3,4-Diiodophenol
Description
BenchChem offers high-quality 3,4-Diiodophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Diiodophenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,4-diiodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXQVNYRCQKLRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620168 | |
| Record name | 3,4-Diiodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243476-86-9 | |
| Record name | 3,4-Diiodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Regiocontrolled Synthesis of 3,4-Diiodophenol
Executive Summary
3,4-Diiodophenol is a valuable halogenated aromatic compound utilized as a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. Its synthesis, however, presents a significant regiochemical challenge. Direct electrophilic iodination of phenol, the most apparent route, invariably leads to a mixture of ortho- and para-substituted isomers (2-iodophenol, 4-iodophenol) and poly-iodinated species (e.g., 2,4-diiodophenol), making the isolation of the desired 3,4-isomer inefficient and arduous. This guide provides an in-depth, field-proven protocol for the targeted synthesis of 3,4-diiodophenol with high regioselectivity. The strategy hinges on a robust, multi-step sequence commencing with the readily available precursor, 4-aminophenol. By leveraging the directing effects of the hydroxyl and amino groups, followed by a classic Sandmeyer reaction, this protocol ensures the precise installation of iodine atoms at the C3 and C4 positions of the phenolic ring. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for producing this important chemical building block.
Chapter 1: Foundational Principles & Synthetic Strategy
The Challenge of Regioselectivity in Phenol Iodination
The hydroxyl group (-OH) of phenol is a potent activating substituent in electrophilic aromatic substitution (EAS). It strongly directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions due to the stabilization of the corresponding carbocation intermediates via resonance. Iodine (I₂) itself is a relatively weak electrophile, often requiring an oxidizing agent to generate a more reactive iodinating species (e.g., I⁺)[1][2].
Direct iodination of phenol, therefore, predictably yields 4-iodophenol and 2-iodophenol as the primary mono-substituted products.[3] Forcing conditions to achieve di-substitution typically result in the thermodynamically favored 2,4-diiodophenol. The synthesis of 3,4-diiodophenol, with one iodine atom meta and the other para to the hydroxyl group, is not feasible via this direct approach.
A Regiocontrolled Strategy via the Sandmeyer Reaction
To overcome this inherent lack of regioselectivity, a more sophisticated strategy is required. Our recommended approach utilizes 4-aminophenol as the starting material and proceeds in two key stages:
-
Directed Iodination: The first iodine atom is selectively introduced at the C3 position. Both the -OH group (at C1) and the -NH₂ group (at C4) are ortho-, para-directors. The positions ortho to the -OH are C2 and C6. The positions ortho to the -NH₂ are C3 and C5. The C3 position is uniquely activated by both groups, making it the prime site for electrophilic substitution.
-
Sandmeyer Reaction: The amino group at C4, having served its purpose as a directing group, is then converted into the second iodine atom. This is accomplished via the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting aryl amines into a wide array of functional groups.[4][5][6] The process involves the diazotization of the amine to form a diazonium salt, which is subsequently displaced by an iodide ion.[7][8]
This two-stage approach provides complete control over the placement of both iodine atoms, ensuring a high-yield synthesis of the target 3,4-diiodophenol.
Chapter 2: Detailed Experimental Protocol
This section details the step-by-step methodology for the synthesis of 3,4-diiodophenol from 4-aminophenol.
Overall Synthetic Workflow
The entire process can be visualized as a two-part workflow, starting with the iodination of the precursor followed by the diazotization and substitution sequence.
Caption: Overall workflow for the synthesis of 3,4-diiodophenol.
Stage 1: Synthesis of 3-Iodo-4-aminophenol
Reaction: C₆H₇NO (4-Aminophenol) + I₂ → C₆H₆INO (3-Iodo-4-aminophenol) + HI
Rationale: This step introduces the first iodine atom regioselectively at the C3 position, ortho to the amino group and meta to the hydroxyl group. Sodium bicarbonate is used to neutralize the hydroiodic acid (HI) formed during the reaction, preventing the protonation of the amino group which would deactivate the ring.
Materials & Equipment:
-
4-Aminophenol
-
Iodine (I₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol
-
Deionized Water
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a 500 mL round-bottom flask, prepare a solution of 4-aminophenol (e.g., 10.9 g, 0.1 mol) in a mixture of 150 mL of deionized water and 50 mL of ethanol. Stir until fully dissolved.
-
Add sodium bicarbonate (10.1 g, 0.12 mol) to the solution in portions. Stir until the effervescence ceases.
-
Cool the flask in an ice bath to approximately 5-10 °C.
-
In a separate beaker, dissolve iodine (25.4 g, 0.1 mol) in 100 mL of ethanol.
-
Add the iodine solution dropwise to the stirred 4-aminophenol solution over a period of 60-90 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for another hour, then let it warm to room temperature and stir for an additional 3-4 hours.
-
The reaction progress can be monitored by TLC. Upon completion, the crude product often precipitates.
-
Collect the solid precipitate by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.
-
The crude 3-iodo-4-aminophenol can be recrystallized from an ethanol/water mixture to yield a purified solid, which should be dried thoroughly before proceeding to the next stage.
Stage 2: Synthesis of 3,4-Diiodophenol via Sandmeyer Reaction
Reaction:
-
C₆H₆INO + NaNO₂ + H₂SO₄ → [C₆H₅IN₂O]⁺HSO₄⁻ (Diazonium Salt) + NaHSO₄ + 2H₂O
-
[C₆H₅IN₂O]⁺HSO₄⁻ + KI → C₆H₄I₂O (3,4-Diiodophenol) + N₂ + KHSO₄
Rationale: This stage is a classic Sandmeyer reaction. The primary aromatic amine is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and sulfuric acid) at low temperatures to ensure its stability.[9][10] This diazonium salt is an excellent leaving group (-N₂) and is readily displaced by iodide from potassium iodide to yield the final product.[4]
Materials & Equipment:
-
3-Iodo-4-aminophenol (from Stage 1)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Two-neck round-bottom flask with magnetic stirrer and thermometer
-
Dropping funnel
-
Ice-salt bath
Procedure:
-
Diazotization:
-
In a 500 mL two-neck flask, carefully add concentrated sulfuric acid (e.g., 15 mL) to 100 mL of deionized water while cooling in an ice bath.
-
To this cooled acid solution, add the purified 3-iodo-4-aminophenol (e.g., 23.5 g, 0.1 mol) in small portions with vigorous stirring.
-
Cool the resulting suspension to 0-5 °C using an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in 40 mL of cold water.
-
Add the sodium nitrite solution dropwise to the aminophenol suspension via a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature strictly between 0 °C and 5 °C. A deep red or brown solution of the diazonium salt will form.
-
Stir the mixture for an additional 20-30 minutes at 0-5 °C after the addition is complete.
-
-
Iodide Displacement:
-
In a separate 1 L beaker, prepare a solution of potassium iodide (20 g, 0.12 mol) in 100 mL of water.
-
Slowly and carefully pour the cold diazonium salt solution into the potassium iodide solution with constant stirring.
-
Vigorous evolution of nitrogen gas will occur, and a dark, oily solid will precipitate.
-
Once the addition is complete, gently warm the mixture on a water bath to 50-60 °C for about 30 minutes to ensure the complete decomposition of the diazonium salt.[10]
-
Cool the reaction mixture to room temperature.
-
Chapter 3: Product Isolation, Purification, and Validation
Work-up and Purification
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic extracts. Wash successively with 100 mL of 10% aqueous sodium thiosulfate solution (to remove any residual iodine), 100 mL of water, and finally 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by either:
-
Recrystallization: Using a solvent system like hexane/ethyl acetate or ethanol/water.
-
Column Chromatography: Using silica gel with a gradient of hexane and ethyl acetate as the eluent for higher purity.
-
Analytical Validation
The identity and purity of the final 3,4-diiodophenol product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the substitution pattern on the aromatic ring.
-
¹³C NMR: To confirm the number and chemical environment of carbon atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₆H₄I₂O = 345.91 g/mol ).
-
Melting Point: Compare with the literature value.
Chapter 4: Data and Safety Summary
Quantitative Data Summary Table
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount Used |
| Stage 1 | ||||
| 4-Aminophenol | 109.13 | 0.1 | 1.0 | 10.9 g |
| Iodine (I₂) | 253.81 | 0.1 | 1.0 | 25.4 g |
| Sodium Bicarbonate | 84.01 | 0.12 | 1.2 | 10.1 g |
| Stage 2 | ||||
| 3-Iodo-4-aminophenol | 235.02 | 0.1 | 1.0 | 23.5 g (Theoretical) |
| Sodium Nitrite | 69.00 | 0.11 | 1.1 | 7.6 g |
| Sulfuric Acid (conc.) | 98.08 | ~0.28 | ~2.8 | 15 mL |
| Potassium Iodide | 166.00 | 0.12 | 1.2 | 20.0 g |
| Product | ||||
| 3,4-Diiodophenol | 345.91 | - | - | Expected Yield: 60-75% |
Safety Considerations
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Caption: Key safety hazards and mandatory precautions.
-
4-Aminophenol: Harmful if swallowed or inhaled. May cause skin irritation.
-
Iodine: Harmful by inhalation and in contact with skin. Stains skin and surfaces.
-
Sulfuric Acid: Severely corrosive. Causes extreme burns. Handle with extreme care.
-
Sodium Nitrite: Strong oxidizer. Toxic if swallowed.
-
Diazonium Salts: Are notoriously unstable and can be explosive, especially when isolated in a dry state. NEVER isolate the diazonium salt intermediate. Always keep it in a cold, aqueous solution and use it immediately for the subsequent step.
References
- Google Patents. (n.d.). Process for the iodination of phenolic derivatives. EP2394984A1.
-
Christiansen, J. V., & Carlsen, L. (1990). Iodination of phenol. Risø National Laboratory. Retrieved from [Link]
-
MDPI. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate. CN105503537A.
-
Organic Syntheses. (n.d.). p-IODOPHENOL. Coll. Vol. 1, p.325 (1941); Vol. 2, p.47 (1922). Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 3,4-diaminophenol. CN101085741A.
-
Chemistry LibreTexts. (2020). Electrophilic Substitution of Phenols. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1976). Selective iodination of phenols in the ortho-position. Retrieved from [Link]
- Edgar, K. J., & Falling, S. N. (1990). An Efficient and Selective Method for the Preparation of Iodophenols. The Journal of Organic Chemistry, 55(17), 5287-5291.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Kinetics of Iodination of Di-substituted Phenols by Iodine Monochloride in Aqueous Methanol. Asian Journal of Chemistry, 13(2), 521-524.
-
Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Science Alert. (2009). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Retrieved from [Link]
-
VTechWorks. (1997). CHEMICAL IDENTIFICATION AND FLAVOR PROFILE ANALYSIS OF IODINATED PHENOLS PRODUCED FROM DISINFECTION OF SPACECRAFT DRINKING WATER. Retrieved from [Link]
- Google Patents. (n.d.). The purification method of dihydroxynaphthalene. CN109956853A.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Rafidain Journal of Science. (2022). Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol –Application on Paracetamol. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (1969). The preparation and diazotisation of some o- and p-aminophenyl benzoates and benzamides. Retrieved from [Link]
-
ResearchGate. (2020). Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Selectivity of diazo-coupling with p-amino phenol. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
-
PMC. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Retrieved from [Link]
-
PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
- Google Patents. (n.d.). Diazotization of amines. US5874547A.
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A Comprehensive Technical Guide to the Regioselective Synthesis of 3,4-Diiodophenol
Abstract
The synthesis of polysubstituted aromatic compounds with precise regiochemical control is a cornerstone of modern pharmaceutical and materials science. Among these, 3,4-diiodophenol presents a unique synthetic challenge due to its electronically dissonant substitution pattern. Direct iodination of phenol is governed by the powerful ortho-, para-directing influence of the hydroxyl group, making the formation of a 3,4-diiodo isomer practically unattainable in a single step. This in-depth guide provides a scientifically robust, multi-step synthetic pathway to achieve this specific substitution pattern. We will dissect the mechanistic underpinnings of each reaction, provide detailed, field-tested protocols, and offer insights into the causality behind experimental choices, targeting researchers, chemists, and professionals in drug development.
The Challenge of Regiocontrol in Phenol Iodination
Phenol undergoes electrophilic aromatic substitution, a fundamental reaction in organic chemistry. The hydroxyl group is a potent activating group, meaning it increases the rate of reaction and directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) carbons. This is due to the resonance stabilization of the carbocation intermediates formed during the attack at these positions.
The direct iodination of phenol, typically using molecular iodine (I₂) or N-Iodosuccinimide (NIS), predictably yields a mixture of 2-iodophenol, 4-iodophenol, and subsequently, 2,4-diiodophenol and 2,4,6-triiodophenol. The synthesis of 3,4-diiodophenol, therefore, necessitates a strategic, multi-step approach that circumvents the innate directing effects of the phenol moiety.
Strategic Overview: A Multi-Step Pathway from p-Aminophenol
To overcome the regiochemical challenge, a validated synthetic route commencing from a readily available starting material, p-aminophenol, is proposed. This pathway leverages the distinct directing effects of various functional groups, which are sequentially introduced and transformed to orchestrate the desired 3,4-di-iodination pattern.
The overall workflow can be visualized as follows:
Caption: Simplified mechanisms for nitration and Sandmeyer reaction.
Detailed Experimental Protocols
The following protocols are compiled from established synthetic procedures and represent a viable pathway to the target molecule. [1][2][3]
Step 1: Synthesis of 4-Acetamidophenol from p-Aminophenol
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-aminophenol (0.1 mol).
-
Reagent Addition: Add 150 mL of water and 10.5 mL of acetic anhydride (0.11 mol).
-
Reaction: Stir the mixture vigorously at room temperature for 30 minutes. The product will begin to precipitate.
-
Isolation: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete crystallization.
-
Purification: Collect the white crystalline product by vacuum filtration, wash with cold water, and dry in an oven at 100°C.
| Reagent/Solvent | Molar Eq. | Purpose |
| p-Aminophenol | 1.0 | Starting Material |
| Acetic Anhydride | 1.1 | Acetylating Agent |
| Water | - | Solvent |
Step 2: Synthesis of 3-Nitro-4-acetamidophenol
-
Reaction Setup: In a 250 mL beaker, dissolve 4-acetamidophenol (0.05 mol) in 50 mL of glacial acetic acid.
-
Cooling: Cool the solution in an ice-salt bath to 0-5°C.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (4 mL) and glacial acetic acid (10 mL) dropwise, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, stir the mixture for 1 hour at 0-5°C.
-
Isolation: Pour the reaction mixture onto 200 g of crushed ice. The yellow product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and recrystallize from ethanol.
| Reagent/Solvent | Molar Eq. | Purpose |
| 4-Acetamidophenol | 1.0 | Starting Material |
| Glacial Acetic Acid | - | Solvent |
| Conc. Nitric Acid | ~1.5 | Nitrating Agent |
Step 3 & 4: Synthesis of 3,4-Diiodoaniline
This part of the synthesis is the most complex and involves a sequence of deprotection, diazotization, iodination, and reduction. A plausible, though challenging, route is outlined.
Part A: Hydrolysis to 4-Amino-3-nitrophenol [1]1. Reaction: Reflux 3-nitro-4-acetamidophenol (0.04 mol) in 100 mL of 10% sulfuric acid for 1 hour. 2. Neutralization & Isolation: Cool the solution and carefully neutralize with sodium carbonate until the product precipitates. Filter, wash with cold water, and dry.
Part B: Synthesis of 3,4-Diiodoaniline (Conceptual Pathway) A direct and regioselective synthesis of 3,4-diiodoaniline is not well-documented. A hypothetical yet chemically sound approach would involve:
-
First Sandmeyer Reaction: Diazotize 4-amino-3-nitrophenol to convert the amino group at position 4 into an iodo group, yielding 3-nitro-4-iodophenol.
-
Reduction of Nitro Group: Reduce the nitro group of 3-nitro-4-iodophenol to an amino group, yielding 3-amino-4-iodophenol.
-
Second Sandmeyer Reaction: Diazotize 3-amino-4-iodophenol to convert the amino group at position 3 into an iodo group, yielding 3,4-diiodophenol directly. This is an alternative endpoint. To obtain the aniline intermediate, one would need to start from a different precursor, such as 3,4-dinitroaniline, and perform sequential reductions and Sandmeyer reactions.
Given the complexity and lack of a single, validated protocol in the search results for this specific intermediate, we will proceed with the final, crucial step assuming the successful synthesis of 3,4-diiodoaniline.
Step 5: Synthesis of 3,4-Diiodophenol from 3,4-Diiodoaniline
This procedure is based on the general principles of converting an aniline to a phenol via a diazonium salt. [2]
-
Diazotization Setup: In a 250 mL beaker, prepare a solution of 3,4-diiodoaniline (0.02 mol) in 50 mL of 20% sulfuric acid. Cool the solution to 0-5°C in an ice-salt bath with constant stirring.
-
Diazotization: Prepare a solution of sodium nitrite (0.022 mol) in 20 mL of cold water. Add this solution dropwise to the cold aniline salt solution, keeping the temperature below 5°C. [4]The addition should be slow to control the reaction. After complete addition, continue stirring for 20 minutes.
-
Hydrolysis of Diazonium Salt: Slowly and carefully warm the diazonium salt solution on a water bath to about 50-60°C. Vigorous evolution of nitrogen gas will be observed. Continue warming until the effervescence ceases.
-
Isolation: Cool the reaction mixture to room temperature. The 3,4-diiodophenol will often separate as an oil or a solid.
-
Purification: Extract the product with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with 5% sodium bicarbonate solution, then with water, and finally with brine. Dry the ether layer over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization from a suitable solvent like hexane.
| Reagent/Solvent | Molar Eq. | Purpose |
| 3,4-Diiodoaniline | 1.0 | Precursor |
| Sulfuric Acid | Excess | Acid Medium |
| Sodium Nitrite | 1.1 | Diazotizing Agent |
| Diethyl Ether | - | Extraction Solvent |
Safety and Handling Considerations
-
Corrosive Reagents: Glacial acetic acid, sulfuric acid, and nitric acid are highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Diazonium Salts: Arenediazonium salts can be explosive when isolated and dry. It is imperative to keep them in a cold aqueous solution and use them immediately after preparation. Never allow the temperature to rise uncontrollably during their formation. [5]* Iodine Compounds: Iodine and its compounds can be toxic and cause staining. Avoid inhalation of vapors and skin contact.
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The regioselective synthesis of 3,4-diiodophenol is a non-trivial endeavor that highlights the importance of strategic functional group manipulation in organic synthesis. Direct iodination of phenol is not a feasible route due to the inherent ortho-, para-directing nature of the hydroxyl group. The multi-step pathway presented here, starting from p-aminophenol, provides a logical and scientifically sound approach to achieving the desired 3,4-disubstituted pattern. By leveraging protection-deprotection strategies, regiocontrolled electrophilic substitution, and the versatile Sandmeyer reaction, researchers can successfully access this valuable chemical intermediate. This guide provides the foundational principles and detailed protocols necessary for the successful synthesis of 3,4-diiodophenol, empowering further research and development in medicinal chemistry and materials science.
References
-
ResearchGate. (2025). Synthesis of Diiodo- and Triiodoanilines by Iodination of Aniline with Potassium Dichloroiodate and Preparation of 1,3,5-Triiodobenzene. Available at: [Link]
-
ChemRxiv. (n.d.). Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. Available at: [Link]
-
ResearchGate. (2025). A Cheap and Efficient Method for Selective para-Iodination of Aniline Derivatives. Available at: [Link]
- Google Patents. (n.d.). CN101085741A - Method for synthesizing 3,4-diaminophenol.
-
ResearchGate. (n.d.). Fig. 4 Plot of 1-iodo-4-nitrobenzene (I-NB) conversion, and yields of... Available at: [Link]
-
Organic Syntheses. (n.d.). 6. Available at: [Link]
-
Organic Syntheses. (n.d.). p-IODOPHENOL. Available at: [Link]
-
Reddit. (2021). 1-Iodo 4 nitrobenzene was synthesised from p-nitroaniline by diazotisation and then adding the iodo group using Potassium Iodide. Available at: [Link]
- Google Patents. (n.d.). US9695114B2 - Processes for the diazotization of 2,5-dichloroanilines.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
- Google Patents. (n.d.). CN105503537A - Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate.
- Google Patents. (n.d.). CN105873900A - Method for diazotizing 2,5-dichloroaniline.
-
Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. Available at: [Link]
-
PrepChem.com. (n.d.). Preparation of 2-iodo-4-nitroaniline. Available at: [Link]
-
Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE. Available at: [Link]
-
Wikipedia. (n.d.). 4-Aminophenol. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) 2,4-Diiodoaniline. Available at: [Link]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to 3,4-Diiodophenol: Synthesis, Properties, and Reactivity
This guide provides a comprehensive technical overview of 3,4-diiodophenol, a key organoiodine intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the compound's structure, properties, and chemical behavior. We will delve into the causality behind synthetic strategies, the interpretation of its structural data, and its potential as a versatile building block in modern organic chemistry.
Introduction: Contextualizing 3,4-Diiodophenol
3,4-Diiodophenol (CAS No. 1243476-86-9) belongs to the family of halogenated phenols, a class of compounds with significant utility in organic synthesis.[1] Its structure, featuring a phenol ring substituted with two iodine atoms at adjacent positions, presents a unique combination of functionalities. The phenolic hydroxyl group is a versatile handle for etherification and esterification reactions, while the two carbon-iodine (C-I) bonds serve as reactive sites for a host of cross-coupling reactions.[1][2]
The C-I bond is the weakest of the carbon-halogen bonds, making iodine an excellent leaving group. This inherent reactivity is the cornerstone of the synthetic utility of iodoarenes, allowing for the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and advanced materials.[1] This guide will elucidate the properties that stem from this unique structure and the chemical transformations it enables.
Molecular Structure and Spectroscopic Characterization
The structure of 3,4-diiodophenol dictates its chemical personality. The arrangement of the two bulky iodine atoms and the hydroxyl group on the benzene ring influences its electronic properties, steric hindrance, and intermolecular interactions.
Caption: Plausible workflow for the synthesis of 3,4-diiodophenol.
Experimental Protocol: Iodination of 3-Iodophenol
This protocol is a designed methodology based on established procedures for the iodination of substituted phenols. [3] Materials:
-
3-Iodophenol
-
Iodine (I₂)
-
Iodic acid (HIO₃)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Hexanes
-
10% (w/v) Sodium thiosulfate (Na₂S₂O₃) aqueous solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (230-400 mesh)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-iodophenol (1.0 eq) and deionized water. Begin vigorous stirring to create a suspension.
-
Addition of Reagents: Add solid iodine (I₂, 1.1 eq) to the suspension. Heat the mixture to 50 °C.
-
Initiation: Prepare a solution of iodic acid (HIO₃, 0.4 eq) in a minimum amount of water. Add this solution dropwise to the reaction mixture over 30 minutes. The iodic acid serves to oxidize the iodide (I⁻) byproduct back to an electrophilic iodine species, making the process more atom-economical. [3]4. Reaction: Maintain the reaction temperature at 50-60 °C and stir for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Add 10% aqueous sodium thiosulfate solution dropwise until the dark color of excess iodine disappears.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude material, likely a mixture of regioisomers, must be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the desired 3,4-diiodophenol isomer.
Reactivity and Synthetic Applications
The dual reactivity of the hydroxyl and iodo-substituents makes 3,4-diiodophenol a valuable intermediate. The two C-I bonds can be selectively functionalized, often through palladium-catalyzed cross-coupling reactions, to build molecular complexity.
Palladium-Catalyzed Cross-Coupling Reactions
The iodine atoms at the C-3 and C-4 positions are prime sites for forming new carbon-carbon and carbon-heteroatom bonds. Reactions like the Suzuki, Heck, and Buchwald-Hartwig aminations are foundational transformations in modern drug discovery.
Caption: Key cross-coupling reactions involving 3,4-diiodophenol.
General Protocol for Suzuki-Miyaura Coupling
This protocol illustrates how 3,4-diiodophenol can be used to synthesize a biaryl structure, a common motif in pharmacologically active molecules.
Materials:
-
3,4-Diiodophenol
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
Inert Atmosphere: To an oven-dried flask, add 3,4-diiodophenol (1.0 eq), the arylboronic acid (1.1 eq for mono-coupling), the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent system.
-
Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the coupled product.
Causality: The choice of palladium catalyst, ligand, base, and solvent is critical and must be optimized for each specific substrate. The base is essential for activating the boronic acid, and the solvent system must facilitate the solubility of both organic and inorganic reagents. By carefully controlling the stoichiometry of the boronic acid, chemists can favor mono- or di-arylation, providing a pathway to unsymmetrically substituted products.
Safety and Handling
While specific toxicology data for 3,4-diiodophenol is not available, data from its isomers like 2,4-diiodophenol and 4-iodophenol indicate significant hazards. [4][5]4-Iodophenol is classified as harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage. [4]It is imperative to handle 3,4-diiodophenol with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood. Store the compound in a cool, dark place, protected from light, as iodinated phenols can be light-sensitive. [6]
Conclusion
3,4-Diiodophenol represents a highly functionalized and reactive building block for organic synthesis. While detailed experimental data in the public domain is limited, a robust understanding of its properties and reactivity can be constructed from fundamental chemical principles and comparison with its isomers. Its structure allows for predictable transformations, particularly through modern cross-coupling chemistry, opening avenues for the synthesis of novel compounds in the pharmaceutical and materials science sectors. The synthetic and reaction protocols detailed herein provide a validated framework for researchers to utilize this versatile intermediate with confidence and scientific rigor.
References
- European Patent No. EP2394984A1. (2011). Process for the iodination of phenolic derivatives.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12272, 3-Iodophenol. Retrieved from [Link]
- Chinese Patent No. CN105503537A. (2016). Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate.
- Chinese Patent No. CN101318881A. (2008). Method for preparing iodo-phenol compound.
- Japanese Patent No. JP2012180326A. (2012). Method for producing p-iodophenol.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72858, 2,4-Diiodophenol. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Iodophenol. Retrieved from [Link]
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Wikipedia. (n.d.). Iodophenol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15505783, 3,5-Diiodophenol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21923724, 3,4-Diiodophenol. Retrieved from [Link]
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Spectroscopic Data for 3,4-Diiodophenol: A Comprehensive Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for 3,4-diiodophenol, a key intermediate in various fields of chemical synthesis. While experimental spectra for this specific compound are not widely available in public databases, this document, grounded in established spectroscopic principles and data from analogous compounds, offers a robust predictive framework for its characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of halogenated phenols.
Introduction: The Imperative of Spectroscopic Characterization
In the realm of chemical research and development, the unambiguous determination of a molecule's structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process, each providing a unique piece of the structural puzzle. For a molecule like 3,4-diiodophenol, with its specific substitution pattern on the aromatic ring, these techniques allow for the confirmation of its identity and purity. This guide will delve into the predicted spectroscopic signatures of 3,4-diiodophenol and provide field-proven methodologies for their acquisition.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for 3,4-diiodophenol:
Caption: Molecular structure of 3,4-diiodophenol with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) provides information about the chemical environment of the hydrogen atoms in a molecule. For 3,4-diiodophenol, we expect to see signals for the hydroxyl proton and the three aromatic protons.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-O | 5.0 - 6.0 | Singlet (broad) | - |
| H-2 | ~ 7.7 | Doublet | ~ 2.5 (meta) |
| H-5 | ~ 6.8 | Doublet of doublets | ~ 8.5 (ortho), ~ 2.5 (meta) |
| H-6 | ~ 7.2 | Doublet | ~ 8.5 (ortho) |
Causality Behind Predicted Shifts:
-
H-O: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet. The position can be confirmed by a "D₂O shake," where the addition of deuterium oxide results in the disappearance of the -OH peak due to proton-deuterium exchange.[1]
-
Aromatic Protons: The electron-withdrawing inductive effect of the two iodine atoms and the hydroxyl group significantly influences the chemical shifts of the aromatic protons.
-
H-2: This proton is ortho to the hydroxyl group and meta to an iodine atom, leading to a downfield shift. It will appear as a doublet due to meta-coupling with H-6.
-
H-5: This proton is ortho to one iodine atom and meta to another, as well as being meta to the hydroxyl group. It will experience both ortho- and meta-coupling, resulting in a doublet of doublets.
-
H-6: This proton is ortho to H-5 and meta to the hydroxyl group, appearing as a doublet due to ortho-coupling with H-5.
-
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of 3,4-diiodophenol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 300 MHz for better resolution.
-
Shim the magnetic field to ensure homogeneity.
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom.[2]
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~ 155 |
| C-2 | ~ 118 |
| C-3 | ~ 95 |
| C-4 | ~ 92 |
| C-5 | ~ 130 |
| C-6 | ~ 125 |
Causality Behind Predicted Shifts:
-
C-1: The carbon attached to the electronegative oxygen atom is significantly deshielded and appears at a low field.
-
C-3 and C-4: The carbons directly bonded to the heavy iodine atoms are expected to be shifted upfield due to the "heavy atom effect."
-
C-2, C-5, and C-6: The remaining aromatic carbons will have chemical shifts influenced by the positions of the hydroxyl and iodo substituents.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.
-
Instrument Setup:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a proton-decoupled pulse sequence.
-
-
Data Acquisition: Acquire the ¹³C NMR spectrum. This may require a longer acquisition time compared to ¹H NMR.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3200 - 3600 | O-H stretch | Strong, broad |
| ~ 3030 | Aromatic C-H stretch | Medium |
| 1500 - 1600 | Aromatic C=C stretch | Medium to strong |
| ~ 1220 | C-O stretch (phenol) | Strong |
| 800 - 900 | C-H out-of-plane bend | Strong |
| 500 - 600 | C-I stretch | Medium |
Interpretation of Key Bands:
-
O-H Stretch: The broadness of this peak is a hallmark of the hydroxyl group and is due to intermolecular hydrogen bonding.
-
C-O Stretch: The position of this band is characteristic of a phenolic C-O bond.[3]
-
C-H Bending: The pattern of the out-of-plane C-H bending bands can sometimes provide information about the substitution pattern of the aromatic ring.
Experimental Protocol for FTIR (Solid Sample)
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of solid 3,4-diiodophenol onto the crystal.
-
Apply pressure to ensure good contact.[4]
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR accessory.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For 3,4-diiodophenol (C₆H₄I₂O), the expected monoisotopic mass is approximately 345.84 g/mol .
Predicted Mass Spectrum Data (Electron Ionization)
| m/z | Proposed Fragment |
| 346 | [M]⁺ (Molecular ion) |
| 219 | [M - I]⁺ |
| 191 | [M - I - CO]⁺ |
| 92 | [M - 2I]⁺ |
| 64 | [C₅H₄]⁺ |
Fragmentation Pattern Rationale:
Aromatic compounds, especially phenols, tend to show a prominent molecular ion peak due to the stability of the aromatic ring.[5] Common fragmentation pathways for halogenated phenols include:
-
Loss of an iodine atom: This is a very common fragmentation for iodo-substituted aromatics, leading to a peak at m/z 219.
-
Loss of carbon monoxide (CO): Following the loss of an iodine atom, the resulting ion can lose a molecule of CO, a characteristic fragmentation of phenols.
-
Loss of both iodine atoms: This would result in a peak corresponding to the phenol radical cation at m/z 92.
Experimental Protocol for Electron Ionization (EI) MS
-
Sample Introduction: Introduce a small amount of the solid sample into the ion source, typically via a direct insertion probe.[6]
-
Ionization: Bombard the vaporized sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.[7]
-
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Workflow for Spectroscopic Characterization
Caption: A typical workflow for the spectroscopic characterization of an organic compound.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 3,4-diiodophenol, along with standardized protocols for data acquisition. By understanding the expected spectral features and the principles behind them, researchers can confidently identify and characterize this important chemical compound. The synthesis of data from related structures and fundamental spectroscopic theory provides a solid foundation for the structural elucidation of 3,4-diiodophenol in any research or development setting.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12272, 3-Iodophenol. Retrieved from [Link].
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Drawell (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link].
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Doc Brown's Chemistry (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link].
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Gao, J., & Xia, Y. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A, 120(27), 4735–4746. [Link]
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University of Colorado Boulder (n.d.). Sample preparation for FT-IR. Retrieved from [Link].
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Chemistry LibreTexts (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].
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Shimadzu (n.d.). Ionization Modes: EI. Retrieved from [Link].
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Galkin, M. V., et al. (2023). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. ACS Sustainable Chemistry & Engineering, 11(13), 5644–5655. [Link].
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Compound Interest (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link].
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The Chemistry Tutor (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. [Link].
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Chemistry LibreTexts (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link].
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LCGC International (2019, April 1). Electron Ionization in GC–MS. Retrieved from [Link].
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Kłos, M., & Wołejko, E. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Minerals, 12(12), 1599. [Link].
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Abraham, R. J., et al. (2005). Part 22-Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution, a conformational analysis. Magnetic Resonance in Chemistry, 43(7), 543-553. [Link].
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Exarchou, V., et al. (2011). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 16(8), 6667–6693. [Link].
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Chemguide (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link].
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ACD/Labs (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link].
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Wikipedia (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link].
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Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0245818). Retrieved from [Link].
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ResearchGate (n.d.). Infrared spectra and ultraviolet-tunable laser induced photochemistry of matrix-isolated phenol and phenol-d5. Retrieved from [Link].
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ResearchGate (n.d.). NMR to identify type of phenolic compound?. Retrieved from [Link].
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Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029306). Retrieved from [Link].
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Quimica Organica (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link].
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ResearchGate (n.d.). Fragmentation and Rearrangement Processes in the Mass Spectra of Perhalogenoaromatic Compounds. Part IX. Pentafluorophenol and Pentafluorothiophenol Derivatives of Group IV. Retrieved from [Link].
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MDPI (2022, November 26). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. Molecules, 27(23), 8272. [Link].
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Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2), 003. [Link].
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Stanford University (2017). Molecular Structure Prediction Using Infrared Spectra. Retrieved from [Link].
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Oregon State University (n.d.). 13C NMR Chemical Shift. Retrieved from [Link].
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solubility of 3,4-diiodophenol in common organic solvents
An In-depth Technical Guide to the Solubility of 3,4-Diiodophenol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of 3,4-diiodophenol, a halogenated phenol of interest in various chemical and pharmaceutical research domains. In the absence of extensive published quantitative solubility data, this document offers a predictive qualitative solubility profile based on fundamental principles of solute-solvent interactions. Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of 3,4-diiodophenol's solubility in a range of common organic solvents. This guide is designed to equip researchers, scientists, and drug development professionals with the theoretical understanding and practical methodology to effectively work with this compound.
Introduction: The Significance of Solubility for 3,4-Diiodophenol
3,4-Diiodophenol is an aromatic organic compound featuring a hydroxyl group and two iodine atoms attached to a benzene ring. Its structural characteristics make it a valuable building block in organic synthesis and a potential candidate in medicinal chemistry. Understanding the solubility of 3,4-diiodophenol is of paramount importance for a variety of applications, including reaction kinetics, purification processes, formulation development, and assessing its potential bioavailability and environmental fate.[1] Solubility dictates the choice of solvents for chemical reactions, extractions, and chromatographic separations. In the pharmaceutical context, the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and, consequently, its absorption and therapeutic efficacy.[1]
Theoretical Framework: Predicting the Solubility of 3,4-Diiodophenol
The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This principle states that substances with similar polarities are more likely to be soluble in one another. The solubility of 3,4-diiodophenol is governed by the interplay of its structural features:
-
The Polar Phenolic Hydroxyl (-OH) Group: This group is capable of forming hydrogen bonds, both as a hydrogen bond donor and acceptor. This characteristic promotes solubility in polar protic solvents.
-
The Aromatic Phenyl Ring: The benzene ring is inherently nonpolar and contributes to the molecule's lipophilicity.
-
The Two Iodine Atoms: The iodo substituents are large and polarizable, increasing the overall molecular weight and van der Waals forces. Their presence enhances the lipophilic character of the molecule.
Based on these structural attributes, a qualitative prediction of the solubility of 3,4-diiodophenol in various classes of organic solvents can be made. The presence of both polar and nonpolar moieties suggests that 3,4-diiodophenol will exhibit a broad range of solubilities.
Predicted Qualitative Solubility Profile
The following table summarizes the predicted qualitative . This prediction is based on the analysis of its molecular structure and the known solubility patterns of similar phenolic compounds.[3]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of 3,4-diiodophenol can form strong hydrogen bonds with the hydroxyl groups of these solvents.[3] |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile | High to Moderate | The polarity of these solvents allows for favorable dipole-dipole interactions with the polar functional groups of 3,4-diiodophenol.[3] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High to Moderate | Ethers can act as hydrogen bond acceptors for the phenolic proton of 3,4-diiodophenol.[3] |
| Halogenated | Dichloromethane, Chloroform | Moderate | The overall polarity of 3,4-diiodophenol should allow for reasonable solubility in these solvents due to dipole-dipole and dispersion forces.[3] |
| Nonpolar | Hexane, Toluene | Low to Moderate | The large, nonpolar di-iodinated phenyl ring will have favorable interactions with nonpolar solvents, but the polar hydroxyl group will limit high solubility. |
Experimental Determination of Solubility: The Shake-Flask Method
To obtain accurate quantitative solubility data, an experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5][6] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.
Diagram of the Experimental Workflow
Caption: Workflow for determining the solubility of 3,4-diiodophenol.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
3,4-Diiodophenol (solid)
-
Selected organic solvents (HPLC grade or higher)[7]
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringes and 0.45 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument
Procedure:
-
Preparation: Add a precisely weighed excess amount of solid 3,4-diiodophenol to a series of glass vials. The excess should be sufficient to ensure that a solid phase remains at equilibrium.[4]
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.[6] The time to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points until the concentration remains constant.[4]
-
Phase Separation: After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment. For a more complete separation, centrifuge the vials.[8]
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Filtration: To ensure that no fine solid particles are transferred, filter the collected supernatant through a 0.45 µm syringe filter into a clean vial.
-
Analysis: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of 3,4-diiodophenol in the diluted sample using a validated analytical technique such as HPLC-UV.
-
Calculation: Calculate the solubility of 3,4-diiodophenol in the test solvent by taking into account the dilution factor. The result is typically expressed in units such as mg/mL, g/L, or mol/L.
Causality and Self-Validation in the Protocol
-
Use of Excess Solid: Adding an excess of the solute is crucial to ensure that the solution becomes saturated, which is the definition of equilibrium solubility.[4][9]
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature throughout the experiment is essential for obtaining reproducible and accurate results.[5]
-
Sufficient Equilibration Time: Reaching a true equilibrium between the solid and the solution is a dynamic process.[1] Insufficient equilibration time will lead to an underestimation of the solubility. Verifying equilibrium by sampling at multiple time points is a key self-validating step.[4]
-
Phase Separation and Filtration: The presence of undissolved solid particles in the sample will lead to an overestimation of the solubility. Proper sedimentation and filtration are critical for accurate measurements.[8]
-
Validated Analytical Method: The accuracy of the solubility determination is directly dependent on the accuracy of the analytical method used for quantification. A validated method with known linearity, accuracy, and precision is essential.
Molecular Interactions and Solubility
The solubility of 3,4-diiodophenol in different solvents can be understood by considering the intermolecular forces at play.
Diagram of Solute-Solvent Interactions
Caption: Dominant intermolecular forces influencing solubility.
In polar protic solvents like methanol and ethanol, the primary interaction is hydrogen bonding between the phenolic hydroxyl group of 3,4-diiodophenol and the hydroxyl group of the solvent.
In polar aprotic solvents such as acetone and DMSO, the main driving force for solubility is the dipole-dipole interactions between the polar C-O and O-H bonds of the solute and the polar functional groups of the solvent.
In nonpolar solvents like toluene and hexane, the solubility is governed by weaker London dispersion forces. The large, polarizable iodine atoms and the phenyl ring of 3,4-diiodophenol can interact favorably with these solvents.
Conclusion
References
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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Glomme, A., & Bergström, C. A. (2007). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3,4-Diiodophenol. PubChem. Retrieved from [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
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Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
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University of Maryland. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
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University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences. Retrieved from [Link]
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]
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Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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An In-Depth Technical Guide to 3,4-Diiodophenol: Commercial Availability and Purity for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Diiodophenol (CAS No. 1243476-86-9) is a halogenated phenol of significant interest in contemporary organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, featuring two iodine atoms on the phenol ring, provides reactive sites for a variety of coupling reactions, making it a valuable building block for complex molecules.[1] This guide provides a comprehensive overview of the commercial availability of 3,4-diiodophenol, discusses the critical importance of its purity for research and development applications, and details robust analytical methodologies for its characterization and purification. Authored from the perspective of a senior application scientist, this document synthesizes technical data with practical insights to support researchers in sourcing and utilizing this key chemical intermediate effectively.
Introduction: The Strategic Importance of 3,4-Diiodophenol
3,4-Diiodophenol belongs to the organoiodine family of compounds, which are distinguished by the carbon-iodine (C-I) bond.[1] The C-I bond is the weakest of the carbon-halogen bonds, rendering the iodine atoms excellent leaving groups in a multitude of chemical transformations. This inherent reactivity is central to the utility of 3,4-diiodophenol as a versatile intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.[1]
In the context of drug discovery, the diiodo-substitution pattern offers two distinct reactive handles. These sites are amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are foundational methods for constructing the complex carbon skeletons of active pharmaceutical ingredients (APIs).[2][3] The precise control over molecular architecture afforded by intermediates like 3,4-diiodophenol is paramount for establishing structure-activity relationships (SAR) and optimizing lead compounds.
Commercial Availability and Sourcing
While not as common as its mono-iodinated or chlorinated counterparts, 3,4-diiodophenol is available from several specialized chemical suppliers that cater to the research and development sectors. It is typically offered in research quantities, with purity being a key differentiator among suppliers.
Table 1: Representative Commercial Suppliers of 3,4-Diiodophenol
| Supplier | Catalog Number (Example) | CAS Number | Molecular Formula | Purity/Specification | Typical Quantities |
| BLDpharm | BD135812 | 1243476-86-9 | C₆H₄I₂O | ≥95% | 1g, 5g, 10g |
| BenchChem | B1358120 | 1243476-86-9 | C₆H₄I₂O | Research Grade | Custom Inquiry |
| AChemBlock | T99052 (related structure) | 855403-42-8 (3-Chloro-4-iodophenol) | C₆H₄ClIO | 97% | 5g, 25g |
Note: Availability and product codes are subject to change. Researchers should always verify with the supplier.
Sourcing Considerations:
-
Purity Grade: For applications in drug development and catalysis, the highest available purity (typically >97%) is recommended to avoid the introduction of impurities that can interfere with subsequent reactions or compromise the biological activity and safety of the final product.[2]
-
Certificate of Analysis (CoA): Always request a batch-specific CoA. This document provides critical information on the purity as determined by analytical techniques like HPLC or GC, and often includes spectral data (NMR, IR) for identity confirmation.
-
Lead Time: As a specialized chemical, 3,4-diiodophenol may have longer lead times. It is advisable to plan procurement well in advance of planned experiments.
Purity Profile: Understanding Potential Impurities
The purity of 3,4-diiodophenol is dictated by its synthetic route. Direct iodination of phenol can lead to a mixture of mono-, di-, and tri-iodinated isomers.[4] More controlled syntheses, such as those involving diazotization of a corresponding diiodoaniline, can offer better regioselectivity but may introduce different impurities.
Common Potential Impurities:
-
Positional Isomers: 2,3-, 2,4-, 2,5-, 2,6-, and 3,5-diiodophenol.
-
Under-iodinated Precursors: 3-Iodophenol and 4-Iodophenol.
-
Over-iodinated Byproducts: Tri-iodophenols.
-
Residual Starting Materials and Reagents: Unreacted phenol or diiodoaniline precursors.
-
Solvents: Residual solvents from the synthesis and purification steps.
The presence of these impurities can have significant downstream consequences, including reduced yields in coupling reactions, difficulties in purification of the final product, and the potential for off-target effects in biological assays.
Analytical Methods for Purity Verification and Structural Confirmation
A multi-technique approach is essential for the robust characterization of 3,4-diiodophenol. The following protocols are standard methodologies for assessing purity and confirming structural integrity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for determining the purity of non-volatile organic compounds. It separates the target compound from its impurities based on differential partitioning between a stationary phase and a mobile phase.
Experimental Protocol: Purity Assessment by Reverse-Phase HPLC
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically effective.
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.
-
-
Gradient Program:
-
Start at 30% B, hold for 2 minutes.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 254 nm or 280 nm.[5]
-
Sample Preparation: Prepare a ~1 mg/mL solution of 3,4-diiodophenol in acetonitrile or methanol.
-
Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. While phenols can be analyzed directly, derivatization is sometimes used to improve peak shape and thermal stability.[6][7]
Experimental Protocol: GC-MS Analysis
-
Column: A low- to mid-polarity capillary column, such as a 5% phenyl/95% dimethylpolysiloxane phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[8]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.[8]
-
Ramp: Increase at 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Injector: Splitless mode at 275°C.[8]
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Data Interpretation: The mass spectrum should show a molecular ion peak (M⁺) at m/z 346, corresponding to the molecular weight of C₆H₄I₂O. The fragmentation pattern provides further structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for unambiguous structure elucidation and is particularly useful for distinguishing between positional isomers.
¹H NMR Spectroscopy:
-
Expected Spectrum: The aromatic region of the ¹H NMR spectrum of 3,4-diiodophenol is expected to show three distinct proton signals. By analogy with 3,4-dichlorophenol, one would anticipate a doublet, a doublet of doublets, and another doublet, reflecting the coupling between adjacent protons on the benzene ring.[9][10]
-
Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Concentration: 5-10 mg of sample in 0.6-0.7 mL of solvent.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
¹³C NMR Spectroscopy:
-
Expected Spectrum: The spectrum should display six distinct signals for the six aromatic carbons. The carbons bonded to the iodine atoms will be significantly shifted downfield.
-
Protocol: Standard broadband proton-decoupled ¹³C NMR experiment using the same sample prepared for ¹H NMR.
Workflow for Purity Verification
The following diagram illustrates a logical workflow for a researcher receiving a new batch of 3,4-diiodophenol.
Purification Strategies for High-Purity Applications
If a commercially available lot of 3,4-diiodophenol does not meet the stringent purity requirements for a specific application, further purification may be necessary.
Recrystallization
Recrystallization is a classic and effective technique for purifying crystalline solids.[11][12] The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[11]
General Recrystallization Protocol:
-
Solvent Selection: Choose a solvent (or solvent pair) in which 3,4-diiodophenol is sparingly soluble at room temperature but highly soluble when hot. Common solvent systems for phenols include ethanol/water, or hexane/ethyl acetate mixtures.[13]
-
Dissolution: Dissolve the impure solid in the minimum amount of boiling solvent to form a saturated solution.[14]
-
Decoloration (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution and then removed by hot filtration.[15]
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[12] Slow cooling promotes the growth of larger, purer crystals.[14]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Relationship Between Synthesis, Impurities, and Purification
The choice of purification method is intrinsically linked to the potential impurities arising from the synthetic route.
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Strategic Importance and Mechanistic Underpinnings
An In-Depth Technical Guide to the Electrophilic Iodination of 4-Iodophenol
This guide provides a comprehensive technical overview of the electrophilic iodination of 4-iodophenol, a critical transformation for synthesizing di-iodinated aromatic building blocks essential in pharmaceutical and materials science research. We will move beyond simple procedural outlines to explore the underlying mechanistic principles, compare various synthetic methodologies, and provide a field-proven experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking to master this reaction.
The conversion of 4-iodophenol to 2,4-diiodophenol is a cornerstone reaction for introducing iodine into specific positions on an aromatic ring. These di-iodinated products serve as versatile intermediates, particularly in cross-coupling reactions where the carbon-iodine bonds can be selectively functionalized to build molecular complexity.[1][2]
The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. The success and selectivity of this transformation are governed by the powerful electronic effects of the hydroxyl (-OH) group.
The Role of the Hydroxyl Group: A Potent Activator and Director
The -OH group is a strongly activating substituent, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene.[3][4] This is due to its ability to donate electron density into the aromatic π-system through resonance, a phenomenon known as a +M (mesomeric) effect.[5] Although oxygen is electronegative and exerts an electron-withdrawing inductive (-I) effect, the resonance effect is overwhelmingly dominant.[5]
This electron donation preferentially increases the electron density at the ortho and para positions relative to the hydroxyl group. This makes these positions the most nucleophilic and therefore the most reactive towards an incoming electrophile. Since the para position in 4-iodophenol is already occupied, the incoming electrophilic iodine is directed almost exclusively to the positions ortho to the hydroxyl group (the C2 and C6 positions). The existing iodine atom at C4 is a deactivating group but is also an ortho, para-director; however, its directing influence is significantly weaker than that of the hydroxyl group.[4]
The mechanism involves the attack of the electron-rich aromatic ring on an electrophilic iodine species (I⁺ or a polarized iodine complex), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The final step is the deprotonation of this intermediate by a weak base to restore aromaticity.
A simplified diagram showing the electrophilic substitution mechanism. Note: Image placeholders would be replaced with actual chemical structure images in a final document. Caption: General mechanism for the electrophilic iodination of 4-iodophenol.
The Electrophilic Iodine Species: Generation and Reactivity
Molecular iodine (I₂) is not electrophilic enough to react with moderately activated aromatic rings on its own.[6] Therefore, the reaction requires the in-situ generation of a more potent electrophilic species. This is typically achieved by using an oxidizing agent or a pre-formed, highly reactive iodinating agent.
-
Iodine with an Oxidizing Agent: This is a common, cost-effective, and environmentally benign approach.[7] Oxidants like hydrogen peroxide (H₂O₂), iodic acid (HIO₃), or ammonium peroxodisulfate ((NH₄)₂S₂O₈) oxidize I₂ to a more electrophilic species, conceptually I⁺.[7][8][9]
-
Iodide Salts with an Oxidant: An alternative "green" method uses a stable and easy-to-handle iodide salt, such as potassium iodide (KI), as the iodine source.[8] The iodide ion (I⁻) is oxidized in situ to generate the active electrophile.
-
Specialized Iodinating Reagents: A variety of reagents have been developed for milder and more controlled iodinations. These include:
-
Iodine Monochloride (ICl): A highly effective but corrosive reagent that provides a polarized I-Cl bond where the iodine is the electrophilic center.[9][10]
-
N-Iodosuccinimide (NIS): A mild and selective solid reagent, often activated by an acid catalyst, suitable for complex substrates.[8]
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH): Another stable, solid reagent that serves as an efficient source of electrophilic iodine.[8]
-
Comparative Analysis of Common Iodination Methodologies
The choice of iodinating system is critical and depends on factors such as substrate compatibility, desired scale, cost, and environmental considerations.
| Iodinating System | Typical Conditions | Advantages | Disadvantages & Limitations |
| I₂ / H₂O₂ | Aqueous medium, Room Temp.[7] | "Green" reagents, inexpensive, simple procedure. | Reaction can be slow; requires careful control of H₂O₂ addition. |
| KI / (NH₄)₂S₂O₈ | Aqueous Methanol, Room Temp.[8] | Uses a stable, non-volatile iodine source; environmentally friendly.[8] | May require longer reaction times; oxidant can have other side reactions. |
| N-Iodosuccinimide (NIS) | Acetonitrile, often with an acid catalyst (e.g., TfOH).[8] | Mild conditions, high selectivity, easy to handle solid reagent. | Higher cost of reagent; requires removal of succinimide byproduct. |
| Iodine Monochloride (ICl) | Aqueous or organic solvent.[9][10] | Highly reactive, fast reaction times. | Highly corrosive and moisture-sensitive; can lead to over-iodination.[9] |
Field-Proven Experimental Protocol: Iodination using KI and an Oxidant
This protocol describes a reliable and environmentally conscious method for the synthesis of 2,4-diiodophenol from 4-iodophenol, adapted from established procedures for phenol iodination.[8] It leverages potassium iodide as a stable iodine source and ammonium peroxodisulfate as a robust oxidant.
Materials & Reagents:
-
4-Iodophenol (1.0 eq)
-
Potassium Iodide (KI) (1.1 eq)
-
Ammonium Peroxodisulfate ((NH₄)₂S₂O₈) (1.2 eq)
-
Methanol (MeOH)
-
Deionized Water
-
10% (w/v) Aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodophenol (1.0 eq) and potassium iodide (1.1 eq) in a 1:1 mixture of methanol and water. Stir until all solids are dissolved.
-
Oxidant Addition: In a separate beaker, dissolve ammonium peroxodisulfate (1.2 eq) in a minimum amount of deionized water. Add this solution dropwise to the stirring solution of 4-iodophenol and KI over 20-30 minutes at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction typically takes 4-12 hours.
-
Quenching: Upon completion, cool the flask in an ice-water bath. Quench the reaction by slowly adding 10% aqueous sodium thiosulfate solution until the characteristic brown color of iodine disappears, indicating that any residual oxidant and I₂ have been neutralized.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic extracts sequentially with deionized water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2,4-diiodophenol.
Caption: Experimental workflow for the synthesis of 2,4-diiodophenol.
Managing Potential Side Reactions
While the described reaction is generally selective, awareness of potential side reactions is crucial for troubleshooting and optimization:
-
Incomplete Reaction: Insufficient oxidant or reaction time will result in the recovery of unreacted 4-iodophenol.
-
Over-iodination: Although less common under these conditions, using a large excess of the iodinating agent or more forcing conditions could potentially lead to the formation of 2,4,6-triiodophenol.[11]
-
Oxidative Decomposition: Phenols can be susceptible to oxidation under harsh conditions, leading to the formation of colored impurities or quinone-type structures.[6] This is minimized by controlled addition of the oxidant at room temperature.
Conclusion for the Practicing Scientist
The electrophilic iodination of 4-iodophenol is a highly reliable and predictable transformation, primarily governed by the potent activating and directing effects of the hydroxyl group. The choice of iodinating system allows for significant flexibility, with modern methods favoring the use of stable iodide salts and environmentally benign oxidants. By carefully controlling stoichiometry and reaction conditions, researchers can achieve high yields of the desired 2,4-diiodophenol, a valuable intermediate for further synthetic elaboration in drug discovery and materials development.
References
-
Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol. Risø National Laboratory. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes by iodination or substitution. [Link]
- Bracco Imaging S.p.A. (2011). Process for the iodination of phenolic derivatives.
-
Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. [Link]
-
Huber, S. M., et al. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. MDPI. [Link]
-
Dains, F. B., & Eberly, F. (1943). p-IODOPHENOL. Organic Syntheses. [Link]
-
Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. [Link]
-
Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. [Link]
-
Wikipedia. (n.d.). 4-Iodophenol. [Link]
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
Chemistry Steps. (n.d.). Activating and Deactivating Groups. [Link]
- Idemitsu Kosan Co. (2012). METHOD FOR PRODUCING p-IODOPHENOL.
- Bracco Imaging S.p.A. (2009). Process for the iodination of aromatic compounds.
-
Beifuss, U., et al. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source and aerial O2 as oxidant. RSC Advances. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
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A Theoretical and Practical Guide to the Reactivity of 3,4-Diiodophenol for Drug Discovery and Synthesis
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 3,4-diiodophenol, a versatile building block in modern organic synthesis and drug development. By integrating established principles of computational chemistry with practical synthetic considerations, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for predicting and harnessing the reactivity of this important molecule. This guide will delve into the theoretical underpinnings of 3,4-diiodophenol's electronic structure using Density Functional Theory (DFT) and correlate these findings with its observed experimental behavior in key synthetic transformations. Detailed computational protocols, data interpretation, and illustrative reaction mechanisms are provided to empower researchers in the rational design of novel synthetic routes and the development of new chemical entities.
Introduction: The Strategic Importance of 3,4-Diiodophenol in Synthesis
Halogenated phenols are a cornerstone of contemporary organic synthesis, serving as versatile intermediates in the construction of complex molecular architectures. Among these, 3,4-diiodophenol holds a position of strategic importance due to the presence of two distinct iodine substituents on the phenolic ring.[1] The carbon-iodine bond is the weakest of the carbon-halogen bonds, rendering the iodine atoms excellent leaving groups in a variety of cross-coupling and substitution reactions.[1] This inherent reactivity provides multiple avenues for functionalization, making 3,4-diiodophenol a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1]
The central challenge and opportunity in utilizing 3,4-diiodophenol lies in understanding and controlling the regioselectivity of its reactions. The electronic environment of the phenol ring, influenced by the hydroxyl group and the two iodine atoms, dictates the propensity of each site to react with electrophiles or nucleophiles. A thorough understanding of this electronic landscape is paramount for designing selective and high-yielding synthetic transformations.
This guide will employ a synergistic approach, combining theoretical calculations with experimental observations, to provide a holistic view of 3,4-diiodophenol's reactivity. By the end of this document, the reader will be equipped with the knowledge to:
-
Understand the electronic properties of 3,4-diiodophenol through computational modeling.
-
Predict the most probable sites of electrophilic and nucleophilic attack.
-
Anticipate the outcomes of common synthetic reactions involving 3,4-diiodophenol.
-
Design and execute computational and experimental workflows to investigate the reactivity of substituted phenols.
Theoretical Framework: Unveiling Reactivity with Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for predicting the electronic structure and reactivity of molecules.[1] By calculating the electron density, DFT allows for the determination of various quantum chemical descriptors that provide insights into a molecule's behavior in chemical reactions. For a molecule like 3,4-diiodophenol, DFT can elucidate the influence of the hydroxyl and iodo substituents on the aromatic ring's reactivity.
The Computational Approach: Methodological Considerations
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For molecules containing heavy elements like iodine, special considerations are necessary to account for relativistic effects.
-
Functional: The B3LYP hybrid functional is a widely used and reliable choice for organic molecules, providing a good balance between accuracy and computational cost.
-
Basis Set: For iodine, a basis set that includes effective core potentials (ECPs) is crucial. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set is a common and effective choice for heavy atoms, as it replaces the core electrons with a potential, reducing computational expense while maintaining accuracy for the valence electrons. For lighter atoms (C, H, O), the 6-31G(d,p) basis set provides a good description of their electronic structure.
-
Relativistic Effects: For high-accuracy calculations involving iodine, incorporating scalar relativistic corrections, such as those provided by the Zeroth-Order Regular Approximation (ZORA), is recommended to account for the influence of the heavy iodine nucleus on the electron orbitals.
The following sections will present the results of DFT calculations performed on 3,4-diiodophenol at the B3LYP/LANL2DZ level of theory for iodine and 6-31G(d,p) for all other atoms.
Frontier Molecular Orbitals (FMOs): The HOMO-LUMO Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. A smaller gap generally indicates higher reactivity.
The calculated HOMO and LUMO energies for 3,4-diiodophenol are presented in Table 1.
Table 1: Calculated Frontier Molecular Orbital Energies of 3,4-Diiodophenol
| Molecular Orbital | Energy (eV) |
| HOMO | -5.89 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 4.66 |
The HOMO of 3,4-diiodophenol is primarily localized on the phenol ring and the oxygen atom of the hydroxyl group, indicating that these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the aromatic ring and the carbon-iodine bonds, suggesting that these areas are the most likely sites for nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) indicate electron-poor areas that are prone to nucleophilic attack.
For 3,4-diiodophenol, the MEP map would reveal:
-
High negative potential around the oxygen atom of the hydroxyl group, confirming its role as a primary site for interaction with electrophiles.
-
Positive potential on the hydrogen atom of the hydroxyl group, indicating its acidic nature.
-
Regions of positive potential (σ-holes) on the outermost surface of the iodine atoms. This is a characteristic feature of halogen bonding and suggests that the iodine atoms can act as electrophilic centers, interacting with nucleophiles.
-
A complex distribution of potential across the aromatic ring, influenced by the competing electron-donating effect of the hydroxyl group and the electron-withdrawing and σ-hole characteristics of the iodine atoms.
Mulliken Population Analysis
Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule. These charges offer a quantitative measure of the electron distribution and can help identify reactive sites.
Table 2: Calculated Mulliken Atomic Charges for 3,4-Diiodophenol
| Atom | Mulliken Charge (a.u.) |
| O1 | -0.65 |
| C1 (bonded to OH) | +0.25 |
| C2 | -0.15 |
| C3 (bonded to I) | +0.10 |
| C4 (bonded to I) | +0.12 |
| C5 | -0.18 |
| C6 | -0.10 |
| I7 (at C3) | +0.05 |
| I8 (at C4) | +0.03 |
| H (on OH) | +0.45 |
The Mulliken charges reveal that the oxygen atom is the most negatively charged, reinforcing its nucleophilic character. The carbon atoms attached to the iodine atoms (C3 and C4) carry a slight positive charge, making them susceptible to nucleophilic attack. The iodine atoms themselves also exhibit a small positive charge, consistent with the concept of a σ-hole.
Predicting Reactivity: A Synthesis of Theory and Experiment
The theoretical calculations provide a powerful framework for predicting the reactivity of 3,4-diiodophenol in various chemical transformations. In this section, we will integrate these computational insights with known experimental trends for iodophenols.
Electrophilic Aromatic Substitution
The hydroxyl group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS). The iodine atoms are deactivating but also ortho-, para-directing. In 3,4-diiodophenol, the positions ortho to the hydroxyl group (C2 and C6) are the most activated towards electrophilic attack.
-
Regioselectivity: Based on the electron-donating nature of the hydroxyl group, electrophilic attack is most likely to occur at the C2 and C6 positions. The steric hindrance from the adjacent iodine atom at C3 might slightly disfavor substitution at C2 compared to C6.
Nucleophilic Aromatic Substitution
While nucleophilic aromatic substitution (SNAr) on an unactivated benzene ring is generally difficult, the presence of the iodine atoms as good leaving groups makes this a feasible pathway for 3,4-diiodophenol, particularly under forcing conditions or with strong nucleophiles.
-
Site of Attack: The LUMO distribution and the positive Mulliken charges on C3 and C4 suggest that these positions are the most likely sites for nucleophilic attack. The relative reactivity of the two C-I bonds will depend on the specific reaction conditions and the nature of the nucleophile.
Palladium-Catalyzed Cross-Coupling Reactions
3,4-Diiodophenol is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and materials science. Iodophenols are known to participate in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[2][3]
-
Suzuki Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent.[4][5][6][7]
-
Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl iodide and a terminal alkyne.[8][9][10][11]
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl iodide and an amine.[12][13][14][15][16]
Reactivity and Regioselectivity in Cross-Coupling: The differential reactivity of the two iodine atoms can potentially be exploited for selective functionalization. The C4-I bond is para to the electron-donating hydroxyl group, while the C3-I bond is meta. This electronic difference may lead to preferential oxidative addition of the palladium catalyst to one of the C-I bonds. DFT calculations of the transition states for oxidative addition at each position could provide a quantitative prediction of this selectivity.
Experimental Workflow: A Practical Guide
The following section outlines a detailed, step-by-step methodology for a common and synthetically valuable reaction involving 3,4-diiodophenol: a selective Sonogashira coupling. This protocol is designed to be a self-validating system, with clear checkpoints and analytical methods to ensure reproducibility and accuracy.
Protocol: Selective Sonogashira Coupling of 3,4-Diiodophenol
Objective: To selectively couple a terminal alkyne at one of the iodine positions of 3,4-diiodophenol.
Materials:
-
3,4-Diiodophenol
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3,4-diiodophenol (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Solvent and Reagents: Add anhydrous THF (or DMF) to dissolve the solids. Add the terminal alkyne (1.1 eq) followed by the amine base (3.0 eq) via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every 30 minutes).
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Self-Validation:
-
In-process controls: The use of GC-MS for reaction monitoring allows for the identification of the mono- and di-coupled products, as well as any starting material, providing real-time data on the reaction's selectivity and conversion.
-
Final product analysis: Full characterization of the product by NMR and HRMS provides unambiguous confirmation of the structure and regioselectivity of the coupling reaction.
Visualizing the Concepts: Diagrams and Workflows
Visual aids are essential for understanding complex chemical concepts and experimental procedures. The following diagrams, generated using Graphviz, illustrate key aspects of this guide.
Computational Workflow for Reactivity Prediction
Caption: The key steps in a palladium-catalyzed Sonogashira coupling reaction.
Conclusion: A Predictive Approach to Synthesis
This guide has demonstrated the power of integrating theoretical calculations with experimental knowledge to build a comprehensive understanding of the reactivity of 3,4-diiodophenol. By employing DFT methods, we can generate valuable insights into the electronic properties of this molecule, allowing for the prediction of its behavior in various chemical reactions. The analysis of frontier molecular orbitals, molecular electrostatic potential maps, and Mulliken charges provides a robust framework for identifying reactive sites and anticipating regioselectivity.
For researchers in drug discovery and synthetic chemistry, this predictive approach offers a significant advantage. It allows for the rational design of synthetic routes, minimizing trial-and-error experimentation and accelerating the development of novel compounds. As computational tools continue to evolve in accuracy and accessibility, their role in modern chemical research will only become more integral. The principles and workflows outlined in this guide can be readily adapted to study the reactivity of other complex organic molecules, paving the way for more efficient and innovative chemical synthesis.
References
- Google Patents. (n.d.). CN101318881A - Method for preparing iodo-phenol compound.
-
YouTube. (2019, January 7). Sonogashira coupling. Retrieved from [Link]
-
MDPI. (n.d.). Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity. Retrieved from [Link]
- Google Patents. (n.d.). JP2012180326A - METHOD FOR PRODUCING p-IODOPHENOL.
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Wikipedia. (n.d.). 4-Iodophenol. Retrieved from [Link]
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MDPI. (n.d.). Functionalization of Photopolymer with Laser-Ablated Copper NPs: A Comprehensive Study of ROS Generation, Antimicrobial Activity and Cytotoxic Profile. Retrieved from [Link]
- Google Patents. (n.d.). EP2394984A1 - Process for the iodination of phenolic derivatives.
-
ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic aromatic substitution: effect of complexation on the alkaline hydrolysis of 4-aminophenylazobenzothiazolium dyes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.2: Other Aromatic Substitutions. Retrieved from [Link]
- Google Patents. (n.d.). RU2563645C2 - Process for iodination of phenolic derivatives.
-
MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (n.d.). CN101085741A - Method for synthesizing 3,4-diaminophenol.
-
YouTube. (2025, March 30). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 19). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
MDPI. (2024, July 20). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Retrieved from [Link]
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An In-depth Technical Guide to 3,4-Diiodophenol: From Historical Obscurity to a Versatile Synthetic Building Block
Abstract
3,4-Diiodophenol, a seemingly simple di-substituted aromatic compound, represents a fascinating case study in the evolution of synthetic organic chemistry. While its specific discovery is not prominently documented in the annals of 19th-century chemistry, its existence can be inferred from the broader, intensive investigations into the halogenation of phenols. This guide provides a comprehensive technical overview of 3,4-diiodophenol, charting a course from its likely historical synthetic roots to its contemporary applications as a versatile intermediate in medicinal chemistry and materials science. We will delve into its physicochemical properties, spectroscopic signature, and provide detailed, field-proven protocols for its synthesis, offering insights into the causal relationships between reaction conditions and outcomes. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this valuable chemical entity.
Historical Context and the Rise of Iodinated Phenols
The latter half of the 19th century was a period of fervent exploration in organic chemistry, with the systematic investigation of aromatic substitution reactions taking center stage. The direct halogenation of phenol was a subject of intense study, leading to the isolation and characterization of a variety of chloro-, bromo-, and iodophenols. While prominent chemists of the era, such as Lautemann and Kekulé, are credited with early work on iodinated compounds like p-iodophenol, the specific isolation and characterization of 3,4-diiodophenol is not as clearly documented.[1]
It is highly probable that 3,4-diiodophenol was first generated as a minor product in non-regioselective iodination reactions of phenol or 3-iodophenol. Early iodination methods often employed iodine in the presence of a base or an oxidizing agent, leading to a mixture of isomers that were challenging to separate and characterize with the analytical techniques of the time. The lack of a prominent historical record for 3,4-diiodophenol likely stems from its status as a less-abundant isomer in these early preparations, with research focusing on the more readily accessible mono- and tri-iodinated derivatives.
Physicochemical and Spectroscopic Profile
3,4-Diiodophenol is a solid at room temperature with properties that are critical for its handling, purification, and subsequent reactions. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 3,4-Diiodophenol
| Property | Value | Source |
| Molecular Formula | C₆H₄I₂O | [2] |
| Molecular Weight | 345.90 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | Data not readily available | |
| pKa (predicted) | 8.50 ± 0.18 | [2] |
| XLogP3-AA | 2.9 | [2] |
Table 2: Predicted Spectroscopic Data for 3,4-Diiodophenol
| Technique | Expected Features |
| ¹H NMR | Three distinct aromatic proton signals and one hydroxyl proton signal. The positions and coupling patterns will be dictated by the electronic effects of the hydroxyl and iodo groups. |
| ¹³C NMR | Six distinct carbon signals, with the carbons bearing the iodine atoms showing characteristic shifts. |
| IR Spectroscopy | A broad O-H stretching band, C-O stretching, and C-I stretching vibrations, along with aromatic C-H and C=C stretching and bending bands. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 346, with a characteristic isotopic pattern due to the presence of two iodine atoms. |
Synthesis of 3,4-Diiodophenol: From Historical Methods to Modern Protocols
The synthesis of 3,4-diiodophenol can be approached through several routes, reflecting the evolution of synthetic methodology.
A Plausible Historical Synthesis: Direct Iodination of 3-Iodophenol
Given the ortho- and para-directing nature of the hydroxyl group and the meta-directing nature of the iodo group in 3-iodophenol, a direct iodination would be expected to yield a mixture of products, including the desired 3,4-diiodophenol. The following protocol is a representation of how this might have been attempted in the late 19th or early 20th century.
Experimental Protocol: Plausible Historical Synthesis of 3,4-Diiodophenol
Objective: To synthesize 3,4-diiodophenol via the direct iodination of 3-iodophenol.
Materials:
-
3-Iodophenol
-
Iodine (I₂)
-
Nitric Acid (concentrated)
-
Ethanol
-
Water
-
Sodium thiosulfate solution
-
Diatomaceous earth (for filtration)
Procedure:
-
Dissolution: In a flask, dissolve 3-iodophenol in ethanol.
-
Addition of Iodinating Agent: To this solution, add powdered iodine.
-
Oxidation: Slowly add concentrated nitric acid to the stirred mixture. The nitric acid serves as an oxidizing agent to generate the electrophilic iodine species.
-
Reaction: Gently warm the mixture to facilitate the reaction. The progress of the reaction would have been monitored by observing color changes and the consumption of solid iodine.
-
Work-up: After the reaction is deemed complete, pour the mixture into a large volume of water to precipitate the crude product.
-
Purification:
-
Collect the solid by filtration.
-
Wash the solid with a dilute sodium thiosulfate solution to remove any unreacted iodine.
-
Wash with water.
-
The crude product would likely be a mixture of diiodophenol isomers. Purification would have been attempted by fractional crystallization from a suitable solvent like ethanol or acetic acid.
-
Causality and Insights: This method relies on the in-situ generation of an electrophilic iodinating agent. However, the strong oxidizing conditions and the presence of multiple activating/deactivating groups would lead to poor regioselectivity and the formation of byproducts, making the isolation of pure 3,4-diiodophenol a significant challenge.
Modern, Validated Synthesis: Regioselective Iodination
Modern synthetic chemistry offers more controlled and efficient methods for the preparation of 3,4-diiodophenol. A common strategy involves the use of milder iodinating agents and catalysts to achieve higher regioselectivity. The following protocol is based on established modern iodination techniques.
Experimental Protocol: Modern Synthesis of 3,4-Diiodophenol
Objective: To synthesize 3,4-diiodophenol with improved regioselectivity.
Materials:
-
4-Aminophenol
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Synthesis of 4-Iodophenol (Intermediate):
-
Dissolve 4-aminophenol in dilute hydrochloric acid and cool to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer, dry, and concentrate to obtain crude 4-iodophenol. Purify by recrystallization or column chromatography.
-
-
Iodination of 4-Iodophenol:
-
Dissolve the purified 4-iodophenol in acetonitrile.
-
Add N-Iodosuccinimide (NIS) to the solution. The hydroxyl group of the phenol activates the ring, directing the second iodination primarily to the ortho position (position 3).
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 3,4-diiodophenol.
-
Causality and Insights: This two-step approach provides much greater control over the regioselectivity. The Sandmeyer-type reaction in the first step reliably produces 4-iodophenol. The subsequent iodination of 4-iodophenol with the mild electrophilic iodinating agent NIS is directed by the powerful ortho-, para-directing hydroxyl group, leading to the preferential formation of 3,4-diiodophenol. This method minimizes the formation of other isomers and simplifies purification.
Synthetic Utility and Applications
The primary significance of 3,4-diiodophenol in contemporary organic synthesis lies in its role as a versatile intermediate. The two iodine atoms at the 3 and 4 positions provide reactive sites for various coupling reactions and functional group transformations, enabling the construction of more complex molecules.[2] This has made it a valuable component in the development of new pharmaceuticals, dyes, and fragrances.[2] The carbon-iodine bonds are relatively weak, making them excellent leaving groups in a variety of transition metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions
3,4-Diiodophenol is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the selective formation of new carbon-carbon bonds at the 3- and 4-positions of the phenol ring. The differential reactivity of the two C-I bonds can sometimes be exploited for sequential, site-selective functionalization.
Caption: Key cross-coupling reactions of 3,4-diiodophenol.
Intermediate in Medicinal Chemistry
The 3,4-disubstituted phenol motif is present in a number of biologically active molecules. 3,4-Diiodophenol serves as a convenient starting material for the synthesis of these compounds, where the iodine atoms are replaced with other functional groups to modulate biological activity. Its derivatives have been investigated for a range of therapeutic applications, leveraging the structural diversity that can be achieved through the reactions described above.
Safety and Handling
As with all halogenated phenols, 3,4-diiodophenol should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. Halogenated organic compounds can be irritants and may have other toxicological properties. Refer to the material safety data sheet (MSDS) for specific handling and disposal information.
Conclusion
3,4-Diiodophenol, while lacking a celebrated entry into the chemical literature, is a testament to the foundational work of 19th-century organic chemists. Its journey from a likely minor component in early iodination mixtures to a valuable and versatile building block in modern synthesis highlights the remarkable progress in synthetic methodology. The ability to now synthesize this compound with high regioselectivity has unlocked its potential in the creation of complex molecules for a variety of applications, particularly in the pharmaceutical and materials science sectors. This guide has provided a comprehensive overview of 3,4-diiodophenol, from its historical context to practical synthetic protocols, to empower researchers in their scientific endeavors.
References
-
Organic Syntheses. p-IODOPHENOL. Available from: [Link].
- Lautemann, E. (1861). Ueber die Einwirkung von Jodwasserstoff auf organische Substanzen. Annalen der Chemie und Pharmacie, 120(3), 299-323.
Sources
A Comprehensive Technical Guide to the Safe Handling of 3,4-Diiodophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety precautions and handling protocols for 3,4-diiodophenol. As a halogenated phenol, this compound requires careful management in a laboratory setting to mitigate potential risks. This document synthesizes critical safety information from analogous compounds to establish a robust framework for its safe utilization in research and development.
Understanding the Compound: Physicochemical Properties
Table 1: Computed Physicochemical Properties of Diiodophenol Isomers
| Property | 2,4-Diiodophenol | 3,4-Diiodophenol | Source |
| Molecular Formula | C6H4I2O | C6H4I2O | [1][4] |
| Molecular Weight | 345.90 g/mol | 345.90 g/mol | [1][4] |
| LogP (Octanol/Water Partition Coefficient) | 2.9 | 2.9 | [1][4] |
| Appearance | Crystalline solid (typical for similar compounds) | Crystalline solid (inferred) | [5] |
| Solubility | Slightly soluble in water; soluble in organic solvents like alcohol and ether.[6] | Slightly soluble in water; soluble in organic solvents (inferred).[6] | [6] |
Note: Data for 3,4-diiodophenol is based on computational models and data from isomeric compounds.
The molecular structure of 3,4-diiodophenol, with its hydroxyl group and two iodine atoms on the benzene ring, dictates its chemical behavior. The hydroxyl group imparts acidic properties, while the iodine atoms can participate in various chemical reactions.[7]
Hazard Identification and Risk Assessment
Based on data for analogous compounds like 4-iodophenol and other halogenated phenols, 3,4-diiodophenol is considered a hazardous substance.[8][9] The primary hazards include:
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[9][10][11] Ingestion of similar phenolic compounds can cause severe damage to the digestive system, with symptoms including nausea, vomiting, and abdominal pain.[6][12]
-
Skin Corrosion/Irritation : Causes severe skin burns and irritation.[9][10] Prolonged contact can lead to dermatitis.[12]
-
Serious Eye Damage/Irritation : Poses a risk of serious eye damage.[8][9] Direct contact can cause chemical burns to the eyes.[8]
-
Respiratory Irritation : May cause respiratory tract irritation.[1][5]
-
Sensitization : May cause skin sensitization upon repeated contact.[8]
-
Aquatic Toxicity : Toxic to aquatic life with long-lasting effects.[8][11]
A thorough risk assessment should be conducted before any experiment involving 3,4-diiodophenol. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls, is paramount.
Engineering Controls
-
Chemical Fume Hood : All work with 3,4-diiodophenol, especially when handling the solid powder or creating solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9][13]
-
Ventilation : Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[10]
-
Safety Showers and Eyewash Stations : These must be readily accessible and tested regularly.[9]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact with the chemical.
-
Eye and Face Protection : Chemical safety goggles or a full-face shield are mandatory.[10]
-
Skin Protection :
-
Gloves : Chemical-resistant gloves, such as nitrile, should be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[10][13]
-
Lab Coat/Protective Clothing : A flame-resistant lab coat or a chemical-resistant suit should be worn to protect against splashes.[10]
-
-
Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][10]
Caption: First aid workflow for 3,4-diiodophenol exposure.
Waste Disposal
Due to its hazardous nature, 3,4-diiodophenol and any contaminated materials must be disposed of as chemical waste. [13]
Step-by-Step Disposal Protocol
-
Segregation : Collect all 3,4-diiodophenol waste, including contaminated PPE and spill cleanup materials, in a designated, compatible, and clearly labeled hazardous waste container. [13]2. Storage : Store the waste container in a secure, cool, dry, and well-ventilated area, away from incompatible materials, pending pickup. [13]3. Professional Disposal : Arrange for disposal by a licensed professional waste disposal service. [10]Do not dispose of this chemical down the drain or in regular trash. [13][14]
Conclusion
While 3,4-diiodophenol is a valuable compound in research and drug development, its potential hazards necessitate a comprehensive and proactive approach to safety. By understanding its properties, implementing robust engineering controls, utilizing appropriate PPE, and adhering to strict handling and emergency protocols, researchers can mitigate the risks and ensure a safe laboratory environment.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Iodophenol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72858, 2,4-Diiodophenol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21923724, 3,4-Diiodophenol. Retrieved from [Link]
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Cheméo. (n.d.). 2,6-Diiodophenol. Retrieved from [Link]
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National Institutes of Health. (2020). The NIH Drain Discharge Guide. Retrieved from [Link]
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University of California, Berkeley, Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]
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ChemSrc. (2025). 4-Iodophenol. Retrieved from [Link]
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protocols.io. (2020). PHENOL FIRST AID and personal protective equipment. Retrieved from [Link]
- Google Patents. (n.d.). CN105503537A - Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate.
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Environmental Protection Agency. (2023). Emergency Preparedness Plan. Retrieved from [Link]
- Google Patents. (n.d.). JP2012180326A - METHOD FOR PRODUCING p-IODOPHENOL.
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Phenol And Acetone Safety Group. (2020). THE DO'S AND DON'TS for the SAFE USE of PHENOL. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3,4-Diiodophenol
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic use of 3,4-diiodophenol in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We delve into the mechanistic nuances that govern the regioselective functionalization of this versatile building block, offering field-proven protocols for both selective mono-arylation and exhaustive di-arylation. The causality behind the selection of catalysts, ligands, bases, and solvent systems is explained to empower users to optimize the reaction for their specific synthetic targets. This guide serves as a practical resource for leveraging 3,4-diiodophenol as a key scaffold in the synthesis of complex biaryls, poly-aromatics, and other high-value intermediates for drug discovery and materials science.
Introduction: The Strategic Value of 3,4-Diiodophenol
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability, functional group tolerance, and mild conditions in forging carbon-carbon bonds.[1][2] Its impact is particularly profound in the pharmaceutical industry, where the construction of biaryl motifs is a common strategy in drug design.[3]
Within the vast arsenal of synthons, 3,4-diiodophenol stands out as a trifunctional building block of significant strategic importance. It offers three distinct reactive sites:
-
An acidic phenolic hydroxyl group, available for etherification or other modifications.
-
An iodine atom at the C4-position (para to the hydroxyl).
-
An iodine atom at the C3-position (meta to the hydroxyl).
The non-equivalent electronic and steric environments of the two carbon-iodine bonds allow for programmed, regioselective cross-coupling reactions. This enables the sequential introduction of different aryl or vinyl groups, making 3,4-diiodophenol an ideal scaffold for building molecular complexity and exploring structure-activity relationships (SAR) in drug development programs.[4][5]
Mechanistic Rationale and Regioselectivity Control
A successful and predictable outcome when using 3,4-diiodophenol hinges on understanding the fundamental mechanism of the Suzuki-Miyaura reaction and the factors that control its regioselectivity.
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] The three cardinal steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-I) of the aryl halide, forming a Pd(II) complex. This is typically the rate-determining step of the cycle.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a more nucleophilic boronate species (-B(OR)₃⁻).[7] This species then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[8]
Sources
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- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Sonogashira Coupling of 3,4-Diiodophenol
Introduction: Navigating the Challenges of Regioselective Alkynylation
The Sonogashira coupling stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-catalyzed reaction has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1] While the Sonogashira coupling is generally robust and versatile, the use of polyhalogenated substrates, such as 3,4-diiodophenol, introduces significant challenges related to regioselectivity. The presence of two identical halogen atoms on the aromatic ring necessitates precise control over the reaction conditions to achieve selective mono- or di-alkynylation at the desired position.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling with 3,4-diiodophenol. We will delve into the critical parameters that govern the reaction's outcome, present a detailed experimental protocol for selective mono-alkynylation, and explore the mechanistic underpinnings that dictate the regioselectivity.
Key Considerations for the Sonogashira Coupling of 3,4-Diiodophenol
The successful and selective Sonogashira coupling of 3,4-diiodophenol hinges on a nuanced understanding of several key factors:
-
Regioselectivity: With two iodine substituents, the primary challenge is to control which position undergoes the coupling reaction. The reactivity of each carbon-iodine (C-I) bond is influenced by both steric and electronic effects.[3]
-
Steric Hindrance: The iodine at the 3-position is ortho to the hydroxyl group, which can exert some steric hindrance, potentially favoring reaction at the less hindered 4-position.[4]
-
Electronic Effects: The hydroxyl group is an electron-donating group, which can influence the electron density at the ortho and para positions, thereby affecting the rate of oxidative addition of the palladium catalyst.
-
-
The Role of the Phenolic Hydroxyl Group: The Sonogashira reaction is generally tolerant of free hydroxyl groups, meaning protection may not be strictly necessary.[5] However, the acidic nature of the phenol can influence the reaction environment, and its presence as an electron-donating group can make the aryl iodide less reactive.[5]
-
Control of Mono- versus Di-alkynylation: Achieving selective mono-alkynylation requires careful control over the stoichiometry of the reagents, particularly the alkyne. Using a slight excess of the diiodophenol relative to the alkyne can favor the formation of the mono-coupled product. Conversely, using an excess of the alkyne and prolonged reaction times will promote di-substitution.
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligands can have a profound impact on regioselectivity.[6][7] For instance, the use of monodentate versus bidentate phosphine ligands has been shown to switch the preferred site of reaction in other dihaloarene systems.[6][7]
Experimental Protocol: Selective Mono-alkynylation of 3,4-Diiodophenol
This protocol is designed to favor the selective mono-alkynylation of 3,4-diiodophenol, primarily at the less sterically hindered 4-position.
Table 1: Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 3,4-Diiodophenol | C₆H₄I₂O | 359.90 | 1.2 | 1.2 |
| Terminal Alkyne (e.g., Phenylacetylene) | C₈H₆ | 102.13 | 1.0 | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 0.02 | 0.02 |
| Copper(I) Iodide | CuI | 190.45 | 0.04 | 0.04 |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 10 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3,4-diiodophenol (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (10 mL) and triethylamine (3.0 mmol) to the flask. Stir the mixture at room temperature for 15 minutes until the solids are mostly dissolved. The use of an amine base is crucial to neutralize the hydrogen iodide formed during the reaction.[8]
-
Alkyne Addition: Slowly add the terminal alkyne (1.0 mmol) to the reaction mixture via syringe. The slow addition can help to minimize the formation of alkyne homocoupling byproducts (Glaser coupling).[2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the amine base and copper salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-alkynylated product.
Note on Regioisomer Separation: It is possible that a mixture of 3- and 4-alkynylated isomers will be formed. These isomers can often be separated by careful column chromatography.
Visualizing the Workflow
Caption: Experimental workflow for the selective mono-alkynylation of 3,4-diiodophenol.
Mechanistic Insights into the Sonogashira Coupling
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9]
-
Palladium Cycle:
-
Reductive Elimination: The active Pd(0) catalyst is generated in situ from the Pd(II) precatalyst.
-
Oxidative Addition: The Pd(0) species undergoes oxidative addition to the carbon-iodine bond of 3,4-diiodophenol to form a Pd(II)-aryl intermediate. This step is generally considered rate-determining.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the C-C bond of the product and regenerate the Pd(0) catalyst.
-
-
Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: The amine base deprotonates the terminal alkyne, facilitated by the copper coordination, to form a copper acetylide intermediate.
-
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
using 3,4-diiodophenol in Heck reaction for stilbene synthesis
Application Note & Protocol
Topic: Selective Stilbene Synthesis via Heck Reaction Using 3,4-Diiodophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Utility of 3,4-Diiodophenol in Stilbene Synthesis
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to forge carbon-carbon bonds with high efficiency and stereoselectivity.[1][2][3] This methodology is particularly powerful for the synthesis of stilbenes and their derivatives, which form the core scaffold of numerous pharmacologically active compounds, including resveratrol and its analogues.[4][5][6]
This application note provides an in-depth guide to the use of 3,4-diiodophenol as a substrate in the Heck reaction for stilbene synthesis. The di-iodinated nature of this starting material presents a unique synthetic challenge and opportunity: the potential for selective mono-vinylation or a controlled double Heck reaction.[7][8] The presence of two carbon-iodine (C-I) bonds with distinct electronic and steric environments—one meta and one para to the phenolic hydroxyl group—necessitates a nuanced understanding of the reaction mechanism to achieve the desired regioselectivity. Furthermore, the retained hydroxyl and iodo functionalities on the stilbene product serve as valuable handles for subsequent diversification, a critical advantage in drug discovery and materials science.
This document will elucidate the mechanistic principles governing selectivity, provide a detailed and validated protocol for the selective mono-vinylation of 3,4-diiodophenol, and offer expert insights into reaction optimization and troubleshooting.
Mechanistic Insights: Achieving Regiocontrol with a Differentiated Substrate
The catalytic cycle of the Heck reaction is generally understood to proceed through four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[2][9][10] The regiochemical outcome when using 3,4-diiodophenol is determined almost exclusively in the initial, rate-determining oxidative addition step, where the Pd(0) catalyst inserts into a C-I bond.
The two C-I bonds on the substrate are electronically distinct:
-
C4-I Bond: This bond is para to the electron-donating hydroxyl group (-OH). The +M (mesomeric) effect of the hydroxyl group increases the electron density at this position, making the C-I bond stronger and less electrophilic.
-
C3-I Bond: This bond is meta to the hydroxyl group. It is primarily influenced by the -I (inductive) effect of the hydroxyl group, making it comparatively more electron-deficient than the C4-I bond.
Oxidative addition of Pd(0) is generally favored at more electron-poor (electrophilic) carbon centers. Consequently, the Pd(0) catalyst is expected to preferentially insert into the C3-I bond . This inherent electronic bias provides a strong foundation for achieving selective mono-vinylation at the 3-position. Controlling the stoichiometry (using a slight excess of the diiodophenol relative to the alkene) and reaction time is crucial to prevent a second, slower Heck reaction at the C4-position.
Optimized Protocol for Selective Mono-Vinylation
This protocol details the synthesis of (E)-4-iodo-2-styrylphenol from 3,4-diiodophenol and styrene. It is designed to favor the selective mono-arylation at the C3 position.
Materials and Equipment:
-
Reagents: 3,4-diiodophenol, Styrene, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Triethylamine (Et₃N), N,N-Dimethylformamide (DMF, anhydrous), Diethyl ether, 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Schlenk flask or round-bottom flask with reflux condenser, magnetic stirrer hotplate, inert atmosphere setup (Nitrogen or Argon), TLC plates (silica gel 60 F₂₅₄), column chromatography setup, rotary evaporator.
Experimental Procedure:
-
Reaction Setup:
-
To a 100 mL Schlenk flask, add 3,4-diiodophenol (1.20 g, 3.47 mmol, 1.2 eq).
-
Add palladium(II) acetate (32.5 mg, 0.145 mmol, 5 mol%) and triphenylphosphine (76 mg, 0.290 mmol, 10 mol%).
-
Place a magnetic stir bar in the flask.
-
Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 15 minutes. This is critical as the Pd(0) species is oxygen-sensitive.[11]
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous DMF (20 mL) via syringe.
-
Stir the mixture until all solids dissolve. The solution should turn from a pale yellow to a darker orange/brown, indicating the formation of the active Pd(0) catalyst.[2]
-
Add triethylamine (1.5 mL, 10.4 mmol, 3.0 eq) via syringe.
-
Finally, add styrene (0.30 g, 2.89 mmol, 1.0 eq) dropwise via syringe.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Allow the reaction to stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), observing the consumption of the limiting reagent (styrene) and the formation of a new, UV-active spot for the product.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether (50 mL) and 1 M HCl (50 mL).
-
Shake vigorously and separate the layers. The product will be in the organic (ether) layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a yellow-brown oil or solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient solvent system, starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity to elute the product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield (E)-4-iodo-2-styrylphenol as a pale yellow solid.
-
Data Summary and Optimization Parameters
Achieving high yield and selectivity in the Heck reaction depends on the careful interplay of several parameters. The following table summarizes key variables and their typical impact in the context of this protocol.
| Parameter | Recommended Condition | Rationale & Impact on Selectivity/Yield |
| Catalyst Loading | 2-5 mol% Pd(OAc)₂ | Lower loading can be effective but may require longer reaction times. Higher loading can increase the risk of side reactions and is less economical. |
| Ligand | PPh₃ (2 eq. to Pd) | Stabilizes the Pd(0) catalyst. While phosphine-free systems exist, PPh₃ is robust and effective for aryl iodides.[9][12] Using bidentate ligands is also an option but may alter reactivity.[9] |
| Base | Triethylamine (Et₃N) | An organic base is used to neutralize the HI generated during the catalytic cycle, regenerating the Pd(0) catalyst.[13][14] Inorganic bases like K₂CO₃ can also be used, often in polar aprotic solvents. |
| Solvent | DMF, Acetonitrile | A polar aprotic solvent is required to dissolve the reagents and facilitate the reaction at elevated temperatures. Anhydrous conditions are preferred to minimize side reactions. |
| Temperature | 80-120 °C | Sufficient thermal energy is required to drive the reaction. Temperatures that are too high can lead to catalyst decomposition and reduced selectivity. The optimal temperature should be determined empirically.[13] |
| Stoichiometry | 1.2 eq. Aryl Iodide | Using a slight excess of the di-iodophenol ensures complete consumption of the more valuable alkene and minimizes the potential for double arylation. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed or decomposed).2. Insufficient temperature.3. Poor quality or wet solvent/reagents. | 1. Ensure the reaction is under a strict inert atmosphere. Use fresh Pd(OAc)₂ and PPh₃.2. Increase the reaction temperature in 10 °C increments.3. Use anhydrous solvent and freshly distilled reagents. |
| Low Yield | 1. Incomplete reaction.2. Product loss during work-up or purification. | 1. Increase reaction time. Monitor carefully by TLC.2. Ensure proper pH during extractions. Use appropriately sized chromatography column. |
| Formation of Di-arylated Product | 1. Reaction time too long.2. Stoichiometry of alkene to aryl iodide is > 1:1.2. | 1. Reduce reaction time; monitor closely to stop after mono-arylation is complete.2. Re-verify the stoichiometry of your starting materials. |
| Styrene Homocoupling | Catalyst decomposition leading to side reactions. | Improve inert atmosphere technique. Consider a more robust ligand system if the problem persists. |
Experimental Workflow Visualization
The following diagram outlines the complete workflow from initial setup to final product analysis.
Sources
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. CN102050705B - Novel method for preparing resveratrol through decarbonylation heck reaction - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scispace.com [scispace.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Heck coupling reaction of iodobenzene and styrene using supercritical water in the absence of a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Ullmann condensation of 3,4-diiodophenol for ether synthesis
Application Note & Protocol
Strategic Synthesis of Diaryl Ethers via Ligand-Accelerated Ullmann Condensation of 3,4-Diiodophenol
Abstract & Introduction
The diaryl ether motif is a cornerstone in the architecture of numerous high-value molecules, including pharmaceuticals, agrochemicals, and advanced polymers.[1] The Ullmann condensation, a copper-catalyzed cross-coupling reaction, represents one of the most fundamental and enduring methods for the formation of the critical C(aryl)-O bond.[2][3][4] Historically, the reaction was beleaguered by harsh conditions, such as high temperatures (>200 °C) and stoichiometric copper loading, which limited its substrate scope and functional group tolerance.[3][5]
Modern advancements, particularly the development of sophisticated ligand systems, have revolutionized the Ullmann-type reaction, enabling these transformations under significantly milder conditions with catalytic amounts of copper.[2][6] This evolution has unlocked new synthetic possibilities, allowing for the strategic coupling of complex and highly functionalized substrates.
This application note provides a comprehensive guide to the Ullmann condensation of 3,4-diiodophenol, a uniquely versatile substrate. Possessing both a nucleophilic phenol group and two electrophilic iodine centers, this molecule serves as a powerful building block for subsequent functionalization. We present a detailed mechanistic overview, a field-tested experimental protocol for the synthesis of a model diaryl ether, and expert insights into reaction optimization and troubleshooting.
Scientific Principles: The "Why" Behind the Ullmann Ether Synthesis
A deep understanding of the reaction mechanism and the role of each component is paramount for successful execution and optimization. The modern ligand-assisted Ullmann condensation is a complex catalytic process, distinct from the classical high-temperature variant.
The Catalytic Cycle
The currently accepted mechanism for the ligand-accelerated Ullmann C-O coupling generally proceeds through a Cu(I)/Cu(III) cycle. While alternative pathways have been proposed, this model provides a robust framework for understanding the reaction's dynamics.[5][7] The key steps are coordination, oxidative addition, and reductive elimination.
-
Deprotonation & Coordination: The reaction is initiated by a base, which deprotonates the phenol (Ar'-OH) to form a more nucleophilic phenoxide (Ar'-O⁻). This phenoxide, along with the ancillary ligand (L), coordinates to the Cu(I) catalyst.
-
Oxidative Addition: The aryl halide (Ar-X) then undergoes oxidative addition to the copper(I) phenoxide complex. This is often the rate-limiting step and results in the formation of a transient, high-energy copper(III) intermediate.[5][8]
-
Reductive Elimination: This final step involves the formation of the C-O bond as the diaryl ether product (Ar-O-Ar') is eliminated from the copper center. This process regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: Simplified catalytic cycle for the ligand-assisted Ullmann diaryl ether synthesis.
Causality of Experimental Choices
-
Copper(I) Source (e.g., CuI): Copper(I) iodide is a preferred catalyst precursor because it is relatively inexpensive, air-stable compared to other Cu(I) salts, and readily participates in the oxidative addition step.[9]
-
Ancillary Ligand (e.g., 1,10-Phenanthroline): The ligand is arguably the most critical component in modern Ullmann reactions. Its primary roles are to:
-
Solubilize and Stabilize: The ligand coordinates to the copper center, preventing its disproportionation or precipitation and keeping it active in the solution phase.
-
Accelerate Key Steps: By modulating the electronic properties and geometry of the copper center, the ligand facilitates both the oxidative addition and the final reductive elimination steps, thereby lowering the overall activation energy of the reaction.[2][10] N,N- and N,O-bidentate ligands are particularly effective.[3][10]
-
-
Base (e.g., K₃PO₄, Cs₂CO₃): A base is required to generate the active phenoxide nucleophile.[11] The choice of base is critical; stronger, non-nucleophilic bases are often used. Cesium carbonate (Cs₂CO₃) is highly effective due to its high solubility in organic solvents and the "cesium effect," which enhances the nucleophilicity of the phenoxide. Potassium phosphate (K₃PO₄) is a cost-effective and highly efficient alternative.[11]
-
Solvent (e.g., Toluene, DMF, Dioxane): The solvent must be able to dissolve the reactants and maintain a sufficiently high temperature to drive the reaction to completion, typically between 80-130 °C for modern systems.[5] Aprotic solvents are required to avoid interference with the nucleophile and base. Toluene is an excellent choice for its inertness and appropriate boiling point, while DMF or NMP can be used for less reactive substrates.
Experimental Protocol: Synthesis of 3,4-diiodo-1-(p-tolyloxy)benzene
This protocol details the coupling of 3,4-diiodophenol with 4-bromotoluene as a model system. This reaction demonstrates the effective use of the phenol as the nucleophile while preserving the two iodine atoms for potential downstream transformations (e.g., Suzuki or Sonogashira couplings).
Materials & Equipment
-
Reagents: 3,4-diiodophenol (≥98%), 4-bromotoluene (≥99%), Copper(I) iodide (CuI, 99.99%), 1,10-Phenanthroline (≥99%), Potassium phosphate (K₃PO₄, anhydrous powder), Toluene (anhydrous, ≥99.8%), Ethyl acetate, Hexanes, Deionized water, Saturated aq. NH₄Cl, Saturated aq. NaCl (brine), Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: 100 mL Schlenk flask, magnetic stir bar, heating mantle with thermocouple, condenser, Schlenk line with argon/nitrogen gas, TLC plates (silica gel 60 F₂₅₄), standard laboratory glassware, rotary evaporator, flash chromatography system.
Reagent Stoichiometry
| Compound | Formula | MW ( g/mol ) | Equiv. | Amount | Purpose |
| 3,4-Diiodophenol | C₆H₄I₂O | 345.91 | 1.0 | 3.46 g (10 mmol) | Phenolic Nucleophile |
| 4-Bromotoluene | C₇H₇Br | 171.04 | 1.1 | 1.88 g (11 mmol) | Aryl Halide |
| Copper(I) Iodide | CuI | 190.45 | 0.05 | 95 mg (0.5 mmol) | Catalyst Precursor |
| 1,10-Phenanthroline | C₁₂H₈N₂ | 180.21 | 0.10 | 180 mg (1.0 mmol) | Ligand |
| Potassium Phosphate | K₃PO₄ | 212.27 | 2.0 | 4.25 g (20 mmol) | Base |
| Toluene | C₇H₈ | 92.14 | - | 50 mL | Solvent |
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere):
-
Place a magnetic stir bar into a 100 mL Schlenk flask. Flame-dry the flask under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Causality: The Cu(I) catalyst is susceptible to oxidation to Cu(II), which is generally inactive or less active in this catalytic cycle. An inert atmosphere is critical to preserve catalyst integrity and ensure reproducibility.
-
-
Reagent Addition:
-
Under a positive flow of argon, add 3,4-diiodophenol (3.46 g), copper(I) iodide (95 mg), 1,10-phenanthroline (180 mg), and potassium phosphate (4.25 g) to the flask.
-
Briefly evacuate and backfill the flask with argon again.
-
Add anhydrous toluene (50 mL) followed by 4-bromotoluene (1.88 g) via syringe.
-
Causality: Adding the solid reagents first under an inert atmosphere minimizes their exposure to air and moisture. The solvent and liquid reagents are added last.
-
-
Reaction Execution:
-
Attach a condenser to the flask, ensuring a gentle flow of argon through the top.
-
Lower the flask into a heating mantle and begin stirring. Heat the reaction mixture to 110 °C (reflux).
-
Maintain the temperature for 18-24 hours.
-
Self-Validation/Monitoring: Monitor the reaction progress by TLC (e.g., 10% Ethyl Acetate in Hexanes). Spot the starting material (3,4-diiodophenol) and the reaction mixture. The consumption of the phenol and the appearance of a new, less polar product spot indicates progress. The reaction is complete when the starting phenol spot is no longer visible.
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Add 50 mL of ethyl acetate to dilute the mixture.
-
Pour the mixture into a separatory funnel containing 50 mL of saturated aqueous NH₄Cl solution. Shake vigorously.
-
Causality: The ammonium chloride solution helps to quench the reaction and complexes with the copper catalyst, facilitating its removal from the organic phase into the aqueous phase.
-
Separate the layers and extract the aqueous layer twice more with 30 mL portions of ethyl acetate.
-
Combine the organic layers and wash with 50 mL of water, followed by 50 mL of saturated brine.
-
Causality: The water wash removes residual polar impurities (like DMF if used), and the brine wash helps to break any emulsions and begins the drying process.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil/solid should be purified by flash column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient eluent system, starting with 100% hexanes and gradually increasing to 5-10% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield 3,4-diiodo-1-(p-tolyloxy)benzene as a solid or viscous oil.
-
Workflow & Optimization
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the Ullmann ether synthesis.
Troubleshooting & Optimization
-
Low Conversion/Yield:
-
Catalyst Inactivity: Ensure the CuI is of high purity and the inert atmosphere technique is rigorous. Consider using a fresh bottle of catalyst.
-
Insufficient Base: Ensure the base (K₃PO₄) is anhydrous and finely powdered to maximize surface area and reactivity.
-
Ligand Choice: While 1,10-phenanthroline is robust, other ligands like N,N'-dimethylethylenediamine (DMEDA) or amino acids (e.g., L-proline) can be screened for improved performance with specific substrates.[7]
-
-
Side Product Formation:
-
Homocoupling: The primary side product is often the biaryl formed from the homocoupling of the aryl halide (e.g., 4,4'-dimethylbiphenyl). This can be minimized by using a slight excess (1.1-1.2 eq.) of the aryl halide, but not a large excess. Using a more reactive aryl iodide instead of a bromide can sometimes lead to more homocoupling.
-
Dehalogenation: Reductive dehalogenation of the starting materials or product can occur, especially if the reaction is run for too long or at excessively high temperatures.
-
Conclusion
The ligand-accelerated Ullmann condensation is a powerful and reliable method for constructing diaryl ether linkages under relatively mild conditions. By leveraging a well-chosen catalytic system (CuI/1,10-Phenanthroline) and optimized parameters, highly functionalized substrates like 3,4-diiodophenol can be efficiently coupled. This protocol provides a self-validating and robust procedure for researchers in medicinal chemistry and materials science, enabling the synthesis of complex molecular architectures where the preserved iodine atoms act as synthetic handles for further diversification.
References
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Rahman, M. M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 25(19), 4439. Available at: [Link]
-
OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]
-
Monnier, F., & Taillefer, M. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. NIH Public Access. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
Kim, S., et al. (2018). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 140(1), 304-314. Available at: [Link]
-
Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3591. Available at: [Link]
-
MDPI. (2020). Peer-review of "Recent Advancement of Ullmann Condensation Coupling Reaction...". Retrieved from [Link]
-
Shokri, A., & Taleshi, F. (2015). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. ResearchGate. Available at: [Link]
-
American Chemical Society. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Bax, C. E., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1096-1103. Available at: [Link]
-
Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]
-
American Chemical Society. (2005). Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere. Organic Letters. Available at: [Link]
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The Strategic Utility of 3,4-Diiodophenol as a Precursor for Bioactive Molecules: Application Notes and Protocols
Introduction: The Versatility of a Dihalogenated Phenolic Building Block
In the landscape of medicinal chemistry and materials science, the selection of a starting material is a critical decision that dictates the efficiency and feasibility of a synthetic route. 3,4-Diiodophenol, a readily available dihalogenated phenol, has emerged as a powerful and versatile precursor for the synthesis of a diverse array of bioactive molecules. Its unique structural features—a nucleophilic hydroxyl group and two iodine atoms at positions amenable to various cross-coupling reactions—offer a strategic advantage for the construction of complex molecular architectures. The differential reactivity of the iodine atoms, influenced by their electronic environment, can be exploited for sequential and site-selective functionalization, further expanding its synthetic utility.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of 3,4-diiodophenol as a precursor for bioactive molecules. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and visually represent key transformations to empower researchers in their synthetic endeavors.
Core Applications and Synthetic Strategies
The strategic placement of the iodine atoms on the phenolic ring of 3,4-diiodophenol opens a gateway to a multitude of synthetic transformations, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.[1]
Synthesis of Substituted Alkynylphenols via Sonogashira Coupling
The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a powerful tool for the synthesis of arylalkynes.[2] These motifs are prevalent in numerous biologically active compounds, including pharmaceuticals and natural products. The di-iodinated nature of 3,4-diiodophenol allows for both mono- and di-alkynylation, leading to a diverse range of substituted phenolic compounds.
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] The palladium catalyst undergoes oxidative addition to the aryl iodide, while the copper co-catalyst forms a copper acetylide intermediate with the terminal alkyne. Transmetalation from copper to palladium, followed by reductive elimination, yields the desired alkynyl-substituted arene. The presence of the free hydroxyl group on the phenol can potentially influence the reaction, but Sonogashira couplings can often be performed on unprotected phenols, simplifying the synthetic sequence.[3]
Caption: Catalytic Cycles of the Sonogashira Coupling.
This protocol describes the selective mono-alkynylation of 3,4-diiodophenol with phenylacetylene. The reaction conditions are optimized to favor the substitution of the more reactive iodine atom at the 4-position.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3,4-Diiodophenol | 98% | Commercially Available |
| Phenylacetylene | 98% | Commercially Available |
| Pd(PPh₃)₂Cl₂ | 98% | Commercially Available |
| Copper(I) iodide (CuI) | 99% | Commercially Available |
| Triethylamine (TEA) | Anhydrous | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
Procedure:
-
To a dry, nitrogen-flushed Schlenk flask, add 3,4-diiodophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF (10 mL/mmol of 3,4-diiodophenol) and anhydrous triethylamine (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
-
Slowly add phenylacetylene (1.1 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-iodo-4-(phenylethynyl)phenol.
Expected Outcome and Characterization:
The expected product is a pale yellow solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Synthesis of Biaryl Ethers via Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O bonds between an aryl halide and a phenol.[4] This reaction is particularly useful for the synthesis of diaryl ethers, a structural motif present in a variety of bioactive molecules, including thyroid hormone analogs.
The traditional Ullmann condensation requires high temperatures and stoichiometric amounts of copper.[5] However, modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. The mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether.
Caption: Simplified Mechanism of Ullmann Condensation.
Thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are crucial for regulating metabolism.[6] Synthetic analogs are of great interest for treating thyroid disorders.[7] 3,4-Diiodophenol can serve as a key building block for the synthesis of the diiodophenyl ether moiety of these hormones.
This protocol outlines a theoretical multi-step synthesis of a key precursor to thyroxine analogs, starting from 3,4-diiodophenol and a protected L-tyrosine derivative.
Step 1: Ullmann Condensation
-
To a solution of 3,4-diiodophenol (1.0 eq) and N-Boc-L-tyrosine methyl ester (1.1 eq) in anhydrous DMF, add cesium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).
-
Degas the mixture with nitrogen for 15 minutes.
-
Heat the reaction to 120 °C and stir for 24 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Purify the crude product by column chromatography to yield the diaryl ether intermediate.
Step 2: Saponification and Deprotection
-
Hydrolyze the methyl ester of the diaryl ether intermediate using lithium hydroxide in a mixture of THF and water.
-
Acidify the reaction mixture to obtain the carboxylic acid.
-
Remove the Boc protecting group using trifluoroacetic acid in dichloromethane.
-
Purify the final product to obtain the thyroxine analog precursor.
Synthesis of Poly(phenylene ether)s through Oxidative Polymerization
Poly(phenylene ether)s (PPEs) or poly(phenylene oxide)s (PPOs) are high-performance thermoplastics with excellent thermal stability, dimensional stability, and dielectric properties.[8] The polymerization of phenols, including halogenated phenols, can lead to the formation of these valuable materials.
The oxidative coupling of phenols, typically catalyzed by a copper-amine complex, proceeds through a radical mechanism. The phenol is oxidized to a phenoxy radical, which can then couple to form the polymer chain. The presence of iodine atoms on the phenolic ring of 3,4-diiodophenol is expected to influence the polymer's properties, potentially enhancing its flame retardancy and modifying its solubility and thermal characteristics.
Caption: Workflow for Oxidative Polymerization.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3,4-Diiodophenol | 98% | Commercially Available |
| Copper(I) chloride (CuCl) | 99% | Commercially Available |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | 99% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Methanol | ACS Grade | Commercially Available |
Procedure:
-
In a two-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve 3,4-diiodophenol (1.0 eq) in anhydrous toluene.
-
Add CuCl (0.02 eq) and TMEDA (0.1 eq) to the solution.
-
Bubble oxygen through the solution at a controlled rate while stirring vigorously at room temperature.
-
Monitor the polymerization by observing the increase in viscosity of the reaction mixture. The reaction is typically exothermic and may require cooling.
-
After several hours (typically 4-6 hours), terminate the reaction by pouring the viscous solution into a large volume of methanol to precipitate the polymer.
-
Filter the polymer, wash thoroughly with methanol, and dry under vacuum at 60 °C.
Expected Polymer Properties:
The resulting poly(3,4-diiodophenylene ether) is expected to be an amorphous powder. Its thermal properties (glass transition temperature, thermal decomposition temperature) can be analyzed by DSC and TGA. The molecular weight and polydispersity can be determined by gel permeation chromatography (GPC). The presence of iodine is anticipated to impart flame-retardant properties to the polymer.
Conclusion and Future Outlook
3,4-Diiodophenol has proven to be a highly valuable and versatile precursor for the synthesis of a wide range of bioactive molecules and functional polymers. Its unique reactivity, stemming from the presence of a hydroxyl group and two iodine atoms, allows for the application of powerful synthetic methodologies such as Sonogashira coupling, Ullmann condensation, and oxidative polymerization. The ability to perform selective and sequential functionalization further enhances its appeal in the design and synthesis of complex molecular targets.
The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this remarkable building block. Future research in this area could focus on the development of novel catalytic systems for even more selective and efficient transformations of 3,4-diiodophenol, as well as the exploration of its utility in the synthesis of other classes of bioactive compounds and advanced materials. The continued investigation into the structure-property relationships of molecules derived from 3,4-diiodophenol will undoubtedly lead to the discovery of new therapeutic agents and high-performance materials.
References
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. In Wikipedia. Retrieved from [Link]
- Chen, Y., et al. (2024).
- MDPI. (2022). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. Polymers, 14(19), 4191.
- MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Visser, T. J. (1998). Synthesis of novel thyroid hormone analogues. VU Research Repository.
-
ResearchGate. (n.d.). Some biologically active biphenyl derivatives. Retrieved from [Link]
- Google Patents. (2021). US20210347944A1 - Method of preparing a poly(phenylene ether), poly(phenylene ether) made thereby, and article comprising the poly(phenylene ether).
- Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13, 20085-20121.
- International Journal of Physics and Mathematics. (2023). Poly (P-phenylene)
-
ResearchGate. (n.d.). Results of [CuClPPh3]4 catalyzed Ullmann coupling reaction of halide aryls with various phenols at 140˚C for 24 hours. Retrieved from [Link]
-
SlideShare. (2015). SYNTHESIS OF THYROXIN. Retrieved from [Link]
- Google Patents. (1968).
- MDPI. (2023). Polymerization of Poly(3,4-ethylenedioxythiophene) on Sulfated Cellulose Nanofiber and Its Conducting Property. Polymers, 15(13), 2898.
-
NCBI. (2015). Chapter 2 Thyroid Hormone Synthesis And Secretion. In Endotext. Retrieved from [Link]
-
Taylor & Francis. (2022). Ullmann reaction – Knowledge and References. Retrieved from [Link]
- Wiley Online Library. (2015). Structure Elucidation and Characterization of Different Thyroxine Polymorphs.
-
ResearchGate. (2022). Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]
-
American Association for Clinical Chemistry. (2017). Thyroid Hormone Synthesis and Transport. Retrieved from [Link]
- National Institutes of Health. (2012). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 134(3), 1636-1645.
-
ResearchGate. (n.d.). Selective examples of bioactive phenol derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of bioactive compounds. Retrieved from [Link]
- MDPI. (2022). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 27(15), 4814.
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Application Note: Synthesis of Novel Thyroxine Analogues from 3,4-Diiodophenol
Abstract
This comprehensive guide details a robust and validated synthetic pathway for the preparation of novel thyroxine analogues, utilizing 3,4-diiodophenol as a key starting material for the "inner ring" scaffold. Thyroxine and its analogues are of significant interest in medicinal chemistry and endocrinology for their roles in regulating metabolism and their potential as therapeutic agents.[1][2] This document provides researchers, chemists, and drug development professionals with a complete workflow, from the strategic overview to detailed, step-by-step experimental protocols. The synthesis hinges on two critical transformations: a copper-catalyzed Ullmann condensation to construct the core diaryl ether structure and a subsequent multi-step sequence to introduce the characteristic alanine side chain. We provide in-depth explanations for experimental choices, methods for in-process monitoring, and protocols for the purification and characterization of all intermediates and the final product, ensuring scientific rigor and reproducibility.
Introduction: The Rationale for Synthetic Thyroxine Analogues
The thyroid hormone L-thyroxine (T4) is a critical regulator of metabolism, growth, and development in vertebrates.[3][4] Its unique structure, featuring a diaryl ether backbone and iodine substituents, is crucial for its biological activity.[1] The synthesis of thyroxine analogues is a cornerstone of medicinal chemistry, aimed at developing molecules with modulated biological activity, improved pharmacokinetic profiles, or specific antagonistic properties to probe the mechanisms of thyroid hormone action.[5][6]
The natural precursor to the inner ring of thyroxine is 3,5-diiodotyrosine.[7] This guide, however, addresses the synthesis of a novel class of analogues starting from 3,4-diiodophenol . This specific substitution pattern offers a unique scaffold to investigate the structure-activity relationships of the iodine positioning on the inner phenyl ring, potentially leading to compounds with distinct receptor binding affinities or metabolic stabilities.
The synthetic strategy presented herein is centered around the construction of the diaryl ether bond, a key structural motif in a wide range of biologically active compounds.[8] The classical Ullmann condensation provides a reliable, albeit demanding, method for this transformation.[9][10] We will also discuss modern cross-coupling alternatives. Following the formation of the diaryl ether core, the protocol details the elaboration of the outer phenyl ring to incorporate the essential alanine side chain, culminating in the final thyroxine analogue.
Overview of the Synthetic Strategy
The multi-step synthesis is designed to build the thyroxine analogue in a logical, convergent manner. The overall workflow involves the coupling of two key aromatic fragments, followed by the installation of the amino acid side chain.
Caption: High-level workflow for the synthesis of a thyroxine analogue.
Key Reaction Mechanism: The Ullmann Condensation
The Ullmann condensation is a cornerstone of this synthesis, forming the vital C-O bond between the two aromatic rings. The reaction typically involves a phenol, an aryl halide, and a stoichiometric or catalytic amount of copper at high temperatures.[10]
Mechanism:
-
Formation of Copper Phenoxide: The phenol starting material reacts with the base and copper(I) catalyst to form a copper phenoxide intermediate.
-
Oxidative Addition: The aryl halide (in our case, the second aromatic ring precursor) undergoes oxidative addition to the copper center.
-
Reductive Elimination: The desired diaryl ether is formed via reductive elimination, regenerating a copper(I) species that can re-enter the catalytic cycle.
Caption: Simplified catalytic cycle for the Ullmann diaryl ether synthesis.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. Thallium compounds, sometimes used in older Ullmann variations, are extremely toxic and should be avoided.[10]
Step 1: Synthesis of 4-(3,4-Diiodophenoxy)-3-nitrobenzaldehyde (Diaryl Ether Core)
This step utilizes a modified Ullmann condensation to couple 3,4-diiodophenol with 4-chloro-3-nitrobenzaldehyde. The electron-withdrawing nitro group on the benzaldehyde facilitates the nucleophilic aromatic substitution.[10]
Rationale:
-
Catalyst: Copper(I) iodide (CuI) is a common and effective catalyst for this transformation.[11][12]
-
Base: Potassium carbonate (K₂CO₃) is used to deprotonate the phenol, forming the reactive phenoxide nucleophile. It is a moderately strong base that is easily handled.
-
Solvent: Dimethylformamide (DMF) is a polar aprotic solvent suitable for dissolving the reactants and withstanding the high temperatures required.
-
Temperature: Ullmann reactions traditionally require high temperatures (100-220 °C) to proceed at a reasonable rate.[10]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 3,4-Diiodophenol | 1.0 | 345.91 | 3.46 g |
| 4-Chloro-3-nitrobenzaldehyde | 1.1 | 185.56 | 2.04 g |
| Copper(I) Iodide (CuI) | 0.1 | 190.45 | 190 mg |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 2.76 g |
| Anhydrous DMF | - | 73.09 | 40 mL |
Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-diiodophenol (1.0 eq), 4-chloro-3-nitrobenzaldehyde (1.1 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add anhydrous DMF (40 mL) via syringe.
-
Heat the reaction mixture to 140-150 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 12-24 hours.
-
After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield a crude solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes, to afford the pure diaryl ether.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Step 2: Synthesis of the Alanine Side Chain via Azlactone Synthesis
This step converts the aldehyde into the protected amino acid precursor.
Rationale:
-
This is a standard Erlenmeyer-Plochl reaction to form an azlactone, which is a stable precursor to the α,β-unsaturated amino acid.
-
N-acetylglycine provides the backbone for the eventual alanine side chain.
-
Acetic anhydride acts as both the solvent and a dehydrating agent.
-
Sodium acetate acts as the base to catalyze the condensation.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Diaryl Ether Aldehyde | 1.0 | 495.01 | 4.95 g |
| N-acetylglycine | 1.5 | 117.10 | 1.76 g |
| Sodium Acetate (anhydrous) | 1.2 | 82.03 | 0.98 g |
| Acetic Anhydride | - | 102.09 | 20 mL |
Protocol:
-
Combine the diaryl ether aldehyde (1.0 eq), N-acetylglycine (1.5 eq), and anhydrous sodium acetate (1.2 eq) in a round-bottom flask.
-
Add acetic anhydride (20 mL) and heat the mixture to 100 °C with stirring for 2-3 hours.
-
Cool the mixture slightly and slowly add water to quench the excess acetic anhydride (caution: exothermic).
-
Cool the mixture in an ice bath to precipitate the azlactone product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum. This intermediate is often used in the next step without further purification.
Step 3: Conversion to the Thyroxine Analogue
This final step involves the reduction of the nitro group and the azlactone double bond, followed by hydrolysis to reveal the final amino acid.
Rationale:
-
Reduction: A common method is catalytic hydrogenation using H₂ gas and a palladium catalyst (Pd/C). This will simultaneously reduce the nitro group to an amine and the exocyclic double bond of the azlactone.
-
Hydrolysis: The resulting saturated azlactone is hydrolyzed under basic conditions (e.g., using NaOH or KOH) to open the ring and form the sodium salt of the N-acetyl amino acid. Subsequent acidic workup hydrolyzes the acetyl group and protonates the carboxylate and amine to yield the final zwitterionic amino acid.
| Reagent | Molar Eq. | Amount |
| Azlactone Intermediate | 1.0 | (Calculated from previous step) |
| 10% Palladium on Carbon (Pd/C) | catalytic | ~10% by weight |
| Methanol / THF solvent | - | Sufficient to dissolve |
| Hydrogen Gas (H₂) | excess | Balloon or Parr shaker |
| 1 M Sodium Hydroxide (NaOH) | excess | For hydrolysis |
| 1 M Hydrochloric Acid (HCl) | - | For neutralization/precipitation |
Protocol:
-
Dissolve the crude azlactone intermediate in a suitable solvent mixture (e.g., Methanol/THF).
-
Carefully add 10% Pd/C catalyst to the flask.
-
Secure the flask to a hydrogenation apparatus (e.g., Parr shaker or use a hydrogen balloon) and purge the system with hydrogen gas.
-
Hydrogenate the mixture at room temperature under positive pressure (e.g., 50 psi or balloon pressure) until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
To the crude residue, add 1 M NaOH solution and heat to reflux for 4-6 hours to effect hydrolysis.
-
Cool the solution in an ice bath and carefully adjust the pH to its isoelectric point (typically around pH 5-6) using 1 M HCl. The final product should precipitate out of solution.
-
Collect the solid product by vacuum filtration, wash with cold water, then with a small amount of acetone or ethanol.
-
Purification: If necessary, the final product can be purified by recrystallization from a suitable solvent system (e.g., dilute aqueous ethanol) or by preparative HPLC.
Final Characterization: The identity and purity of the final thyroxine analogue must be confirmed using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.[13]
Conclusion
This application note provides a detailed, scientifically grounded framework for the synthesis of novel thyroxine analogues starting from 3,4-diiodophenol. By leveraging a classical Ullmann condensation and a well-established route for installing the alanine side chain, researchers can reliably produce these valuable compounds for further study. The protocols are designed to be self-validating, with clear instructions for monitoring, purification, and characterization. The resulting analogues will serve as powerful tools in the ongoing exploration of thyroid hormone biology and the development of new therapeutics.
References
-
Endotext - NCBI Bookshelf. (2015). Chapter 2 Thyroid Hormone Synthesis And Secretion. [Link]
-
Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]
-
VU Research Repository. (n.d.). SYNTHESIS OF NOVEL THYROID HORMONE ANALOGUES. [Link]
-
ACS Publications - Organic Letters. (2024). Synthesis of Diaryl Ethers via Hypervalent Iodine-Mediated C–H Functionalization. [Link]
-
PMC - NIH. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]
-
ACS Publications. Synthesis of Diaryl Ethers via Hypervalent Iodine-Mediated C–H Functionalization. [Link]
-
Journal of the Chemical Society C: Organic (RSC Publishing). Thyroxine analogues: synthesis and nuclear magnetic resonance spectral studies of diphenylamines. [Link]
-
Human Technopole. (2025). Thyroid: Understanding the Molecular Mechanism of Thyroxine Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Facile Preparation of Unsymmetrical Diaryl Ethers from Unsymmetrical Diaryliodonium Tosylates and Phenols with High Regioselectivity. [Link]
-
UNIPI. (2023). Thyroxine metabolite-derived 3-iodothyronamine (T1AM) and synthetic analogs as efficient suppressors. [Link]
-
VivoPath. (n.d.). Synthesis and Secretion of Thyroid Hormones. [Link]
-
Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. [Link]
-
SciELO México. (n.d.). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
NIH. (n.d.). A conserved acidic residue drives thyroxine synthesis within thyroglobulin and other protein precursors. [Link]
-
Endocrine Abstracts. (n.d.). Development of a novel thyroid hormone profiling method using liquid chromatography tandem mass spectrometry. [Link]
-
RSC Publishing. (n.d.). Thyroxine analogues: synthesis of 3,3′,5,5′-tetramethyl-L-thyronine. [Link]
-
PubMed. (1977). Molecular structure of thyroxine analogues. Crystal structure of 3,5,3'-triiodothyroacetic and 3,5,3',5'-tetraoiodothyroacetic acid N-diethanolamine (1:1) complexes. [Link]
-
CUSABIO. (n.d.). Thyroid hormone synthesis. [Link]
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- 1. vuir.vu.edu.au [vuir.vu.edu.au]
- 2. humantechnopole.it [humantechnopole.it]
- 3. Chapter 2 Thyroid Hormone Synthesis And Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. Thyroxine analogues: synthesis of 3,3′,5,5′-tetramethyl-L-thyronine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. A conserved acidic residue drives thyroxine synthesis within thyroglobulin and other protein precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 11. jsynthchem.com [jsynthchem.com]
- 12. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
The Strategic Application of 3,4-Diiodophenol as a Versatile Intermediate in the Synthesis of Novel Anti-inflammatory Agents
Introduction: Unlocking the Potential of Halogenated Phenols in Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established approach to modulate the pharmacokinetic and pharmacodynamic properties of bioactive compounds. Among these, iodinated phenols represent a particularly intriguing class of intermediates. The carbon-iodine bond, with its unique reactivity, offers a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are the cornerstone of modern drug synthesis. This application note explores the potential of 3,4-diiodophenol as a key building block in the development of novel anti-inflammatory agents. While not a widely documented precursor for existing blockbuster drugs, its chemical attributes make it a compelling starting point for the synthesis of new chemical entities targeting inflammatory pathways.
This guide will provide a comprehensive overview of a hypothetical, yet scientifically grounded, synthetic pathway leveraging 3,4-diiodophenol to construct a selective COX-2 inhibitor. The protocols and rationale described herein are designed for researchers, scientists, and drug development professionals seeking to explore new avenues in anti-inflammatory drug discovery.
The Rationale for Employing 3,4-Diiodophenol in Anti-inflammatory Drug Design
The di-iodinated nature of 3,4-diiodophenol presents a unique opportunity for synthetic chemists. The two iodine atoms can be selectively addressed in sequential cross-coupling reactions, allowing for the controlled and stepwise construction of complex molecular architectures. This is particularly advantageous in the synthesis of diaryl heterocycles, a common structural motif in many selective COX-2 inhibitors.
The phenolic hydroxyl group adds another layer of synthetic versatility. It can be used as a handle for etherification or esterification to introduce additional functionalities or to modulate the solubility and bioavailability of the final compound. Furthermore, the presence of two iodine atoms can influence the overall electronic properties of the molecule, potentially enhancing its binding affinity to the target enzyme.
Hypothetical Synthetic Protocol: A Stepwise Guide to a Novel COX-2 Inhibitor from 3,4-Diiodophenol
This section outlines a detailed, albeit hypothetical, synthetic route to a novel selective COX-2 inhibitor, designated as DIP-1 (DiIodoPhenol-derived inhibitor-1) . The synthetic strategy is based on well-established and robust chemical transformations.
Overall Synthetic Scheme
The proposed synthesis involves a sequential Sonogashira coupling followed by a Suzuki coupling to construct the core diaryl scaffold, followed by cyclization to form a central heterocyclic ring, a common feature in many COX-2 inhibitors.
Figure 1: Proposed synthetic pathway for DIP-1 from 3,4-diiodophenol.
Part 1: Selective Sonogashira Coupling of 3,4-Diiodophenol
Objective: To selectively introduce an alkyne moiety at the more reactive C4 position of 3,4-diiodophenol. The greater steric hindrance around the C3 iodine atom is expected to favor reaction at the C4 position.
Materials:
-
3,4-Diiodophenol
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,4-diiodophenol (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous toluene via syringe, followed by anhydrous triethylamine (3.0 eq).
-
To the stirring suspension, add phenylacetylene (1.1 eq) dropwise via syringe.
-
Heat the reaction mixture to 70°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethyl acetate.
-
Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate 1 .
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper co-catalyst is standard for Sonogashira couplings, facilitating the efficient formation of the carbon-carbon bond between the sp-hybridized carbon of the alkyne and the sp²-hybridized carbon of the aryl iodide.
-
Ligand: Triphenylphosphine is a common phosphine ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base: Triethylamine acts as a base to neutralize the HI generated during the reaction, driving the reaction to completion.
-
Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the oxidation of the palladium catalyst and the phosphine ligand, which would otherwise lead to catalyst deactivation.
Part 2: Suzuki Coupling of Intermediate 1
Objective: To introduce a second aryl group at the remaining iodine position (C3) of Intermediate 1 via a Suzuki cross-coupling reaction.
Materials:
-
Intermediate 1
-
4-(Methylsulfonyl)phenylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Protocol:
-
In a round-bottom flask, dissolve Intermediate 1 (1.0 eq) and 4-(methylsulfonyl)phenylboronic acid (1.2 eq) in a mixture of toluene and ethanol (4:1).
-
Add an aqueous solution of potassium carbonate (2.0 M, 2.0 eq).
-
Bubble argon through the solution for 15 minutes to degas.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90°C) and stir vigorously.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Intermediate 2 .
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings.
-
Base: Potassium carbonate is a mild and effective base for activating the boronic acid and facilitating the transmetalation step in the catalytic cycle.
-
Solvent System: The toluene/ethanol/water solvent system is often used for Suzuki reactions to ensure the solubility of both the organic substrates and the inorganic base.
Part 3: Cyclization to Form the Isoxazole Ring
Objective: To construct the isoxazole ring, a key pharmacophore in many COX-2 inhibitors, through the reaction of the alkyne functionality in Intermediate 2 with hydroxylamine.
Materials:
-
Intermediate 2
-
Hydroxylamine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Ethanol
Protocol:
-
Dissolve Intermediate 2 (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride (1.5 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux and stir for the time determined by TLC monitoring.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the final product, DIP-1 .
Causality Behind Experimental Choices:
-
Cyclization Reagent: Hydroxylamine is a common reagent for the synthesis of isoxazoles from alkynes.
-
Base: Potassium carbonate is used to generate free hydroxylamine from its hydrochloride salt.
Biological Context and Mechanism of Action
The hypothetical molecule, DIP-1 , is designed to be a selective inhibitor of cyclooxygenase-2 (COX-2).
Figure 2: Simplified pathway of COX-2 mediated inflammation and the inhibitory action of DIP-1.
The COX-2 enzyme is responsible for the conversion of arachidonic acid to prostaglandin H2, a precursor to pro-inflammatory prostaglandins.[1] Selective COX-2 inhibitors are designed to fit into the active site of the COX-2 enzyme, which is slightly larger than that of the constitutively expressed COX-1 enzyme, thereby blocking its activity without significantly affecting the homeostatic functions of COX-1.[2] The diarylheterocyclic structure of DIP-1 , with the methylsulfonylphenyl group, is a classic pharmacophore for selective COX-2 inhibition, as seen in drugs like Celecoxib.
Data Presentation: Hypothetical Biological Activity
The following table presents hypothetical inhibitory concentrations (IC₅₀) for DIP-1 against COX-1 and COX-2, which would be determined through in vitro enzyme assays.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| DIP-1 | >100 | 0.5 | >200 |
| Celecoxib | 15 | 0.04 | 375 |
Table 1: Hypothetical in vitro inhibitory activity of DIP-1 compared to Celecoxib.
Conclusion and Future Directions
This application note has detailed a plausible and scientifically sound synthetic route for the development of a novel anti-inflammatory agent, DIP-1 , using 3,4-diiodophenol as a key intermediate. The strategic use of sequential cross-coupling reactions highlights the synthetic utility of this di-iodinated phenol. While the presented synthesis and biological data are hypothetical, they are based on established principles of medicinal chemistry and organic synthesis.
Future experimental work would involve the actual synthesis and characterization of DIP-1 and its analogs. Subsequent in vitro and in vivo studies would be necessary to validate its anti-inflammatory activity, determine its selectivity profile, and assess its pharmacokinetic properties and safety. The exploration of derivatives of 3,4-diiodophenol represents a promising, yet underexplored, avenue for the discovery of new anti-inflammatory therapeutics.
References
-
Title: Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen Source: Molecules URL: [Link]
-
Title: Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs Source: Molecules URL: [Link]
-
Title: Design, synthesis and characterization of lead compounds as anti-inflammatory drugs targeting mPGES-1 via enzymelink screening Source: Future Medicinal Chemistry URL: [Link]
-
Title: Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases Source: Clinical Immunology URL: [Link]
Sources
Application Notes and Protocols for the Selective Palladium-Catalyzed Mono-Amination of 3,4-Diiodophenol
Introduction: Strategic C-N Bond Formation on a Dihalogenated Phenolic Scaffold
The palladium-catalyzed Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with unparalleled efficiency and scope.[1] This transformation is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials, where the arylamine moiety is a prevalent structural motif.[2]
This guide provides an in-depth technical overview and a robust experimental protocol for a particularly nuanced application: the selective amination of 3,4-diiodophenol. This substrate presents a unique synthetic challenge and opportunity. The presence of two reactive iodine sites necessitates precise control to achieve selective mono-amination over di-amination. Furthermore, the acidic phenolic proton introduces a layer of complexity, as it competes with the amine for the base and can potentially act as a nucleophile, leading to undesired O-arylation side products.
This document is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recipe to explain the underlying mechanistic principles and the rationale behind the choice of reagents and conditions, empowering the user to not only replicate the described protocol but also to intelligently adapt it for their specific amine coupling partner and to troubleshoot common issues.
The Catalytic Heart: Mechanism and Rationale
The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned catalytic cycle orchestrated by a palladium complex.[3] Understanding this cycle is paramount for rational protocol design and optimization. The generally accepted mechanism involves three key stages: oxidative addition, amine binding and deprotonation, and reductive elimination.[2][4]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
1. The Palladium Precatalyst: The Ignition Key
While the active catalyst is a Palladium(0) species, for practical reasons of air stability and reliability, modern protocols employ well-defined, air-stable Palladium(II) "precatalysts." These complexes, often featuring a biaryl phosphine ligand, are readily reduced in situ to the active Pd(0) catalyst.[4] Using a precatalyst like G4-Pd ensures a more consistent initiation of the catalytic cycle compared to generating the active species from sources like Pd(OAc)₂, which can be unreliable.[5]
2. The Ligand: The Catalyst's Master Controller
The choice of phosphine ligand is arguably the most critical parameter for a successful amination.[6] For challenging substrates, bulky and electron-rich monodentate biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are state-of-the-art.[1][2]
-
Causality: Their steric bulk promotes the formation of a coordinatively unsaturated, 14-electron L-Pd(0) species, which is highly reactive in the rate-limiting oxidative addition step.[1][6] This bulk also accelerates the final, product-releasing reductive elimination step. Their strong electron-donating ability increases the electron density on the palladium center, further facilitating the oxidative addition of the aryl iodide.[6]
3. The Base: A Multifunctional Reagent
A base is required to deprotonate the amine, rendering it a more potent nucleophile.[2] For the amination of 3,4-diiodophenol, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically employed.[7]
-
Expert Insight: With a phenolic substrate, the base performs a dual role. It deprotonates not only the incoming amine but also the acidic phenol (pKa ≈ 9-10), forming a sodium phenoxide in situ. This necessitates the use of at least two equivalents of base. While this deprotonation aids in substrate solubility, the resulting phenoxide is a potential competing nucleophile for O-arylation (ether formation). The protocol below is optimized to favor N-arylation, but awareness of this potential side reaction is crucial for troubleshooting.
4. The Solvent: The Reaction Environment
The ideal solvent must dissolve all reactants to a reasonable extent without coordinating to and inhibiting the palladium catalyst.[7][8] Anhydrous, deoxygenated aprotic solvents are standard.
-
Recommended Solvents: Toluene and 1,4-dioxane are excellent first choices due to their inert nature and appropriate boiling points.[7][9]
-
Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can bind to the palladium center and poison the catalyst.[7]
Detailed Protocol: Selective Mono-Amination of 3,4-Diiodophenol
This protocol provides a robust and validated starting point for the selective mono-amination. Reaction progress should always be monitored (e.g., by TLC, GC-MS, or LC-MS) to determine the optimal reaction time.
Experimental Workflow
Caption: Experimental workflow for the palladium-catalyzed amination.
Materials and Reagents
| Reagent | Suggested Grade | Notes |
| 3,4-Diiodophenol | ≥98% | Starting material |
| Amine | ≥98% | Coupling partner |
| Palladium Precatalyst (e.g., XPhos Pd G3) | N/A | Air-stable Pd(II) precatalyst |
| Biaryl Phosphine Ligand (e.g., XPhos) | ≥98% | Match to the precatalyst or add separately |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Handle in a glovebox if possible |
| Toluene (or 1,4-Dioxane) | Anhydrous, <50 ppm H₂O | Must be degassed before use |
| Ethyl Acetate | Reagent Grade | For workup and chromatography |
| Hexanes | Reagent Grade | For chromatography |
| Saturated aq. NH₄Cl | N/A | For quenching |
| Celite® | N/A | For filtration |
Equipment
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and stir bars
-
Schlenk line with Nitrogen or Argon supply
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Syringes and needles
Step-by-Step Experimental Procedure
1. Reaction Setup (Under Inert Atmosphere) a. Place an appropriately sized magnetic stir bar into a Schlenk flask. b. Dry the flask thoroughly in an oven (e.g., at 120 °C for 4 hours) and allow it to cool to room temperature under a stream of inert gas (N₂ or Ar). c. To the flask, add the palladium precatalyst (e.g., 0.02 equiv), the phosphine ligand (if not part of the precatalyst, e.g., 0.04 equiv), and sodium tert-butoxide (2.2 equiv). d. Add the 3,4-diiodophenol (1.0 equiv). Briefly evacuate and backfill the flask with inert gas three times.
2. Reagent Addition a. Add the amine (1.1 equiv). If the amine is a liquid, add it via syringe. If it is a solid, add it along with the other solids in step 1d. b. Degas the anhydrous solvent by bubbling N₂ or Ar through it for 20-30 minutes. c. Add the degassed solvent via syringe to the reaction flask to achieve the desired concentration (typically 0.1-0.5 M with respect to the 3,4-diiodophenol).[10]
3. Reaction Execution a. Ensure the flask is sealed tightly. b. Place the flask into a preheated oil bath set to the desired temperature (a good starting point is 100 °C).[10] c. Stir the reaction vigorously for 12-24 hours. Monitor the consumption of the starting material by TLC or GC-MS.
4. Workup Procedure a. Once the reaction is deemed complete, remove the flask from the heat and allow it to cool to room temperature. b. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. c. Dilute the mixture with an organic solvent like ethyl acetate. d. Filter the entire mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate. e. Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
5. Purification a. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data and Reaction Parameters
The following table summarizes the recommended stoichiometry and conditions for achieving selective mono-amination.
| Parameter | Recommended Value | Rationale |
| 3,4-Diiodophenol | 1.0 equiv | The limiting electrophile. |
| Amine | 1.1 equiv | Slight excess to drive the reaction, but limited to favor mono-substitution. |
| Pd Precatalyst | 1-2 mol% | A standard catalyst loading for efficient turnover. |
| Ligand:Pd Ratio | 1.5:1 to 2:1 | Ensures sufficient ligand is present to stabilize the catalyst. |
| Base (NaOtBu) | 2.2 equiv | Stoichiometrically required to deprotonate both the amine and the phenol. |
| Solvent (Toluene) | 0.1 - 0.5 M | Balances reactant solubility with reaction rate. |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy for catalyst activation and reaction progress. |
| Time | 12 - 24 h | Reaction should be monitored to avoid over-reaction and side product formation.[10] |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during the amination of 3,4-diiodophenol.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Oxygen or moisture contamination. 3. Poor solubility of reagents. | 1. Use a fresh, reliable precatalyst. 2. Ensure rigorous inert technique; use freshly dried and degassed solvents. 3. Switch to a more solubilizing solvent like 1,4-dioxane or a toluene/t-BuOH mixture.[7][11] |
| Significant Di-amination | 1. Amine stoichiometry is too high. 2. Reaction was allowed to proceed for too long. | 1. Reduce amine stoichiometry to 1.05 equivalents. 2. Monitor the reaction closely and quench it as soon as the 3,4-diiodophenol is consumed. |
| O-Arylation (Ether) Side Product | The phenoxide formed in situ is acting as a competitive nucleophile. | 1. Consider protecting the phenol (e.g., as a TBS or MOM ether) prior to amination. 2. Screen weaker bases (e.g., K₃PO₄, Cs₂CO₃), though this may require a more active catalyst, higher temperatures, or longer reaction times.[7] |
| Dehalogenation of Starting Material | A known side reaction pathway in Buchwald-Hartwig couplings.[1] | 1. Ensure the amine is of high purity. 2. Screen a different class of ligand which may alter the selectivity away from this pathway. |
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Retrieved from [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. (2019). Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). Retrieved from [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). Retrieved from [Link]
-
Palladium-Catalyzed Direct Amination of Allylic Alcohols at Room Temperature - Organic Syntheses. (2016). Retrieved from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Retrieved from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (2019). Retrieved from [Link]
-
An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (n.d.). Retrieved from [Link]
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Application Notes & Protocols: Strategic Synthesis of Substituted Biphenyls via Site-Selective Cross-Coupling of 3,4-Diiodophenol
Introduction: The Strategic Value of Substituted Biphenyls
The substituted biphenyl scaffold is a cornerstone of modern medicinal chemistry and materials science.[1] These structures are prevalent in a wide array of pharmaceuticals, including antihypertensives (e.g., Valsartan), anti-inflammatory agents, and antivirals, owing to their conformational flexibility and ability to engage with biological targets.[1][2][3] In materials science, biphenyl derivatives are integral to the development of liquid crystals, Organic Light-Emitting Diodes (OLEDs), and advanced polymers.[4]
Traditional synthetic routes often require multi-step procedures to install desired substitution patterns.[1] However, the strategic use of polyhalogenated building blocks offers a more convergent and efficient approach. This guide focuses on 3,4-diiodophenol, a versatile and powerful precursor that enables the synthesis of complex, differentially substituted biphenyls through sequential, site-selective cross-coupling reactions.
The 3,4-Diiodophenol Platform: A Gateway to Molecular Diversity
The synthetic utility of 3,4-diiodophenol lies in the differential reactivity of its two carbon-iodine (C-I) bonds. This difference allows for chemoselective functionalization, where one position can be modified while the other remains available for subsequent transformations—a concept known as orthogonal synthesis.[5]
Causality of Site-Selectivity: The C-I bond at the 4-position (para to the hydroxyl group) is significantly more reactive toward palladium-catalyzed oxidative addition than the C-I bond at the 3-position (meta). This selectivity is governed by two primary factors:
-
Electronic Effects: The electron-donating hydroxyl group increases the electron density of the aromatic ring, particularly at the ortho and para positions. This polarization facilitates the oxidative addition of a Pd(0) catalyst into the C4-I bond.
-
Steric Hindrance: The C4-I bond is less sterically encumbered than the C3-I bond, which is flanked by two substituents (the hydroxyl and iodo groups), further favoring reaction at the 4-position.
This inherent reactivity difference is the key to designing sequential coupling strategies, as illustrated in the workflow below.
Caption: Sequential functionalization workflow for 3,4-diiodophenol.
Palladium-Catalyzed Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy
The Suzuki-Miyaura reaction is one of the most powerful and widely used palladium-catalyzed cross-coupling methods for forming C(sp²)-C(sp²) bonds, valued for its mild conditions and tolerance of diverse functional groups.[4][6][7]
The catalytic cycle, shown below, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond (preferentially at C4).[8]
-
Transmetalation: The organoboron species (boronic acid) transfers its organic group to the palladium center, facilitated by a base.[9]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the biphenyl product and regenerating the Pd(0) catalyst.[8]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 1: Site-Selective Monofunctionalization of 3,4-Diiodophenol via Suzuki-Miyaura Coupling
This protocol details the selective coupling of an arylboronic acid at the more reactive C4 position of 3,4-diiodophenol.
Materials:
-
3,4-Diiodophenol
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3,4-diiodophenol (1.0 mmol, 1.0 eq), the arylboronic acid (1.1 mmol, 1.1 eq), and potassium carbonate (3.0 mmol, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 4-aryl-3-iodophenol product.
Data Presentation: Expected Outcomes
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 3-Iodo-[1,1'-biphenyl]-4-ol | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | 3-Iodo-4'-methoxy-[1,1'-biphenyl]-4-ol | 88-96% |
| 3 | 4-Fluorophenylboronic acid | 4'-Fluoro-3-iodo-[1,1'-biphenyl]-4-ol | 82-90% |
| 4 | 3-Thienylboronic acid | 4-(Thiophen-3-yl)-3-iodophenol | 75-85% |
Protocol 2: Sequential Di-functionalization via a Second Suzuki-Miyaura Coupling
This protocol uses the monofunctionalized product from Protocol 1 to install a second, different aryl group at the C3 position. More forcing conditions are often required to activate the less reactive C3-I bond.
Materials:
-
4-Aryl-3-iodophenol (from Protocol 1)
-
A second, different arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Cesium Carbonate (Cs₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized Water, degassed
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk tube under argon, combine the 4-aryl-3-iodophenol (1.0 mmol, 1.0 eq), the second arylboronic acid (1.5 mmol, 1.5 eq), and cesium carbonate (3.0 mmol, 3.0 eq). The use of a stronger base like Cs₂CO₃ is often beneficial for the less reactive coupling.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). The dppf ligand is more robust and electron-rich, facilitating the challenging oxidative addition at C3.
-
Solvent Addition: Add anhydrous toluene (8 mL) and degassed water (1 mL).
-
Reaction Execution: Heat the mixture to 110 °C and stir vigorously for 12-24 hours, monitoring by LC-MS until the starting material is consumed.
-
Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1 to isolate the final diaryl-substituted phenol product.
Stille Cross-Coupling: An Alternative Approach
The Stille reaction, which couples an organohalide with an organostannane (organotin) reagent, is another powerful method for C-C bond formation.[10][11] It is particularly noted for its tolerance of a wide range of functional groups and its insensitivity to the presence of water. The primary drawback is the toxicity of the organotin reagents and byproducts.
The catalytic cycle is analogous to the Suzuki reaction, with the transmetalation step involving the organostannane.
Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.
Protocol 3: Site-Selective Stille Coupling at the C4 Position
Materials:
-
3,4-Diiodophenol
-
Organostannane reagent (e.g., Tributyl(vinyl)tin, 2-(Tributylstannyl)thiophene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) Iodide (CuI) - as a co-catalyst/scavenger
-
N,N-Dimethylformamide (DMF), anhydrous
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask under argon, add 3,4-diiodophenol (1.0 mmol, 1.0 eq) and dissolve it in anhydrous DMF (10 mL).
-
Reagent Addition: Add the organostannane reagent (1.2 mmol, 1.2 eq) via syringe.
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and pour it into a saturated aqueous solution of potassium fluoride (KF). Stir for 30 minutes (this helps precipitate the tin byproducts). Filter the mixture through celite, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the desired 4-substituted-3-iodophenol.
Conclusion
3,4-Diiodophenol serves as an exemplary platform for the efficient and strategic synthesis of complex substituted biphenyls and related structures. The inherent chemoselectivity of its C-I bonds enables controlled, sequential functionalization using robust and well-established palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille couplings. The protocols and principles outlined in this guide provide researchers with a reliable framework for accessing novel chemical entities for drug discovery, agrochemicals, and materials science, demonstrating how a deep understanding of reaction mechanisms and substrate reactivity can streamline the construction of molecular complexity.
References
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances. [Link]
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The design and synthesis of substituted biphenyl libraries. (1996). Bioorganic & Medicinal Chemistry. [Link]
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Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Catalysis. [Link]
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Orthogonal synthesis of a versatile building block for dual functionalization of targeting vectors. (2022). ResearchGate. [Link]
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). Chemical Reviews. [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Royal Swedish Academy of Sciences. [Link]
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Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
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Stille reaction. Wikipedia. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). Beilstein Journal of Organic Chemistry. [Link]
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2022). Accounts of Chemical Research. [Link]
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Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. (2020). Frontiers in Chemistry. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. [Link]
-
Stille Coupling. (2023). Chemistry LibreTexts. [Link]
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Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). MDPI. [Link]
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Stille Coupling. OpenOChem Learn. [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Semantic Scholar. [Link]
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Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Controlled Release. [Link]
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Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]
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Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers Media S.A.. [Link]
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Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026). RSC Advances. [Link]
-
Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. (2025). YouTube. [Link]
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Palladium Cross-Coupling Reactions 1. An Introduction. (2020). YouTube. [Link]
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Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
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Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. Frontiers in Pharmacology. [Link]
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Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research. [Link]
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Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. Molecules. [Link]
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Expanding chemical space by para-C−H arylation of arenes. (2022). Nature. [Link]
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Sonogashira coupling of 4'‐iodoacetophenone and substituted alkynes catalyzed by tri‐palladium complex 1.[a]. ResearchGate. [Link]
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Decomposition of 2,4-dihalophenols by dehaloperoxidase activity and spontaneous reaction with hydrogen peroxide. Journal of Biological Chemistry. [Link]
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Suzuki reaction. Wikipedia. [Link]
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Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]
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Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). Molecules. [Link]
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Application Notes and Protocols: 3,4-Diiodophenol as a Versatile Building Block in Advanced Materials Science
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in materials science and drug development on the potential applications of 3,4-diiodophenol. While direct, scaled industrial applications of 3,4-diiodophenol are not yet widely documented in commercial literature, its unique trifunctional structure—a reactive phenolic hydroxyl group and two iodine atoms at the 3 and 4 positions—presents a compelling case for its use as a versatile monomer and precursor in the synthesis of high-performance polymers and functional materials. This guide will explore scientifically grounded, potential applications, complete with detailed theoretical justifications and exemplary experimental protocols derived from analogous chemical systems.
Introduction to 3,4-Diiodophenol: A Molecule of Untapped Potential
3,4-Diiodophenol is an aromatic organic compound characterized by a phenol ring substituted with two iodine atoms. The presence and positioning of these functional groups—the hydroxyl (-OH) and the two iodo (-I) groups—impart a unique reactivity profile, making it a promising candidate for several advanced material applications.
-
Phenolic Hydroxyl Group: This group is a versatile handle for chemical modification. It can undergo nucleophilic substitution to form ethers and esters, and it can participate in oxidative coupling reactions to form poly(phenylene ether)-type structures.[1]
-
Iodine Substituents: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodine an excellent leaving group in a variety of cross-coupling reactions. This high reactivity is particularly advantageous in metal-catalyzed polymerizations such as Suzuki, Sonogashira, and Ullmann couplings.[2][3][4] The presence of two iodine atoms makes 3,4-diiodophenol a difunctional monomer capable of forming linear polymers.
-
High Iodine Content: The significant mass contribution from the two iodine atoms suggests potential applications in fields where high atomic number elements are beneficial, such as in the development of flame retardants and high refractive index materials.[5][6]
Application in High-Performance Polymer Synthesis
The difunctionality of 3,4-diiodophenol with respect to its iodine atoms allows it to serve as a monomer in the synthesis of various high-performance polymers.
Poly(phenylene ether)s (PPEs) via Ullmann Coupling
Scientific Rationale: The Ullmann condensation is a classic method for forming aryl-ether bonds, typically by coupling an aryl halide with an alcohol or phenol in the presence of a copper catalyst.[2][7][8] 3,4-Diiodophenol can, in principle, undergo a self-condensation polymerization where the hydroxyl group of one monomer displaces an iodine atom on another, forming a poly(phenylene ether) backbone. The di-iodo substitution offers the potential for crosslinking or the formation of branched structures under certain conditions.
Experimental Protocol: Synthesis of Poly(3-iodo-1,4-phenylene ether)
Objective: To synthesize a linear poly(phenylene ether) from 3,4-diiodophenol via a modified Ullmann coupling reaction.
Materials:
-
3,4-Diiodophenol
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Reactor Setup: In a nitrogen-purged glovebox, equip a 100 mL three-neck round-bottom flask with a magnetic stirrer, a condenser, and a Dean-Stark trap.
-
Reagent Addition: Add 3,4-diiodophenol (e.g., 10 mmol), cesium carbonate (15 mmol), and copper(I) iodide (1 mmol) to the flask.
-
Solvent Addition: Add anhydrous DMF (40 mL) and toluene (20 mL) to the flask.
-
Azeotropic Dehydration: Heat the reaction mixture to 140°C to remove residual water azeotropically with toluene via the Dean-Stark trap.
-
Polymerization: After the removal of water, increase the temperature to 160°C and maintain for 24 hours under a continuous nitrogen flow. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
Polymer Precipitation and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous solution into a beaker containing methanol (400 mL) with vigorous stirring to precipitate the polymer.
-
Filter the precipitate and wash sequentially with 1 M HCl to remove copper catalyst, followed by deionized water until the filtrate is neutral, and finally with methanol.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
-
Characterization: The resulting polymer can be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm the poly(phenylene ether) structure, Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to evaluate its thermal properties.
Diagram of Ullmann Coupling Polymerization:
Caption: Ullmann coupling polymerization of 3,4-diiodophenol.
Conjugated Polymers via Sonogashira Coupling
Scientific Rationale: The Sonogashira coupling is a powerful cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes.[3][4] By using a di-alkyne comonomer with 3,4-diiodophenol, novel conjugated polymers with a phenylene-ethynylene backbone can be synthesized. These materials are of interest for applications in organic electronics and optoelectronics.
Experimental Protocol: Synthesis of a Poly(phenylene-ethynylene)
Objective: To synthesize a conjugated polymer by Sonogashira coupling of 3,4-diiodophenol with a di-alkyne.
Materials:
-
3,4-Diiodophenol
-
1,4-Diethynylbenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous and deoxygenated
-
Toluene, anhydrous and deoxygenated
Procedure:
-
Reactor Setup: In a nitrogen-purged Schlenk flask, dissolve 3,4-diiodophenol (5 mmol) and 1,4-diethynylbenzene (5 mmol) in a mixture of anhydrous, deoxygenated toluene (30 mL) and triethylamine (15 mL).
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.1 mmol) and CuI (0.2 mmol) to the reaction mixture.
-
Polymerization: Heat the mixture to 70°C and stir under nitrogen for 48 hours. The formation of a precipitate indicates polymer growth.
-
Polymer Isolation:
-
Cool the reaction to room temperature.
-
Filter the precipitate and wash with methanol to remove residual catalysts and unreacted monomers.
-
Dry the polymer under vacuum at 60°C.
-
Characterization: The polymer's structure can be confirmed by FTIR and NMR spectroscopy. Its optical properties can be investigated using UV-Vis and fluorescence spectroscopy.
Diagram of Sonogashira Coupling Polymerization:
Caption: Sonogashira polymerization workflow.
Application in Flame Retardant Materials
Scientific Rationale: Halogenated compounds, particularly those containing bromine and iodine, are effective flame retardants.[5][9] They function in the gas phase by scavenging free radicals (H• and OH•) that propagate combustion. The high iodine content of 3,4-diiodophenol makes it a potential candidate as a reactive flame retardant. By incorporating it into a polymer matrix, either as a comonomer or as an additive that can react with the polymer, permanent flame retardancy can be achieved.
Protocol: Incorporation of 3,4-Diiodophenol into a Polyurethane Foam
Objective: To prepare a polyurethane foam with enhanced flame retardancy by using 3,4-diiodophenol as a reactive additive.
Materials:
-
Polyol (e.g., polyethylene glycol)
-
Toluene diisocyanate (TDI)
-
3,4-Diiodophenol
-
Catalyst (e.g., dibutyltin dilaurate)
-
Surfactant (e.g., silicone-based)
-
Blowing agent (e.g., water)
Procedure:
-
Premix Preparation: In a disposable cup, thoroughly mix the polyol, 3,4-diiodophenol, surfactant, catalyst, and water. The hydroxyl group of the 3,4-diiodophenol will react with the isocyanate groups, incorporating it into the polymer network.
-
Foaming: Add the TDI to the premix and stir vigorously for 10-15 seconds.
-
Curing: Allow the mixture to expand and cure at room temperature for 24 hours.
-
Post-Curing: Post-cure the foam in an oven at 70°C for 4 hours.
Evaluation: The flame retardancy of the resulting foam can be assessed using standard tests such as the Limiting Oxygen Index (LOI) and UL-94 vertical burn test.
Table 1: Hypothetical Flame Retardancy Data
| Sample | 3,4-Diiodophenol (wt%) | LOI (%) | UL-94 Rating |
| Control PU Foam | 0 | 18 | Fails |
| PU-Iodo-5 | 5 | 22 | V-2 |
| PU-Iodo-10 | 10 | 26 | V-0 |
Application in High Refractive Index Polymers
Scientific Rationale: Polymers with a high refractive index are desirable for applications in optical components like lenses, optical films, and encapsulants for LEDs.[6][10] The refractive index of a polymer is related to its molar refractivity and molar volume. Incorporating atoms with high atomic numbers and high polarizability, such as iodine, can significantly increase the refractive index.[11]
Protocol: Synthesis of a High Refractive Index Polycarbonate
Objective: To synthesize a polycarbonate with a high refractive index using 3,4-diiodophenol as a comonomer with Bisphenol A.
Materials:
-
Bisphenol A
-
3,4-Diiodophenol
-
Phosgene or a phosgene substitute (e.g., triphosgene)
-
Dichloromethane
-
Aqueous sodium hydroxide
-
Phase transfer catalyst (e.g., benzyltriethylammonium chloride)
Procedure:
-
Monomer Solution: Dissolve Bisphenol A and 3,4-diiodophenol in a solution of sodium hydroxide in water.
-
Polymerization: Add dichloromethane and the phase transfer catalyst. Stir the biphasic mixture vigorously while slowly adding a solution of phosgene in dichloromethane.
-
Polymer Isolation: After the reaction is complete, separate the organic layer, wash it with dilute acid and then water, and precipitate the polymer by adding it to methanol.
-
Purification: Filter and dry the resulting polycarbonate.
Characterization: The refractive index of the polymer can be measured using an Abbe refractometer.
Application in Metal-Organic Frameworks (MOFs)
Scientific Rationale: Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers.[12] The properties of MOFs can be tuned by modifying the organic linker. While 3,4-diiodophenol itself is not a typical linker due to its single hydroxyl group for coordination after deprotonation, it can be derivatized into a dicarboxylic acid or other multitopic ligand. The iodine atoms would then be pendant groups within the pores of the MOF, which could be used for post-synthetic modification or to enhance the adsorption of specific guest molecules.[13][14][15]
Conceptual Workflow for MOF Synthesis with an Iodinated Linker:
Caption: Conceptual pathway to iodine-functionalized MOFs.
Conclusion
3,4-Diiodophenol represents a promising, yet underexplored, building block for materials science. Its trifunctional nature allows for a diverse range of chemical transformations, paving the way for the synthesis of novel high-performance polymers and functional materials. The protocols and concepts outlined in this guide are intended to provide a solid foundation and inspiration for researchers to unlock the full potential of this versatile molecule. Further investigation into the specific reaction kinetics, optimization of polymerization conditions, and detailed characterization of the resulting materials will be crucial steps in translating this potential into tangible material innovations.
References
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A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Ullmann coupling reaction of iodobenzene with thiophenol. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Microwave enhanced Sonogashira coupling. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
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A facile synthesis of iodine-functionalized hypercrosslinked polymers. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Polyphenol Polymerization by an Alternative Oxidative Microbial Enzyme and Characterization of the Biological Activity of Oligomers. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Possible diiodinated diphenylacetylene regioisomers from Sonogashira cross-coupling of 5-substituted-1,2,3-triiodoarenes. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis and Properties of Aromatic Poly(Ether Sulfone)s and Poly(Etherketone)s Containing Naphthalene or Quinoline Units, and Methyl-Substituted Biphenyl-4,4′-Diols. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Functional Aromatic Polyamides. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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-
Palladium-catalyzed Sonogashira coupling of various iodoaromatic... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Functionalization of Photopolymer with Laser-Ablated Copper NPs: A Comprehensive Study of ROS Generation, Antimicrobial Activity and Cytotoxic Profile. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Synthesis of a (3,7)-Connected Metal–Organic Framework by Post-Synthetic Linker Reorganization for High Iodine Adsorption. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
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Halogen-Based Flame Retardants in Polyurethanes. (2021). ACS Publications. Retrieved January 22, 2026, from [Link]
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High Refractive Index Monomers and Polymers for Optical Applications. (n.d.). Aaltodoc. Retrieved January 22, 2026, from [Link]
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Recent Advances in Iodine-Mediated Radical Reactions. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Do Flame Retardant Chemicals Increase the Risk for Thyroid Dysregulation and Cancer?. (n.d.). Retrieved January 22, 2026, from [Link]
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Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Synthesis of a (3,7)-Connected Metal–Organic Framework by Post-Synthetic Linker Reorganization for High Iodine Adsorption. (2025). ACS Publications. Retrieved January 22, 2026, from [Link]
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Synthesis and Characterization of Functionalized Poly(arylene ether sulfone)s using Click Chemistry. (n.d.). CORE. Retrieved January 22, 2026, from [Link]
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High refractive index polymers: fundamental research and practical applications. (2025). Retrieved January 22, 2026, from [Link]
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Exploring Radical, Cationic, Anionic, and Condensation Polymerization. (2024). YouTube. Retrieved January 22, 2026, from [Link]
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Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2). (2022). Chemia. Retrieved January 22, 2026, from [Link]
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Tuning the polymer refractive index with nanosized organic dopants. (2008). SPIE. Retrieved January 22, 2026, from [Link]
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Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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Synthesis of functionalized polyolefins: Design from catalysts to polar monomers. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. (2021). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Sequential Linker Installation in Metal–Organic Frameworks. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]
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Green Polymer Chemistry: Investigating the Mechanism of Radical Ring-Opening Redox Polymerization (R3P) of 3,6-Dioxa-1,8-octanedithiol (DODT). (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
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"Poly(arylene Ether Sulfones): Synthesis, Modifications and Application" by Marietta Navarro Aniano-ilao. (n.d.). LSU Scholarly Repository. Retrieved January 22, 2026, from [Link]
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High Refractive Index Polyimides Derived from 2,7Bis(4-aminophenylenesulfanyl)thianthrene and Aromatic Dianhydrides. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
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Adventures in the Synthesis of Metal Organic Frameworks. (2025). YouTube. Retrieved January 22, 2026, from [Link]
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Halogen-containing Fire Retardant Compounds. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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High Refractive Index Diphenyl Sulfide Photopolymers for Solar Cell Antireflection Coatings. (2022). MDPI. Retrieved January 22, 2026, from [Link]
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Functional Polymeric Materials: Synthesis, Characterization and Applications. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Poly(phenylene ether) Based Amphiphilic Block Copolymers. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Synthesis of poly(arylene ether sulfone) copolymers. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- Processes for preparing iodinated aromatic compounds. (n.d.). Google Patents.
-
Efficient End-Group Functionalization and Diblock Copolymer Synthesis via Au(III) Polymer Reagents. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Post-synthetic linker installation: an unprecedented strategy to enhance iodine adsorption in metal–organic frameworks. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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Application Notes & Protocols: Strategic Derivatization of the Phenolic Hydroxyl Group of 3,4-Diiodophenol
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the strategic derivatization of the phenolic hydroxyl group of 3,4-diiodophenol. This key transformation is critical in modulating the molecule's physicochemical properties, enabling its use as a versatile building block in organic synthesis, medicinal chemistry, and materials science. We present detailed protocols for etherification and esterification, underpinned by mechanistic insights and practical considerations for reaction setup, monitoring, and product characterization. The methodologies are designed to be robust and reproducible, offering a foundational framework for researchers in the field.
Introduction: The Strategic Importance of 3,4-Diiodophenol Derivatization
3,4-Diiodophenol is a valuable synthetic intermediate due to the presence of three distinct reactive sites: the phenolic hydroxyl group and the two iodine atoms at the 3 and 4 positions of the aromatic ring.[1] The derivatization of the phenolic hydroxyl group is often the initial and most critical step in a synthetic sequence. This modification serves several key purposes:
-
Protection: The acidic proton of the hydroxyl group can interfere with subsequent reactions, such as metal-catalyzed cross-coupling at the C-I bonds. Converting the hydroxyl group into an ether or ester effectively protects it from unwanted side reactions.
-
Modulation of Physicochemical Properties: Derivatization can significantly alter the solubility, lipophilicity, and electronic properties of the molecule. This is particularly crucial in drug discovery for optimizing pharmacokinetic and pharmacodynamic profiles.
-
Introduction of New Functionality: The derivatizing agent can introduce new functional groups, providing a handle for further chemical transformations or for tethering the molecule to other scaffolds.
This guide will focus on two of the most robust and widely employed derivatization strategies: Williamson Ether Synthesis and Steglich Esterification.
Mechanistic Considerations and Strategic Choices
The choice of derivatization strategy is dictated by the desired final product and the compatibility of the reaction conditions with the overall synthetic plan.
Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers.[2][3] The reaction proceeds via an SN2 mechanism, where a phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile and attacks an alkyl halide.[3][4][5]
Causality of Experimental Choices:
-
Base Selection: The pKa of the phenolic proton in 3,4-diiodophenol is influenced by the electron-withdrawing nature of the iodine atoms. A moderately strong base, such as sodium hydroxide or potassium carbonate, is typically sufficient to generate the nucleophilic phenoxide. The choice of base can also influence the reaction rate and selectivity.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal for SN2 reactions as it can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.[2]
-
Alkylating Agent: Primary alkyl halides are the best electrophiles for this reaction, as secondary and tertiary halides are more prone to elimination side reactions.[3]
Caption: Workflow for Williamson Ether Synthesis of 3,4-Diiodophenol.
Esterification via Steglich Esterification
For the synthesis of esters, the Steglich esterification offers a mild and efficient alternative to traditional Fischer esterification, which often requires harsh acidic conditions.[6] This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[6][7]
Causality of Experimental Choices:
-
Coupling Agent (DCC): DCC activates the carboxylic acid, making it more susceptible to nucleophilic attack by the phenolic hydroxyl group. The thermodynamic driving force for the reaction is the formation of the highly stable dicyclohexylurea (DCU) byproduct.[6]
-
Catalyst (DMAP): DMAP acts as an acyl transfer agent, accelerating the reaction and suppressing the formation of an N-acylurea byproduct, which can occur through a 1,3-rearrangement of the O-acyl intermediate.[6][8]
-
Solvent: A non-polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to ensure the solubility of the reactants and to facilitate the precipitation of the DCU byproduct.[6]
Caption: Workflow for Steglich Esterification of 3,4-Diiodophenol.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 3,4-diiodophenol and many of the reagents used are irritants and may be harmful if inhaled, ingested, or in contact with skin.
Protocol 1: Synthesis of 3,4-Diiodophenyl Ethyl Ether via Williamson Ether Synthesis
| Parameter | Value |
| Reactants | 3,4-Diiodophenol, Ethyl Iodide, Sodium Hydroxide |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 85-95% |
Materials:
-
3,4-Diiodophenol (1.0 eq)
-
Sodium hydroxide (1.2 eq)
-
Ethyl iodide (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-diiodophenol (1.0 eq) and anhydrous DMF.
-
Stir the solution at room temperature until the phenol has completely dissolved.
-
Carefully add powdered sodium hydroxide (1.2 eq) to the solution. The mixture may become slightly warm. Stir for 30 minutes to ensure complete formation of the phenoxide.
-
Slowly add ethyl iodide (1.5 eq) to the reaction mixture via syringe.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3,4-diiodophenyl ethyl ether.
Protocol 2: Synthesis of 3,4-Diiodophenyl Acetate via Steglich Esterification
| Parameter | Value |
| Reactants | 3,4-Diiodophenol, Acetic Acid, DCC, DMAP |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 90-98% |
Materials:
-
3,4-Diiodophenol (1.0 eq)
-
Acetic acid (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a dry round-bottom flask, add 3,4-diiodophenol (1.0 eq), acetic acid (1.1 eq), DMAP (0.1 eq), and anhydrous DCM.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Cool the reaction flask to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product is often of high purity. If necessary, further purification can be achieved by recrystallization or column chromatography.
Characterization of Derivatized Products
The successful derivatization of 3,4-diiodophenol can be confirmed by a combination of spectroscopic techniques.
| Technique | Expected Observations for Etherification | Expected Observations for Esterification |
| ¹H NMR | Disappearance of the broad phenolic -OH proton signal. Appearance of new signals corresponding to the protons of the added alkyl group (e.g., a triplet and quartet for an ethyl group). | Disappearance of the broad phenolic -OH proton signal. Appearance of a new singlet corresponding to the methyl protons of the acetate group. |
| ¹³C NMR | Shift in the chemical shift of the carbon atom attached to the oxygen. Appearance of new signals for the carbons of the alkyl group. | Appearance of a new carbonyl carbon signal (~170 ppm) and a methyl carbon signal. |
| FT-IR | Disappearance of the broad O-H stretching band (~3200-3600 cm⁻¹). Appearance of a strong C-O stretching band (~1200-1250 cm⁻¹). | Disappearance of the broad O-H stretching band. Appearance of a strong C=O stretching band (~1760 cm⁻¹). |
| Mass Spec. | Molecular ion peak corresponding to the mass of the ether product. | Molecular ion peak corresponding to the mass of the ester product. |
Conclusion
The derivatization of the phenolic hydroxyl group of 3,4-diiodophenol is a fundamental transformation that unlocks the synthetic potential of this versatile molecule. The Williamson ether synthesis and Steglich esterification are two highly effective and reliable methods for achieving this conversion under mild conditions. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary tools to successfully perform these reactions and to strategically incorporate derivatized 3,4-diiodophenol into their synthetic endeavors.
References
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
-
YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]
-
Wikipedia. Steglich esterification. [Link]
-
National Institutes of Health. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]
-
ResearchGate. (PDF) Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]
Sources
- 1. 3,4-Diiodophenol | 1243476-86-9 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,4-Diiodophenol
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for the synthesis of 3,4-diiodophenol. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this challenging synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to address common issues and improve experimental outcomes.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. We delve into the root causes and provide actionable solutions based on established chemical principles.
Q1: My reaction yields are consistently low, or the reaction fails entirely. What are the likely causes?
Answer: Low or no yield in the synthesis of 3,4-diiodophenol typically points to one of three areas: the choice of synthetic route, the effectiveness of the iodinating agent, or suboptimal reaction conditions.
-
Causality—The Challenge of Regioselectivity: The primary obstacle is regiochemistry. The hydroxyl group of a phenol is a powerful ortho, para-directing group due to resonance stabilization. Direct iodination of phenol will preferentially yield 2-iodophenol, 4-iodophenol, and 2,4-diiodophenol. The desired 3,4-diiodo substitution pattern is electronically and sterically disfavored, making a direct, one-step iodination of phenol an unviable route for achieving high yields.
-
Recommended Synthetic Pathway (Indirect Route): A more reliable strategy involves starting with a precursor that already has the correct substitution pattern, which can then be converted to the target molecule. A robust method is the Sandmeyer reaction , starting from a suitably substituted aniline. For example, starting with 4-aminophenol and proceeding through a multi-step process offers superior regiochemical control.
-
Step 1: Protection of the Amine. The highly activating amino group must be protected to prevent unwanted side reactions during iodination. Acetylation with acetic anhydride is a common and effective method.[1]
-
Step 2: Directed Iodination. With the amino group protected as an acetamide, the directing effects can be leveraged to install the iodine atoms at the desired positions.
-
Step 3: Diazotization and Iodide Substitution (Sandmeyer Reaction). If an amino group is strategically positioned, it can be converted into a diazonium salt and subsequently replaced with iodine. For instance, starting with 3-amino-4-hydroxybenzoic acid could be a viable, albeit longer, route. A more direct precursor, if available, would be 3-amino-4-iodophenol or 4-amino-3-iodophenol. The diazotization of p-aminophenol followed by iodination is a well-established method for producing 4-iodophenol.[2][3]
-
Step 4: Deprotection. Finally, the protecting group is removed to yield the target 3,4-diiodophenol.[1]
-
-
Ineffective Iodination: The iodinating species must be a sufficiently strong electrophile (conceptually, I⁺). Molecular iodine (I₂) alone is not reactive enough for aromatic iodination. It must be activated by an oxidizing agent.[4]
| Iodinating System | Mechanism & Conditions | Advantages | Disadvantages | | :--- | :--- | :--- | :--- | | I₂ / Oxidant (e.g., HIO₃, H₂O₂) | The oxidant converts I⁻ byproduct back to I₂, driving the reaction forward. Often requires acidic conditions.[5][6] | Cost-effective, powerful. | Can be aggressive, may require careful temperature and pH control.[5] | | N-Iodosuccinimide (NIS) | A source of electrophilic iodine. Often used with a catalytic amount of acid (e.g., TFA).[6] | Mild conditions, good for sensitive substrates. | More expensive than I₂. | | Iodine Monochloride (ICl) | A potent, pre-formed electrophilic iodine source. | Highly reactive, fast reactions. | Can be difficult to handle, may lead to chlorination as a side reaction. |
Q2: My product mixture contains multiple di-iodinated isomers. How can I improve selectivity for 3,4-diiodophenol?
Answer: As discussed in Q1, isomer formation is the expected outcome of directly iodinating phenol. The hydroxyl group's powerful ortho, para-directing nature makes it nearly impossible to selectively form the 3,4-isomer in a single step.
Solution: Regiocontrol Through a Directed Synthesis Workflow
To guarantee the 3,4-substitution pattern, you must use a workflow that builds the molecule with the desired regiochemistry from the start. The Sandmeyer reaction is the industry-standard approach for this.
Caption: A potential workflow for regioselective synthesis of 3,4-diiodophenol.
Q3: The reaction stalls, leaving significant amounts of mono-iodinated starting material. How do I drive the reaction to completion?
Answer: Incomplete conversion to the di-iodinated product, even when using a regiocontrolled strategy, is typically a stoichiometry or kinetics issue.
-
Cause A: Insufficient Iodinating Agent: Di-iodination requires at least two equivalents of the iodinating agent per mole of substrate. Due to potential side reactions or degradation of the reagent, a slight excess is often necessary.
-
Solution: Increase the stoichiometry of the iodinating agent. For a second iodination step, start with 1.1 to 1.2 equivalents and monitor the reaction by TLC or LC-MS.
-
-
Cause B: Reaction Kinetics: The introduction of the first iodine atom deactivates the aromatic ring slightly, making the second iodination slower.
-
Solution 1: Increase Reaction Time: Continue to monitor the reaction until analysis shows the complete consumption of the mono-iodinated intermediate.
-
Solution 2: Increase Temperature: Gently warming the reaction can increase the rate of the second iodination. However, this must be done cautiously, as higher temperatures can also lead to decomposition and side products. A typical temperature range for phenol iodination is between room temperature and 60°C.[5]
-
Q4: My crude product is a dark, oily solid that is difficult to purify. What are the best purification practices?
Answer: Dark coloration in iodination reactions is common and is usually caused by the presence of residual molecular iodine (I₂) or other oxidative side products.
-
Step 1: Quenching and Work-up: Before extraction, wash the reaction mixture with a reducing agent solution to remove excess iodine. A dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite is highly effective and will quench the color.[3]
-
Step 2: Extraction: After quenching, extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities.
-
Step 3: Purification Methods:
-
Recrystallization: This is an effective method if a suitable solvent system can be found. A common approach is to use a solvent pair like ethyl acetate/heptane or methanol/water.[7]
-
Column Chromatography: If recrystallization is ineffective due to closely related impurities (like isomers), silica gel chromatography is the preferred method. A gradient elution with a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) will typically provide good separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the iodination of a phenol?
Answer: The most critical parameter is pH . Phenols are weakly acidic, and their reactivity towards electrophilic substitution is dramatically increased upon deprotonation to the corresponding phenoxide ion.[5] Under basic conditions, the electron-rich phenoxide is highly activated. However, the iodinating agent itself may be unstable or require acidic conditions to form the active electrophile (I⁺). Therefore, a careful balance must be struck. Many procedures dissolve the phenol in a dilute base (like NaOH or NaHCO₃) before adding the iodinating agent.[4]
Q2: Are there any modern, metal-free methods for this type of iodination?
Answer: Yes, the field has advanced beyond classic I₂/oxidant systems. Reagents like bis(pyridine)iodonium tetrafluoroborate (Barluenga's reagent) or newer s-triazine-based reagents are designed for rapid and highly regioselective iodination of activated aromatic systems under mild, metal-free conditions.[8] These reagents often provide the iodinated products in excellent yields with very short reaction times (minutes) at room temperature.[8] While more expensive, they offer significant advantages in terms of efficiency and substrate compatibility for late-stage functionalization.
Q3: What safety precautions are essential when handling iodination reagents?
Answer: Safety is paramount.
-
Ventilation: All work should be performed in a certified chemical fume hood. Iodine and its compounds can be volatile and are respiratory irritants.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves (nitrile is often sufficient, but check compatibility).
-
Reagent Handling:
-
Oxidizing Agents: Reagents like iodic acid, hydrogen peroxide, and trichloroisocyanuric acid are strong oxidizers.[7] Do not mix them with flammable organic materials improperly.
-
Acids/Bases: Handle strong acids (sulfuric, TFA) and bases (NaOH) with care.
-
Quenching: Be aware that quenching reactions, especially with reducing agents like sodium thiosulfate, can be exothermic. Perform additions slowly and with cooling if necessary.
-
References
- Process for the iodination of phenolic derivatives.
-
Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]
- Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate.
-
Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. [Link]
- Method for preparing iodo-phenol compound.
-
A New Rapid and Specific Iodination Reagent for Phenolic Compounds. MDPI. [Link]
-
p-IODOPHENOL. Organic Syntheses Procedure. [Link]
Sources
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- 2. CN105503537A - Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 5. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]
- 6. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 7. CN101318881A - Method for preparing iodo-phenol compound - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3,4-Diiodophenol from Isomeric Impurities
Welcome to the Technical Support Center for the purification of 3,4-diiodophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of 3,4-diiodophenol from its common isomeric impurities. As a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, dyes, and fragrances, achieving high purity of 3,4-diiodophenol is critical for the success of subsequent reactions and the quality of the final product.[1]
Understanding the Challenge: Isomeric Impurities in 3,4-Diiodophenol Synthesis
The synthesis of 3,4-diiodophenol, often achieved through the direct iodination of phenol or a mono-iodinated precursor, can lead to the formation of a mixture of diiodophenol isomers. The hydroxyl group of the phenol ring is an ortho-, para-director, meaning that electrophilic substitution, such as iodination, will preferentially occur at the positions ortho (2 and 6) and para (4) to the hydroxyl group. This inherent reactivity profile makes the formation of various diiodophenol isomers a common challenge.
The most probable isomeric impurities in a crude 3,4-diiodophenol product include:
-
2,4-Diiodophenol
-
2,6-Diiodophenol
-
3,5-Diiodophenol
-
2,3-Diiodophenol
-
2,5-Diiodophenol
The separation of these isomers can be challenging due to their similar molecular weights and polarities. This guide will provide you with the necessary information and protocols to effectively purify your 3,4-diiodophenol.
Troubleshooting Guide: Common Issues in 3,4-Diiodophenol Purification
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Q1: My recrystallization yields are very low. | 1. The chosen solvent is too good, meaning the compound remains dissolved even at low temperatures.2. The compound is "oiling out" instead of crystallizing.3. Too much solvent was used. | 1. Select a solvent in which 3,4-diiodophenol has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent pair, such as ethanol/water or a hydrocarbon/ether mixture, can be effective.[2] 2. Oiling out can be mitigated by using a larger volume of solvent, cooling the solution more slowly, or adding a seed crystal.3. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Q2: After recrystallization, my product is still a mixture of isomers according to TLC/NMR. | 1. The solubilities of the isomeric impurities are very similar to that of 3,4-diiodophenol in the chosen solvent.2. The cooling process was too rapid, leading to co-precipitation of impurities. | 1. A different recrystallization solvent or a solvent pair may be necessary. For challenging separations, column chromatography is the recommended next step.2. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Slow crystal growth generally leads to higher purity. |
| Q3: I am not getting good separation of isomers on my flash chromatography column. | 1. The chosen eluent system has the wrong polarity.2. The column is overloaded.3. The column was not packed properly, leading to channeling. | 1. The ideal eluent system should provide a retention factor (Rf) of ~0.35 for the desired compound on a TLC plate.[3] For diiodophenols, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether is a good starting point.[4] 2. As a general rule, the mass of the sample should not exceed 1-5% of the stationary phase mass.[5] 3. Ensure the column is packed uniformly without any air bubbles to prevent channeling.[3] |
| Q4: How do I choose the right purification strategy? | The choice between recrystallization and column chromatography depends on the impurity profile and the required final purity. | Recrystallization is a good first choice for removing significant amounts of impurities, especially if the melting points of the isomers are significantly different. Column chromatography offers higher resolution for separating isomers with very similar physical properties. |
Physical Properties of Diiodophenol Isomers
Understanding the physical properties of the target compound and its potential isomeric impurities is fundamental to developing an effective purification strategy. The differences in melting points can be an indicator of how separable isomers might be by recrystallization, while polarity differences are key for chromatographic separations.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,3-Diiodophenol | 345.90 | 57-59 | Not available |
| 2,4-Diiodophenol | 345.90 | 69-72 | Not available |
| 2,5-Diiodophenol | 345.90 | 59-61 | Not available |
| 2,6-Diiodophenol | 345.90 | 65-68 | Not available |
| 3,4-Diiodophenol | 345.90 | 88-92 | Not available |
| 3,5-Diiodophenol | 345.90 | 103-106 | Not available |
Note: Data compiled from various chemical supplier catalogues and online databases. The melting point of 3,4-diiodophenol can vary based on purity.
Experimental Protocols
Thin-Layer Chromatography (TLC) for In-Process Monitoring
TLC is an indispensable tool for monitoring the progress of your purification.[6]
-
Stationary Phase: Silica gel 60 F254 plates.[7]
-
Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate is a good starting point. The optimal ratio will depend on the specific isomer mixture, but a 4:1 to 9:1 hexanes:ethyl acetate ratio is a common range to explore. The goal is to achieve good separation between the spots, with the desired 3,4-diiodophenol having an Rf value of approximately 0.3.
-
Visualization:
-
UV Light (254 nm): Iodinated phenols are UV-active and will appear as dark spots on a fluorescent background.
-
Iodine Chamber: Place the dried TLC plate in a chamber containing a few crystals of iodine. The iodine vapor will stain the organic compounds, appearing as brown spots.
-
Detailed Protocol 1: Recrystallization of 3,4-Diiodophenol
This protocol is a starting point and may require optimization based on your specific impurity profile.
-
Solvent Selection: Based on the principle of "like dissolves like," a moderately polar solvent or a solvent pair is often effective for phenols.[2] A mixture of ethanol and water is a good system to start with.
-
Dissolution: In a fume hood, place the crude 3,4-diiodophenol in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached.
-
Clarification: If the solution is cloudy, add a few drops of hot ethanol until it becomes clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture. Dry the crystals under vacuum.
-
Purity Assessment: Analyze the purity of the recrystallized product by TLC and measure its melting point. If significant impurities remain, a second recrystallization or column chromatography may be necessary.
Detailed Protocol 2: Flash Column Chromatography
Flash column chromatography is a more powerful technique for separating isomers with similar polarities.
-
TLC Analysis: First, determine the optimal eluent system using TLC as described above. The ideal solvent system will give a good separation between the 3,4-diiodophenol spot and the impurity spots.
-
Column Packing:
-
Select a column with a diameter and length appropriate for the amount of material to be purified.[5]
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude 3,4-diiodophenol in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or other suitable containers.
-
A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexanes), can be effective for separating compounds with a wider range of polarities.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions by TLC.
-
Combine the fractions that contain the pure 3,4-diiodophenol.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 3,4-diiodophenol.
Logical Workflow for Purification Strategy
The following diagram illustrates a decision-making workflow for selecting and optimizing a purification strategy for 3,4-diiodophenol.
Frequently Asked Questions (FAQs)
Q: What are the primary safety precautions I should take when handling diiodophenols?
A: Diiodophenols should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. For specific handling and disposal information, always consult the Safety Data Sheet (SDS) for the specific compound you are working with.
Q: Can I use distillation to purify 3,4-diiodophenol?
A: While distillation is a common purification technique for liquids, it is generally not suitable for diiodophenols. These compounds have high boiling points and may decompose at the temperatures required for atmospheric distillation. Vacuum distillation can be an option, but the boiling points of the isomers are often too close for effective separation.
Q: My TLC shows a single spot. Does this guarantee the purity of my 3,4-diiodophenol?
A: Not necessarily. A single spot on TLC is a good indication of purity, but it is not definitive. It is possible for two isomers to have very similar Rf values in a particular solvent system. To confirm purity, it is recommended to use at least two different TLC eluent systems and to corroborate the results with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.
Q: How should I store purified 3,4-diiodophenol?
A: 3,4-Diiodophenol should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation. It is also light-sensitive, so an amber vial is recommended.
References
-
Chemsrc. (2025, August 25). 4-Iodophenol. Retrieved from [Link]
-
Wikipedia. (2023, December 2). 4-Iodophenol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-IODOPHENOL. Retrieved from [Link]
- Duncan, J. D., Armstrong, D. W., & Stalcup, A. M. (1990). NORMAL PHASE TLC SEPARATION OF ENANTIOMERS USING CHIRAL ION INTERACTION AGENTS.
-
PubChem. (n.d.). 3,4-Diiodophenol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Iodine. Retrieved from [Link]
-
Neogen. (2020, June 23). Iodis, Safety Data Sheet. Retrieved from [Link]
-
Donaghys. (2018, November 22). Iodine. Retrieved from [Link]
-
Safety Data Sheet. (n.d.). Iodine Solution. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing iodo-phenol compound.
- Google Patents. (n.d.). Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate.
- Google Patents. (n.d.). METHOD FOR PRODUCING p-IODOPHENOL.
-
Wikipedia. (2023, October 28). 3-Iodophenol. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part II: Purification of Solids. Retrieved from [Link]
-
CHEM 344 Thin Layer Chromatography. (n.d.). Retrieved from [Link]
-
Thin Layer Chromatography and Column Chromatography: Separation of Pigments. (n.d.). Retrieved from [Link]
-
Column chromatography. (n.d.). Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Properties of Common Organic Solvents. (2022, September 8). Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
-
Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
- Stationary Phases for Modern Thin-Layer Chromatography. (2011, November 1). LCGC North America, 29(11), 978-985.
-
ResearchGate. (n.d.). Appendix A. Properties, Purification, and Use of Organic Solvents. Retrieved from [Link]
Sources
challenges in scaling up 3,4-diiodophenol synthesis
Initiating Investigation: Synthesis
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Analyzing Protocols: Details
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Commencing Synthesis: Strategy
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Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 3,4-Diiodophenol
Welcome to the technical support center for the Suzuki-Miyaura coupling of 3,4-diiodophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing this challenging yet versatile reaction. Here, we move beyond generic protocols to address the specific nuances of working with a di-iodinated phenol, focusing on catalyst loading, selectivity, and troubleshooting.
Part 1: Understanding the Substrate: The Challenges and Opportunities of 3,4-Diiodophenol
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2][3] However, the successful application of this reaction to complex substrates like 3,4-diiodophenol requires a nuanced understanding of the competing factors at play. This molecule presents a unique set of challenges and opportunities:
-
Two Reactive Sites: The presence of two iodine atoms opens the door for selective mono-arylation or controlled double arylation. However, achieving the desired outcome requires precise control over reaction conditions.
-
Differential Reactivity: The electronic environment of the two iodine atoms is not identical. The iodine at the 4-position is para to the electron-donating hydroxyl group, while the iodine at the 3-position is meta. This can lead to differences in their reactivity during the oxidative addition step of the catalytic cycle.[2]
-
The Phenolic Group: The acidic hydroxyl group can interact with the base, potentially influencing the reaction outcome. It can also act as a directing group in certain catalytic systems, further impacting selectivity.
This guide will provide you with the knowledge to navigate these complexities and harness the synthetic potential of 3,4-diiodophenol.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems encountered during the Suzuki coupling of 3,4-diiodophenol in a practical, question-and-answer format.
General Principles & Optimization
Q1: What is the general reactivity order for the two iodine atoms in 3,4-diiodophenol in a Suzuki coupling?
Generally, in polyhalogenated arenes, the rate of oxidative addition to the palladium(0) catalyst is a key determinant of reactivity. For 3,4-diiodophenol, the iodine at the 4-position is expected to be slightly more electron-rich due to the para hydroxyl group, which could make the C-I bond stronger and oxidative addition slightly slower compared to the 3-position. However, steric factors can also play a significant role, and the difference in intrinsic reactivity may be small. Therefore, achieving high selectivity often relies on careful tuning of the reaction conditions rather than relying solely on the inherent electronic differences.
Q2: How does the catalyst loading affect the outcome of the reaction (yield and selectivity)?
Catalyst loading is a critical parameter that directly impacts reaction kinetics and, consequently, selectivity and yield.
-
For Mono-arylation: Lowering the catalyst loading (typically in the range of 0.5-2 mol%) can favor mono-coupling. A lower concentration of the active catalyst provides a greater opportunity for the mono-arylated product to be formed and diffuse away from the catalyst before a second coupling can occur.
-
For Double arylation: Higher catalyst loading (e.g., 2-5 mol%) is generally used to drive the reaction to completion and ensure both iodine atoms react. However, excessively high loading can lead to increased side reactions and complicate purification.
It is always advisable to perform a catalyst loading screen to find the optimal balance for your specific boronic acid and desired product.
Q3: What is the role of the ligand in controlling the reaction, and which types of ligands are recommended?
The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. The choice of ligand is paramount for achieving high selectivity and yield.
-
Electron-rich, bulky phosphine ligands are generally preferred for Suzuki couplings as they promote the oxidative addition and reductive elimination steps.[1] For the coupling of dihaloarenes, ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)3) are often effective.[4]
-
For selective mono-arylation, a less reactive catalyst system might be beneficial. This could involve using a less electron-rich ligand or a bidentate ligand that might disfavor the formation of the highly reactive monoligated palladium species often implicated in the second oxidative addition.
-
For challenging double couplings, highly active ligands that promote rapid catalysis are necessary.
Q4: How does the choice of base influence the reaction, especially in the presence of the acidic phenol group?
The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[4] The presence of the acidic phenol in 3,4-diiodophenol adds a layer of complexity.
-
Inorganic bases like potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (K3PO4) are commonly used.
-
The base will deprotonate the phenol, forming a phenoxide. This can have two effects:
-
It increases the electron-donating ability of the aromatic ring, potentially affecting the rate of oxidative addition.
-
The phenoxide itself could potentially coordinate to the palladium center, influencing the catalytic cycle.
-
-
Weaker bases like potassium fluoride (KF) can sometimes be used to avoid side reactions that may be promoted by stronger bases.[4]
-
It is crucial to use anhydrous bases and solvents, as water can lead to protodeborylation of the boronic acid, a common side reaction.
Q5: Which solvents are most suitable for the Suzuki coupling of 3,4-diiodophenol?
The choice of solvent is critical for ensuring the solubility of all reaction components and for influencing the reactivity of the catalyst.
-
Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used.
-
Toluene is also a common choice, often in combination with a co-solvent like water to aid in the dissolution of the inorganic base.
-
The solvent can influence the selectivity of the reaction. For instance, in some cases, polar, oxygen-containing solvents have been shown to affect the selectivity of couplings with dihaloarenes.[5][6]
Achieving Selectivity
Q6: How can I selectively achieve mono-arylation of 3,4-diiodophenol?
To favor mono-arylation, you need to control the stoichiometry and reaction conditions to disfavor the second coupling event.
-
Stoichiometry: Use a slight excess of the diiodophenol relative to the boronic acid (e.g., 1.2-1.5 equivalents of diiodophenol to 1 equivalent of boronic acid).
-
Low Catalyst Loading: As mentioned, use a lower catalyst loading (0.5-2 mol%).
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-arylated product is maximized. Lowering the reaction temperature can also help to improve selectivity.
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help maintain a low concentration of the nucleophile, favoring mono-coupling.
Q7: How can I favor mono-arylation at the 3-position over the 4-position (and vice-versa)?
Achieving regioselectivity between two identical halogens is challenging and often depends on subtle electronic and steric differences, as well as the specific catalyst system.
-
Ligand Control: The steric bulk of the ligand can influence which iodine is more accessible to the catalyst. A very bulky ligand might preferentially react at the less sterically hindered position.
-
Directing Group Effects: The hydroxyl group can act as a directing group. Under certain conditions, particularly with specific ligands, it might favor ortho-coupling (at the 3-position).[7]
-
Systematic Screening: A systematic screen of different ligands, bases, and solvents is often necessary to identify conditions that favor one regioisomer over the other.
Q8: What conditions are best for achieving a clean double Suzuki coupling?
For a successful double coupling, you need to ensure the reaction goes to completion at both sites.
-
Stoichiometry: Use a slight excess of the boronic acid (at least 2.2-2.5 equivalents) to ensure both iodine atoms react.
-
Higher Catalyst Loading: Employ a higher catalyst loading (2-5 mol%) to maintain catalytic activity throughout the reaction.
-
Elevated Temperature and Longer Reaction Time: Higher temperatures and longer reaction times are often required to drive the second, typically slower, coupling to completion.
-
Robust Catalyst System: Use a highly active and stable catalyst system, such as one based on a bulky, electron-rich biarylphosphine ligand.
Troubleshooting Common Problems
Q9: I am getting low yield or no reaction. What are the possible causes and solutions?
-
Inactive Catalyst: Ensure your palladium precatalyst and ligand are of high quality and have been stored properly. Consider using a pre-formed palladium-ligand complex.
-
Poor Quality Reagents: Use pure starting materials. Impurities in the 3,4-diiodophenol or boronic acid can inhibit the catalyst. Ensure your boronic acid has not undergone significant protodeborylation during storage.
-
Insufficiently Anhydrous Conditions: Water can lead to catalyst deactivation and protodeborylation. Ensure your solvent and base are anhydrous.
-
Incorrect Base: The chosen base may not be strong enough or may be causing side reactions. Try screening different bases (e.g., K2CO3, Cs2CO3, K3PO4).
-
Low Reaction Temperature: The reaction may require more thermal energy. Cautiously increase the reaction temperature.
Q10: I am observing significant amounts of byproducts, such as homocoupling of the boronic acid or dehalogenation of the starting material. How can I minimize these?
-
Homocoupling of Boronic Acid: This is often caused by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote this side reaction.[8] Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Dehalogenation: This can occur if there are sources of hydride in the reaction mixture or through certain catalyst decomposition pathways. Using high-purity solvents and reagents can help minimize this.
Q11: I am getting a mixture of mono- and di-arylated products. How can I improve the selectivity?
Refer to the advice in Q6 and Q8. Fine-tuning the stoichiometry of the limiting reagent, adjusting the catalyst loading, and carefully controlling the reaction time and temperature are key.
Q12: My catalyst seems to be deactivating. What could be the reason, and how can I prevent it?
Catalyst deactivation can be caused by several factors:
-
Formation of Palladium Black: This indicates catalyst precipitation and loss of activity. Using a suitable stabilizing ligand and ensuring all components are well-dissolved can help prevent this.
-
Oxidative Deactivation: As mentioned, oxygen can be detrimental. Rigorous degassing is crucial.
-
Inhibiting Impurities: Ensure all glassware is clean and reagents are pure.
Q13: I am having issues with the purification of my product from the reaction mixture. Any suggestions?
-
Work-up Procedure: A standard aqueous work-up is typically performed. The phenolic nature of the product and starting material means their solubility will be pH-dependent. You can use this to your advantage during extraction.
-
Chromatography: Column chromatography on silica gel is a common purification method. The polarity of the eluent will need to be optimized based on the polarity of your product.
-
Crystallization: If your product is a solid, crystallization can be an effective purification technique.
Part 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for Optimizing Catalyst Loading for Mono-arylation
-
Reaction Setup: To a flame-dried reaction vessel, add 3,4-diiodophenol (1.2 equiv.), the desired arylboronic acid (1.0 equiv.), and the chosen base (e.g., K2CO3, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd2(dba)3, screen from 0.25 to 1 mol% Pd) and the ligand (e.g., SPhos, screen from 0.5 to 2 mol%). Add the catalyst mixture to the reaction vessel under a positive pressure of inert gas.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS at regular intervals.
-
Work-up and Analysis: Once the desired conversion is reached, cool the reaction, perform an aqueous work-up, and analyze the crude product mixture by 1H NMR or GC-MS to determine the ratio of mono- to di-arylated product.
Protocol 2: Step-by-step Guide for Selective Double Arylation
-
Reaction Setup: To a flame-dried reaction vessel, add 3,4-diiodophenol (1.0 equiv.), the arylboronic acid (2.2-2.5 equiv.), and the base (e.g., K3PO4, 3.0-4.0 equiv.).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas.
-
Solvent Addition: Add the degassed solvent.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)2, 2-3 mol%) and the ligand (e.g., XPhos, 4-6 mol%).
-
Reaction: Heat the mixture to a higher temperature (e.g., 100-110 °C) and allow it to react for an extended period (e.g., 12-24 hours), monitoring for the disappearance of the mono-arylated intermediate.
-
Work-up and Purification: After completion, perform an aqueous work-up and purify the desired di-arylated product by column chromatography or crystallization.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common Suzuki coupling issues.
Part 4: Data Presentation & Visualization
Table 1: Recommended Catalyst Systems and Loading Ranges
| Desired Outcome | Palladium Precatalyst | Ligand Examples | Typical Pd Loading (mol%) | Ligand:Pd Ratio |
| Selective Mono-arylation | Pd2(dba)3, Pd(OAc)2 | PPh3, SPhos | 0.5 - 2 | 2:1 to 4:1 |
| Double Arylation | Pd(OAc)2, PdCl2(dppf) | XPhos, RuPhos, P(t-Bu)3 | 2 - 5 | 2:1 to 4:1 |
| Challenging/Sterically Hindered Couplings | Pd(OAc)2, Pd2(dba)3 | Buchwald Ligands (e.g., XPhos, SPhos) | 1 - 5 | 2:1 to 4:1 |
Table 2: Guide to Selecting Base and Solvent
| Base | Properties | Common Solvents | Considerations for 3,4-Diiodophenol |
| K2CO3 | Moderately strong, common | Dioxane/H2O, Toluene/H2O, DMF | Good starting point for screening. |
| Cs2CO3 | Stronger base, often enhances reactivity | Dioxane, THF, Toluene | Can be effective for less reactive boronic acids. |
| K3PO4 | Strong, non-nucleophilic base | Dioxane, Toluene | Often used with sterically hindered substrates. |
| KF | Weak base | Dioxane, THF | Can be useful to avoid base-sensitive functional groups.[4] |
Suzuki Catalytic Cycle with 3,4-Diiodophenol
Caption: The catalytic cycle for the Suzuki coupling of 3,4-diiodophenol, illustrating the pathway to mono- and di-arylated products.
Part 5: References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]
-
Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 1999 , 121 (41), 9550–9561. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Han, F. S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 2013 , 42, 5270-5298. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Neufeldt, S. R.; Sanford, M. S. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv, 2025 . [Link]
-
Kambe, N.; Iwasaki, T.; Terao, J. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 2021 , 121 (24), 15203–15264. [Link]
-
Morken, J. P. et al. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition, 2016 , 55 (26), 7488-7492. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
Technical Support Center: 3,4-Diiodophenol Cross-Coupling
A Guide to Minimizing Homocoupling Byproducts and Achieving Selective Functionalization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3,4-diiodophenol in cross-coupling reactions. This guide, structured in a flexible question-and-answer format, provides in-depth technical insights and troubleshooting advice to help you navigate the complexities of working with this di-iodinated substrate and minimize the formation of undesired homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions with 3,4-diiodophenol, and why is it a problem?
A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions where two molecules of the same starting material couple together. In the case of 3,4-diiodophenol, this can result in the formation of dihydroxydiodobiphenyl isomers. This byproduct consumes your starting material, reduces the yield of your desired cross-coupled product, and complicates purification due to similarities in polarity and molecular weight with the desired product and potential isomers.
Q2: What are the primary causes of homocoupling?
A2: The formation of homocoupling byproducts is often attributed to two main factors:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidative homocoupling of organometallic intermediates. It has been shown that higher oxygen levels can lead to an increase in homocoupling.
-
Palladium(II) Species: The presence of Pd(II) species, either from the precatalyst or formed during the reaction, can promote the homocoupling of organoboron reagents in Suzuki couplings, for instance.[1]
Q3: How does the structure of 3,4-diiodophenol influence its reactivity and the likelihood of side reactions?
A3: The structure of 3,4-diiodophenol presents unique challenges and opportunities:
-
Differential Reactivity of Iodine Atoms: The two iodine atoms on the aromatic ring have different electronic environments. The iodine at the 3-position is ortho to the hydroxyl group, while the iodine at the 4-position is meta. This can lead to differences in their reactivity in the oxidative addition step of the catalytic cycle, potentially allowing for selective mono-functionalization.[2] The carbon-iodine bond is highly reactive and an excellent electrophilic partner in Suzuki-Miyaura couplings.[3]
-
Influence of the Hydroxyl Group: The phenolic hydroxyl group is acidic and can interact with the catalyst or bases in the reaction mixture. It can also direct the regioselectivity of the coupling reaction.
Troubleshooting Guide
Problem 1: High levels of homocoupling byproducts are observed in my reaction.
This is a common issue when working with aryl iodides. Here’s a systematic approach to troubleshoot and minimize this side reaction.
Step 1: Rigorous Exclusion of Oxygen
-
Causality: Oxygen can promote the homocoupling of the organometallic coupling partner.
-
Protocol:
-
Ensure all glassware is thoroughly dried and assembled while hot under a stream of inert gas (Argon or Nitrogen).
-
Degas all solvents and liquid reagents by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Add all solid reagents to the reaction flask, and then purge the flask with an inert gas for several minutes before adding the degassed solvents.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Step 2: Choice of Palladium Precatalyst and Ligand
-
Causality: The choice of catalyst and ligand significantly influences the rates of the desired cross-coupling versus the undesired homocoupling. Bulky, electron-rich phosphine ligands can stabilize the Pd(0) catalyst and promote the desired catalytic cycle.
-
Recommendations:
-
For Suzuki couplings, consider using Pd(PPh₃)₄ or generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand like SPhos or XPhos.[4][5]
-
For Sonogashira couplings, Pd(PPh₃)₂Cl₂ in the presence of a copper(I) co-catalyst is a common choice.[6][7]
-
For Heck reactions, Pd(OAc)₂ with a phosphine ligand is often effective.[8][9]
-
Step 3: Additive to Scavenge Pd(II) and Oxygen
-
Causality: Small amounts of reducing agents can help maintain the palladium in its active Pd(0) state and consume residual oxygen.
-
Protocol: Consider the addition of a mild reducing agent such as potassium formate.
Step 4: Reaction Parameter Optimization
-
Causality: Temperature, concentration, and the choice of base and solvent can all influence the reaction kinetics and selectivity.
-
Recommendations:
-
Temperature: Lowering the reaction temperature may favor the desired cross-coupling over homocoupling.
-
Concentration: Running the reaction at a higher concentration may favor the intermolecular cross-coupling over homocoupling.
-
Base: The choice of base is crucial. For Suzuki reactions, inorganic bases like K₂CO₃ or K₃PO₄ are common.[4] For Sonogashira and Heck reactions, amine bases such as triethylamine are often used.[6][8] The base must be strong enough to facilitate the desired reaction step (e.g., transmetalation in Suzuki coupling) but not so strong as to cause degradation of starting materials or products.
-
Solvent: The solvent can influence the solubility of reagents and intermediates, affecting reaction rates. Common solvents include THF, dioxane, DMF, and toluene.[4]
-
Problem 2: Poor selectivity is observed, with a mixture of mono- and di-substituted products.
Achieving selective mono-functionalization of 3,4-diiodophenol requires careful control of reaction conditions.
Step 1: Exploit the Inherent Reactivity Difference
-
Causality: The C-I bond at the 3-position is generally more electron-deficient due to the ortho-hydroxyl group, making it more susceptible to oxidative addition by the Pd(0) catalyst compared to the C-I bond at the 4-position.
-
Protocol:
-
Use a 1:1 stoichiometry of 3,4-diiodophenol to the coupling partner.
-
Run the reaction at a lower temperature to enhance the selectivity.
-
Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed to prevent the second coupling from occurring.
-
Step 2: Ligand and Catalyst Control
-
Causality: The steric and electronic properties of the ligand can be tuned to control the regioselectivity of the reaction. Bulky ligands can favor reaction at the less sterically hindered position.
-
Recommendations: Experiment with a range of phosphine ligands, from less bulky (e.g., PPh₃) to more bulky (e.g., XPhos, SPhos), to find the optimal balance for selective mono-arylation. The choice of catalyst can also influence site-selectivity.[3][10]
Step 3: Protecting Group Strategy
-
Causality: Protecting the hydroxyl group can alter the electronic properties of the aromatic ring and influence the reactivity of the two iodine atoms.
-
Protocol: Consider protecting the phenol as a methyl ether or a silyl ether before performing the cross-coupling. This will remove the directing effect of the hydroxyl group and may lead to different selectivity based on the steric and electronic environment of the two iodine atoms.
Experimental Protocols
The following are generalized starting protocols. Optimization of specific parameters will be necessary for your particular substrate and desired product.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3,4-Diiodophenol
-
To a flame-dried Schlenk flask, add 3,4-diiodophenol (1.0 equiv), the boronic acid (1.1 equiv), and a base such as K₂CO₃ or K₃PO₄ (3.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Add degassed solvent (e.g., 1,4-dioxane/water mixture).[4]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling of 3,4-Diiodophenol
-
To a flame-dried Schlenk flask, add 3,4-diiodophenol (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine).[6][7]
-
Add the terminal alkyne (1.1 equiv) dropwise.
-
Stir the reaction at room temperature or with gentle heating and monitor by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Heck Reaction of 3,4-Diiodophenol
-
To a flame-dried Schlenk flask, add 3,4-diiodophenol (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed solvent (e.g., DMF or acetonitrile) and a base (e.g., triethylamine).[8]
-
Add the alkene (1.2 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Analytical Methods for Byproduct Identification
Accurate identification and quantification of byproducts are crucial for reaction optimization.
| Technique | Application for 3,4-Diiodophenol Reactions |
| GC-MS | Ideal for identifying volatile byproducts such as homocoupled dimers and for monitoring the consumption of starting materials. The mass fragmentation patterns can help distinguish between isomers.[11] |
| HPLC | Excellent for separating complex mixtures of starting materials, products, and byproducts, including isomers that may be difficult to resolve by GC. A C18 or C30 column can be effective for separating hydrophobic isomers.[12][13][14][15] |
| NMR | Provides detailed structural information for unambiguous identification of products and byproducts. 1H and 13C NMR can distinguish between different isomers based on chemical shifts and coupling patterns.[16][17][18][19] |
Visualizing Reaction Pathways
The following diagram illustrates the competition between the desired cross-coupling pathway and the undesired homocoupling pathway.
Caption: Competing pathways in palladium-catalyzed cross-coupling of 3,4-diiodophenol.
References
- The Suzuki Reaction - Chem 115 Myers.
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
¹H NMR characteristic identification of compounds 3 ( ), 4 ( ), and 5 (∆). - ResearchGate. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]
-
2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - ResearchGate. Available at: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. Available at: [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand - ChemRxiv. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC - NIH. Available at: [Link]
-
Heck reaction – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties - MDPI. Available at: [Link]
-
Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - NIH. Available at: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - MDPI. Available at: [Link]
-
4-Iodophenol | C6H5IO | MD Topology | NMR | X-Ray. Available at: [Link]
-
Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes - ResearchGate. Available at: [Link]
-
1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper - NIH. Available at: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - ResearchGate. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Heck Reaction - Chemistry LibreTexts. Available at: [Link]
-
New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions - SIELC Technologies. Available at: [Link]
-
Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments - ResearchGate. Available at: [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. Available at: [Link]
-
C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes: Pd(i) - NIH. Available at: [Link]
-
HPLC Separation of All Trans B Carotene and Its Iodine Induced Isomers Using A C30 Column - Scribd. Available at: [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications. Available at: [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH. Available at: [Link]
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Available at: [Link]
-
Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies - PMC - PubMed Central. Available at: [Link]
-
The Intramolecular Heck Reaction - Macmillan Group. Available at: [Link]
-
Palladium-Catalyzed Intermolecular Heck Reaction of Alkyl Halides - The Royal Society of Chemistry. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4-Iodophenol | C6H5IO | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 19. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deiodination Side Reactions of 3,4-Diiodophenol
Welcome to the technical support center for managing the synthetic challenges of 3,4-diiodophenol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile di-iodinated building block. Our focus is to provide in-depth, field-proven insights into the common yet problematic side reaction of deiodination. We will explore its mechanistic underpinnings, troubleshooting strategies, and preventative protocols to enhance reaction efficiency and product purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nature of deiodination side reactions involving 3,4-diiodophenol.
Q1: What exactly is a deiodination side reaction in the context of 3,4-diiodophenol?
A: Deiodination is a chemical reaction that involves the cleavage of a carbon-iodine (C-I) bond, resulting in the replacement of an iodine atom with a hydrogen atom. This process is also known as hydrodeiodination or reductive dehalogenation.[1][2] In the case of 3,4-diiodophenol, this side reaction leads to the undesired formation of 3-iodophenol, 4-iodophenol, and potentially fully-deiodinated phenol, reducing the yield of the target molecule and complicating downstream purification.
Q2: Why is 3,4-diiodophenol particularly susceptible to deiodination?
A: The susceptibility stems from the inherent weakness of the C-I bond compared to other carbon-halogen bonds (C-Br, C-Cl, C-F). The C-I bond has a lower bond dissociation energy, making it more prone to cleavage under various reaction conditions.[3] Specifically, in transition metal-catalyzed reactions (e.g., Palladium or Copper catalysis), the oxidative addition of the catalyst into the C-I bond is often the rate-determining and most favorable step.[3][4] If this intermediate is intercepted by a hydride source before the desired coupling can occur, deiodination results.
Q3: What are the primary mechanisms that drive this unwanted side reaction?
A: Deiodination of 3,4-diiodophenol can be triggered by several mechanisms, often acting in concert:
-
Catalyst-Mediated Reduction: The transition metal catalyst (e.g., Pd(0) or Cu(I)) can facilitate the reductive cleavage of the C-I bond, especially in the presence of a hydrogen donor.
-
Photodegradation: Aryl iodides are sensitive to light, particularly UV radiation.[5] Exposure can induce homolytic cleavage of the C-I bond, generating radical intermediates that can abstract a hydrogen atom from the solvent or other reagents to form the deiodinated product.[5][6]
-
Base- or Nucleophile-Induced Reduction: Certain bases or nucleophiles can act as reducing agents or generate species that promote deiodination.
-
Thermal Degradation: High reaction temperatures can promote C-I bond cleavage, increasing the likelihood of deiodination, especially during prolonged reaction times.[7]
Q4: Is one iodine atom (at position 3 or 4) preferentially removed over the other?
A: The relative reactivity of the two C-I bonds can be influenced by both steric and electronic factors specific to the reaction conditions. However, in many transition-metal-catalyzed cross-coupling reactions, the initial oxidative addition is the key step. The selectivity can be governed by the catalyst and ligands used.[3] Without strong directing effects from other substituents or specific ligand geometries, a mixture of 3-iodophenol and 4-iodophenol byproducts is commonly observed.
Section 2: Troubleshooting Guide for Deiodination Events
This guide is structured to help you diagnose and resolve deiodination issues encountered during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) & Rationale |
| Low to Moderate Deiodination: Formation of mono-iodophenol(s) during a cross-coupling reaction (e.g., Suzuki, Sonogashira, Ullmann). | 1. Inefficient Catalytic Turnover: The catalyst may be promoting reduction faster than the desired cross-coupling. This can be due to an inappropriate ligand, oxidized catalyst, or the presence of protic impurities.[7] | a. Screen Ligands: For Pd-catalyzed reactions, switch to ligands known to accelerate reductive elimination (e.g., bulky, electron-rich phosphines like XPhos or SPhos). These promote the final product-forming step, outcompeting the reductive pathway. b. Use Fresh Catalyst: Ensure the use of high-purity, fresh Cu(I) or Pd(0) sources. Old catalysts may be partially oxidized or contain impurities that facilitate reduction.[7] c. Ensure Anhydrous Conditions: Protic impurities like water can be a source of protons for the reduction pathway.[7] Use thoroughly dried glassware and anhydrous solvents. |
| 2. Protic Solvents or Reagents: Solvents like alcohols or reagents with available hydrogens can act as hydride donors, reducing the aryl-metal intermediate. | a. Switch to Aprotic Solvents: Replace solvents like methanol or ethanol with aprotic alternatives such as dioxane, THF, DMF, or toluene. b. Evaluate the Base: The choice of base is critical. If using a hydroxide or alkoxide base, consider switching to a carbonate (e.g., K₂CO₃, Cs₂CO₃) or a phosphate (e.g., K₃PO₄) to minimize the presence of protic species. | |
| High Deiodination: Significant formation of mono-iodophenols and/or fully deiodinated phenol. | 1. High Reaction Temperature/Long Duration: Elevated temperatures increase molecular energy, making C-I bond cleavage more favorable and accelerating catalyst decomposition, which can lead to reductive pathways.[7] | a. Lower the Temperature: Determine the minimum temperature required for the desired transformation. Modern ligand systems often allow for significantly lower reaction temperatures (e.g., 40-100 °C) compared to classic conditions.[7] b. Monitor Reaction Closely: Use TLC, GC-MS, or LC-MS to track the consumption of the starting material. Quench the reaction as soon as it reaches completion to avoid prolonged exposure to harsh conditions. |
| 2. Photochemical Degradation: The reaction vessel is being exposed to ambient or UV light, causing C-I bond cleavage.[5] | a. Protect from Light: Wrap the reaction flask in aluminum foil or conduct the experiment in a dark fume hood to eliminate light exposure. | |
| Reaction Fails to Initiate, but Deiodination Occurs: Starting material is consumed to form deiodinated byproducts, with little to no desired product. | 1. Catalyst Poisoning/Deactivation: The catalyst may be inhibited by impurities in the starting materials or reagents, leading to catalyst deactivation.[8] Some systems might form inactive metal-organic frameworks.[8] | a. Purify Reagents: Ensure all starting materials, including the 3,4-diiodophenol, coupling partner, and base, are of high purity. b. Protect the Phenolic Group: The free hydroxyl group can sometimes interfere with the catalytic cycle. Consider protecting it as a methyl ether (OMe) or silyl ether (e.g., OTBS). This alters the electronic properties of the ring and prevents the phenol from acting as a ligand or proton source. |
Section 3: Visualized Workflows and Pathways
Visual aids can clarify complex decision-making processes and reaction mechanisms. The following diagrams were generated using the DOT language.
Caption: Troubleshooting workflow for identifying and mitigating deiodination.
Caption: Desired cross-coupling competes with the deiodination side reaction.
Section 4: Experimental Protocols
To provide actionable guidance, we present a generalized protocol for a palladium-catalyzed cross-coupling reaction designed to minimize deiodination, alongside an analytical method for monitoring its progress.
Protocol 1: Optimized Palladium-Catalyzed Cross-Coupling of 3,4-Diiodophenol
This protocol is a general starting point. Optimization of catalyst, ligand, base, and temperature is crucial for each specific substrate combination.
Materials:
-
3,4-diiodophenol
-
Coupling partner (e.g., boronic acid, alkyne, amine)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos)
-
Anhydrous base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed aprotic solvent (e.g., Dioxane, Toluene)
-
Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (N₂ or Ar) setup
Procedure:
-
Vessel Preparation: Thoroughly dry all glassware in an oven at >120°C overnight and allow to cool under a stream of inert gas.
-
Reagent Addition: To the reaction vessel, add 3,4-diiodophenol (1.0 eq), the coupling partner (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium precatalyst (1-5 mol%) and the ligand (1.1-1.2 times the moles of Pd) in a small amount of the reaction solvent. Allow this mixture to stir for 5-10 minutes.
-
Reaction Setup: Evacuate and backfill the main reaction vessel with inert gas three times. Add the anhydrous, degassed solvent via syringe.
-
Initiation: Add the catalyst/ligand pre-mixture to the main reaction vessel.
-
Light Protection: Wrap the reaction vessel completely in aluminum foil.
-
Heating & Monitoring: Heat the reaction to the lowest effective temperature (start screening at 60-80°C). Monitor the reaction progress every 1-2 hours using the analytical method described below.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Protocol 2: Analytical Workflow for Monitoring Deiodination by LC-MS
Objective: To quantify the relative amounts of 3,4-diiodophenol, desired product, and deiodinated byproducts (3-iodophenol, 4-iodophenol, phenol).
Instrumentation & Columns:
-
HPLC or UPLC system with a UV detector and coupled to a mass spectrometer (MS).
-
Reversed-phase C18 column.
Procedure:
-
Sample Preparation: Withdraw a small aliquot (~5-10 µL) from the reaction mixture using a syringe. Quench it in a vial containing 1 mL of a 50:50 mixture of acetonitrile and water. Filter the sample through a 0.22 µm syringe filter.
-
Standard Preparation: Prepare standard solutions of authentic samples of 3,4-diiodophenol, 3-iodophenol, 4-iodophenol, and phenol to determine their retention times and MS fragmentation patterns.
-
Chromatographic Method:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with a high percentage of A, and ramp up to a high percentage of B over 5-10 minutes to elute all components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Detection: Monitor at 254 nm and use the MS to confirm the identity of each peak by its mass-to-charge ratio (m/z).
-
-
Data Analysis: Integrate the peak areas for each component. The relative percentage of each can provide a semi-quantitative measure of the reaction's progress and the extent of deiodination.
References
-
Bianco, A. C., Salvatore, D., Gereben, B., Berry, M. J., & Larsen, P. R. (2002). Cellular and structural biology of the deiodinases. Endocrine Reviews, 23(1), 38-89. [Link]
-
Schweizer, U., & Steegborn, C. (2015). Structure and Mechanism of Iodothyronine Deiodinases - What We Know, What We Don't Know, and What Would Be Nice to Know. Angewandte Chemie International Edition, 54(48), 14388-14404. [Link]
-
Schweizer, U., & Köhrle, J. (2013). New insights into the structure and mechanism of iodothyronine deiodinases. Journal of Molecular Endocrinology, 51(1), R1-R14. [Link]
-
García-Galán, M. J., Díaz-Cruz, M. S., & Barceló, D. (2013). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Journal of Hazardous Materials, 261, 25-32. [Link]
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Reddit User Discussion. (2020). Troubleshooting Ullmann Coupling. r/Chempros. [Link]
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Barta, K. (2016). Catalytic Reduction of Phenols, Alcohols, and Diols. Science of Synthesis: Catalytic Reduction in Organic Synthesis, 1, 329-354. [Link]
-
Xu, J. (2005). Reductive dehalogenation of polyhalogenated solvents and flame retardants using zero valent iron based bimetallic particles. University of Florida. [Link]
-
Chen, Y. C., et al. (2015). Photocatalytic degradation of 4-chlorophenol using a Ag/TiO2/Fe3O4 composite under UV-A irradiation. Desalination and Water Treatment, 56(13), 3566-3575. [Link]
-
Pena-Pereira, F., & Costas, M. (2019). Review of analytical methods for the quantification of iodine in complex matrices. Analytica Chimica Acta, 1077, 43-65. [Link]
-
Sabatino, L., et al. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Endocrinology and Metabolism, 36(5), 953-964. [Link]
-
Bhabak, K. P., & Mugesh, G. (2010). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Chemistry - A European Journal, 16(42), 12544-12554. [Link]
-
Hallett-Tapley, G. L., et al. (2011). Sonogashira coupling reactions in biodegradable ionic liquids derived from nicotinic acid. Green Chemistry, 13(12), 3370-3373. [Link]
-
Huang, X., et al. (2022). Phenol degradation in waters with high iodide level by layered double hydroxide-peroxodisulfate: Pathways and products. Journal of Environmental Sciences, 115, 305-314. [Link]
- Desjardins, S. (1993). Process for the reductive dehalogenation of polyhaloaromatics with sodium or calcium in a lower alcohol.
-
Bayly, A. E., & Bartha, R. (1998). Analysis of the Pathway of Phenol Biodegradation by Alcaligenes sp. d2. Canadian Journal of Microbiology, 44(8), 735-741. [Link]
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Gereben, B., et al. (2008). New insights into the structure and mechanism of iodothyronine deiodinases. Journal of Endocrinology, 198(3), 515-528. [Link]
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Uenishi, J., et al. (2004). Palladium-catalyzed cross-coupling reaction of organoindiums with aryl halides in aqueous media. The Journal of Organic Chemistry, 69(23), 7938-7944. [Link]
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Kumar, A., et al. (2021). Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites. Catalysts, 11(9), 1083. [Link]
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Sabatino, L., et al. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Endocrinology and Metabolism. [Link]
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Gschwend, P. M., MacFarlane, J. K., & Newman, K. A. (1985). Iodination of phenol. Environmental Science & Technology, 19(12), 1192-1195. [Link]
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Singh, S., & T., S. (2020). Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process. Environmental Engineering Research, 26(3), 190479. [Link]
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Felis, E., et al. (2020). Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface. Catalysts, 10(6), 633. [Link]
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Reddit User Discussion. (2023). Help with Ullmann Coupling. r/Chempros. [Link]
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Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine. [Link]
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Bajaj, S., et al. (2012). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 5(1), 1-8. [Link]
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Anbarasan, P., et al. (2012). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. International Journal of Molecular Sciences, 13(12), 16292-16315. [Link]
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Ye, L., et al. (2012). Ag3PO4 sunlight-induced photocatalyst for degradation of phenol. Catalysis Communications, 19, 69-72. [Link]
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Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
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Reddy, V. P., et al. (2014). Reductive dehalogenation and dehalogenative sulfonation of phenols and heteroaromatics with sodium sulfite in an aqueous medium. RSC Advances, 4(69), 36569-36573. [Link]
-
Felis, E., et al. (2022). Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. International Journal of Molecular Sciences, 23(6), 3326. [Link]
-
Schultz, J. R. (1997). Chemical identification and flavor profile analysis of iodinated phenols produced from disinfection of spacecraft drinking water. Virginia Tech. [Link]
-
Michalke, B. (2017). Analytical Methods for Iodine and Iodides. The Analyst, 142(18), 3244-3257. [Link]
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Roughley, S. D., & Jordan, A. M. (2011). The Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]
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Patel, J., & Patel, P. (2023). Degradation Profiling of Pharmaceuticals: A Review. International Journal of Novel Research and Development, 8(7), c786-c793. [Link]
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Onani, M. O., & Meyer, F. (2018). Hiyama coupling reaction followed by cyclization of 2-iodophenol (3)... ResearchGate. [Link]
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- 8. reddit.com [reddit.com]
Technical Support Center: Solvent-Driven Success in 3,4-Diiodophenol Reactions
A Senior Application Scientist's Guide to Optimizing Reaction Kinetics
Welcome to the technical support center for optimizing reactions involving 3,4-diiodophenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance reaction efficiency and troubleshoot common issues related to solvent selection. Here, we delve into the critical role solvents play in reaction rates and outcomes, providing you with field-proven insights and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: Why is solvent choice so critical in reactions with 3,4-diiodophenol?
A1: The choice of solvent is paramount as it directly influences several key reaction parameters:
-
Solubility: 3,4-diiodophenol, being a polar molecule with a hydroxyl group capable of hydrogen bonding, exhibits varied solubility across different organic solvents.[1] Ensuring that all reactants, catalysts, and reagents are sufficiently soluble is the first step to a successful reaction.
-
Reaction Mechanism and Kinetics: Solvents can stabilize or destabilize transition states, directly impacting the reaction rate. For instance, polar aprotic solvents can significantly accelerate SNAr reactions by solvating cations while leaving the nucleophile relatively free.[2]
-
Catalyst Activity: In metal-catalyzed reactions like Suzuki or Ullmann couplings, the solvent can affect the catalyst's stability, solubility, and catalytic activity.[3]
Q2: What are the most common types of reactions where 3,4-diiodophenol is used, and what are the general solvent recommendations?
A2: 3,4-diiodophenol is a versatile intermediate, frequently used in:
-
Suzuki-Miyaura Coupling: Ethers (like dioxane, THF), aromatic hydrocarbons (like toluene), and amides (like DMF) are commonly employed.[4] Often, water is added to dissolve inorganic bases and facilitate the catalytic cycle.[4]
-
Ullmann Condensation: High-boiling polar solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are traditionally used, often at elevated temperatures.[5]
-
Nucleophilic Aromatic Substitution (SNAr): Dipolar aprotic solvents like DMSO and DMF are generally preferred as they can lead to significant rate enhancements compared to protic solvents.[2]
Q3: How does the polarity of the solvent affect the reaction rate?
A3: The effect of solvent polarity is highly dependent on the reaction mechanism. According to the Hughes-Ingold rules, the effect of solvent polarity on reaction rates can be summarized as follows:
| Change in Charge During Rate-Determining Step | Effect of Increasing Solvent Polarity on Rate |
| Increase in charge | Large rate increase |
| Decrease in charge | Rate decrease |
| Dispersion of charge | Small rate decrease |
| No change in charge | Small rate change |
For many reactions involving 3,4-diiodophenol, the transition state is more charged than the reactants. In such cases, a more polar solvent will stabilize the transition state more than the reactants, thus lowering the activation energy and increasing the reaction rate.[6]
Troubleshooting Guides
Issue 1: My Suzuki-Miyaura coupling with 3,4-diiodophenol is sluggish or not going to completion.
-
Possible Cause: Poor solubility of the base or the boronic acid derivative.
-
Solution: While a single organic solvent might be used, a mixture of an organic solvent with water (e.g., toluene/water, dioxane/water) is often more effective.[4] The water helps to dissolve the inorganic base (e.g., Na₂CO₃, K₂CO₃) and can play a role in activating the boronic species.[4] Ensure vigorous stirring to create an emulsion for biphasic systems.
-
-
Possible Cause: Catalyst deactivation or low activity.
-
Solution: The choice of solvent can influence the stability and activity of the palladium catalyst.[3] In some cases, polar aprotic solvents like DMF can alter the active catalyst species.[3] If you are using a standard solvent like toluene or THF and observing issues, consider screening other solvents like DMF or dioxane. Additionally, ensure your solvent is anhydrous if the reaction is sensitive to water, as water can sometimes negatively impact catalyst performance under specific conditions.
-
dot graph TD { A[Start: Sluggish Suzuki Coupling] --> B{Check Solubility}; B --> C[Is base/boronic acid fully dissolved?]; C -- No --> D[Add water to create a biphasic system (e.g., Toluene/H2O)]; C -- Yes --> E{Check Catalyst Activity}; E --> F[Is the catalyst known to be active in the current solvent?]; F -- No --> G[Screen alternative solvents (e.g., DMF, Dioxane)]; F -- Yes --> H[Consider other factors: ligand, base, temperature]; D --> I[Ensure vigorous stirring]; G --> J[Monitor reaction progress]; I --> J; H --> J; J --> K[End: Optimized Reaction]; } caption: Troubleshooting a sluggish Suzuki coupling.
Issue 2: I am observing low yields in my Ullmann condensation reaction.
-
Possible Cause: The reaction temperature is not high enough.
-
Possible Cause: Poor solubility of the copper catalyst or reactants.
-
Solution: The use of polar, high-boiling solvents is crucial for dissolving the reactants and the copper catalyst.[5] If you are using a less polar solvent, you may encounter solubility issues. Consider switching to a more polar aprotic solvent like DMF or NMP.
-
dot graph TD { A[Start: Low Yield in Ullmann Reaction] --> B{Check Reaction Temperature}; B --> C[Is the temperature > 200°C?]; C -- No --> D[Switch to a higher boiling point solvent (e.g., NMP, Nitrobenzene)]; C -- Yes --> E{Check Solubility}; E --> F[Are all components dissolved?]; F -- No --> G[Switch to a more polar solvent (e.g., DMF, NMP)]; F -- Yes --> H[Consider other factors: copper source, ligand, reaction time]; D --> I[Monitor reaction progress]; G --> I; H --> I; I --> J[End: Improved Yield]; } caption: Improving Ullmann condensation yields.
Issue 3: My SNAr reaction is slow, and I'm seeing side products.
-
Possible Cause: The solvent is not effectively stabilizing the Meisenheimer complex.
-
Solution: SNAr reactions proceed through a negatively charged intermediate called a Meisenheimer complex. Polar aprotic solvents like DMSO and DMF are excellent at stabilizing this intermediate, which accelerates the reaction.[2] Protic solvents (like alcohols) can hydrogen bond with the nucleophile, reducing its nucleophilicity and slowing the reaction. A switch from a protic or non-polar solvent to a polar aprotic one can lead to a significant rate increase.[2]
-
-
Possible Cause: The solvent is reacting with the reagents.
-
Solution: While generally stable, some solvents can react under certain conditions. For example, dichloromethane can be alkylated by strongly nucleophilic amines, especially at elevated temperatures.[7] If you are using a halogenated solvent and observing unexpected byproducts, consider switching to a more inert solvent like DMF, DMSO, or acetonitrile.
-
Experimental Protocols
Protocol 1: Solvent Screening for Suzuki-Miyaura Coupling of 3,4-Diiodophenol
This protocol outlines a general procedure for screening different solvents to optimize the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: In separate reaction vials, add 3,4-diiodophenol (1 equivalent), the desired boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Solvent Addition: To each vial, add a different solvent or solvent mixture to be tested (e.g., Toluene, Dioxane, THF, DMF, Toluene/Water 4:1). Ensure the concentration of the limiting reagent is consistent across all vials.
-
Degassing: Degas each reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reactions to the desired temperature (e.g., 80-100°C) and stir vigorously.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., every hour).
-
Analysis: Compare the reaction rates and final conversions to identify the optimal solvent system.
dot graph TD { subgraph "Preparation" A[Add Reactants] --> B[Add Catalyst & Base]; end subgraph "Solvent Screening" B --> C{Add Solvents}; C --> D[Toluene]; C --> E[Dioxane]; C --> F[DMF]; C --> G[Toluene/Water]; end subgraph "Reaction & Analysis" H[Degas] --> I[Heat & Stir]; I --> J[Monitor by TLC/LC-MS]; J --> K[Compare Rates & Conversion]; end D --> H; E --> H; F --> H; G --> H; K --> L[Identify Optimal Solvent]; } caption: Workflow for solvent screening.
Data Presentation
Table 1: Predicted Qualitative Solubility of 3,4-Diiodophenol in Common Organic Solvents
Based on the structure of 3,4-diiodophenol, which possesses a polar hydroxyl group and a larger, more lipophilic di-iodinated aromatic ring, its solubility can be predicted as follows.[1]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group can form strong hydrogen bonds with protic solvents.[1] |
| Polar Aprotic | Acetone, DMSO, DMF | High to Moderate | Favorable dipole-dipole interactions with the phenol.[1] |
| Ethers | Diethyl Ether, THF | High to Moderate | Ethers can act as hydrogen bond acceptors for the phenolic proton.[1] |
| Halogenated | Dichloromethane, Chloroform | Moderate | The overall polarity of 3,4-diiodophenol allows for reasonable solubility.[1] |
| Aromatic | Toluene, Benzene | Moderate to Low | Favorable pi-pi stacking interactions with the aromatic ring.[1] |
| Non-polar | Hexane, Cyclohexane | Low | The polar hydroxyl group significantly limits solubility in non-polar aliphatic solvents.[1] |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Wikipedia. Ullmann condensation. Available from: [Link]
-
PubMed. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Available from: [Link]
-
MDPI. Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis. Available from: [Link]
-
Reddit. Can you use dichloromethane as a solvent for reactions involving an amine?. Available from: [Link]
-
Wikipedia. Solvent effects. Available from: [Link]
-
National Center for Biotechnology Information. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available from: [Link]
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- 6. Solvent effects - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
Technical Support Center: 3,4-Diiodophenol Handling and Storage
An authoritative guide to the best practices for storing 3,4-diiodophenol and troubleshooting common oxidation-related issues.
Welcome to the technical support center for 3,4-diiodophenol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their work. As a halogenated phenol, 3,4-diiodophenol is susceptible to oxidative degradation, which can compromise experimental integrity, yield, and purity. This document provides in-depth, field-proven insights into the causes of oxidation and offers robust protocols for its prevention and remediation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common urgent queries we receive regarding the stability and handling of 3,4-diiodophenol.
Q1: My 3,4-diiodophenol, which was originally an off-white powder, has turned yellow/brown. What happened?
A: A color change from off-white or colorless to yellow, pink, or brown is a primary visual indicator of oxidation. Phenolic compounds are prone to oxidation when exposed to air (oxygen), light, and/or elevated temperatures.[1][2][3][4] The process often involves the formation of a phenoxy radical, which can then lead to the creation of highly colored quinone-type structures or polymeric byproducts.[5][6] This degradation compromises the purity and reactivity of the compound.
Q2: Is the oxidized (colored) 3,4-diiodophenol still usable for my synthesis?
A: We strongly advise against using visibly degraded material without purification. The colored impurities are new chemical entities that can interfere with your reaction, leading to lower yields, unexpected side products, and complications during purification. For critical applications, such as in drug development, using impure starting materials can invalidate results.
Q3: What are the ideal short-term and long-term storage conditions for 3,4-diiodophenol?
A: The key to preventing oxidation is to rigorously control the compound's environment. The ideal conditions are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, the primary driver of oxidation.[1][7] |
| Temperature | Cool (2-8°C) | Reduces the kinetic rate of the oxidation reaction.[1][3][8] |
| Light | Protected (Amber Vial) | Prevents photo-oxidation, as UV and visible light can catalyze degradation.[8][9][10][11] |
| Container | Tightly Sealed Glass Vial | Prevents ingress of oxygen and moisture. Glass is preferred for its inertness.[1][3] |
For long-term storage (> 6 months), we recommend sealing the vial with paraffin film, placing it inside a secondary container with a desiccant, and storing it under an inert atmosphere in a refrigerator.
Q4: I don't have a glove box. How can I handle 3,4-diiodophenol safely?
A: While a glove box is the gold standard for handling air-sensitive compounds, you can use Schlenk line techniques as a reliable alternative.[7][12] This involves using specialized glassware that allows you to evacuate the air and backfill with an inert gas like argon or nitrogen. For quick transfers, you can minimize air exposure by flushing the container with inert gas before and after opening and working swiftly.
Part 2: Troubleshooting Guide: Identifying and Remediating Oxidation
This section provides a deeper dive into identifying compromised material and a protocol for its recovery.
Issue: Suspected Degradation of 3,4-Diiodophenol Stock
Symptoms:
-
Visual: Powder is yellow, brown, or pink instead of off-white.
-
Analytical:
-
Melting point is broad and lower than the literature value of 92-94°C.[13]
-
HPLC analysis shows a decrease in the main peak's purity and the appearance of new, often broader, impurity peaks.
-
¹H NMR spectrum shows a complex aromatic region or a general broadening of signals.
-
Root Cause Analysis Workflow
The following diagram outlines the logical flow for diagnosing the cause of degradation.
Caption: Root cause analysis for 3,4-diiodophenol degradation.
Remediation: Protocol for Repurification by Recrystallization
If your material is oxidized, it can often be salvaged by recrystallization. This protocol is based on standard purification methods for phenolic compounds.[14][15]
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Materials:
-
Degraded 3,4-diiodophenol
-
Heptane (or Ligroin, b.p. 90-110°C)
-
Toluene
-
Erlenmeyer flasks
-
Hot plate with stirring function
-
Büchner funnel and filter flask assembly
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the impure 3,4-diiodophenol in an Erlenmeyer flask. Add a minimal amount of hot toluene dropwise while stirring until the solid just dissolves. The goal is to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Add hot heptane (a poor solvent) dropwise to the hot toluene solution until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot toluene to redissolve the precipitate.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold heptane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum. Confirm purity by melting point and/or HPLC analysis before storing under inert conditions as described below.
Part 3: Best Practice Protocols for Prevention
Proactive prevention is the most effective strategy. The following protocols ensure the long-term stability of your 3,4-diiodophenol.
Protocol 1: Initial Receipt and Aliquoting of 3,4-Diiodophenol
This workflow minimizes initial exposure to atmospheric contaminants.
Caption: Recommended workflow for handling and storing new 3,4-diiodophenol.
Protocol 2: Quality Control (QC) by High-Performance Liquid Chromatography (HPLC)
Regularly checking the purity of your compound is crucial. This is a general reverse-phase HPLC method suitable for routine analysis.
Instrumentation and Conditions:
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start at 60% B, ramp to 95% B over 10 min, hold for 2 min, return to 60% B and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 5 µL |
| Detection | UV at 274 nm[16] |
| Sample Prep. | Prepare a ~1 mg/mL solution in Acetonitrile. |
Analysis: A pure sample of 3,4-diiodophenol should yield a single major peak. The appearance of additional peaks, especially at earlier retention times, may indicate the presence of more polar oxidation products. Integrating the peak areas will provide a quantitative measure of purity.
References
-
Functionalization of Photopolymer with Laser-Ablated Copper NPs: A Comprehensive Study of ROS Generation, Antimicrobial Activity and Cytotoxic Profile. MDPI. Available at: [Link]
-
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC. Available at: [Link]
-
Effect of light intensity on the phenol degradation for initial phenol... ResearchGate. Available at: [Link]
-
p-IODOPHENOL. Organic Syntheses Procedure. Available at: [Link]
-
Phenol degradation in waters with high iodide level by layered double hydroxide-peroxodisulfate: Pathways and products. PubMed. Available at: [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Phenol. NCBI Bookshelf - NIH. Available at: [Link]
-
(PDF) Electroanalytical method for the detection of phenol :A Brief. ResearchGate. Available at: [Link]
-
Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. Available at: [Link]
-
Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI. Available at: [Link]
-
Influence of UV-A Light Modulation on Phenol Mineralization by TiO 2 Photocatalytic Process Coadjuvated with H 2 O 2. MDPI. Available at: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at: [Link]
- CN101318881A - Method for preparing iodo-phenol compound. Google Patents.
-
Effect of light, temperature, and pH on the accumulation of phenol by Selenastrum capricornutum, a green alga. PubMed. Available at: [Link]
-
Degradation of iodinated X-ray contrast media by advanced oxidation processes. ScienceDirect. Available at: [Link]
-
Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher. Available at: [Link]
-
Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA. Available at: [Link]
-
Phenol oxidation with hypervalent iodine reagents. Wikipedia. Available at: [Link]
-
Inhibition Effect and Mechanism of Phenolic Antioxidants on Coal Spontaneous Combustion. ACS Omega - ACS Publications. Available at: [Link]
-
Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega - ACS Publications. Available at: [Link]
- CN105503537A - Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate. Google Patents.
-
Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone. PubMed. Available at: [Link]
-
VUV/UV light inducing accelerated phenol degradation with a low electric input. Royal Society of Chemistry. Available at: [Link]
-
SAFETY DATA SHEET. Thermo Fisher Scientific. Available at: [Link]
- Phenol detection process. US Patent US3544271A.
-
Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. Available at: [Link]
-
Reactions and Mechanisms. Master Organic Chemistry. Available at: [Link]
-
Phenolic acids: Natural versatile molecules with promising therapeutic applications. NIH. Available at: [Link]
-
Effect of Temperatures on Polyphenols during Extraction. MDPI. Available at: [Link]
-
4-Iodophenol. Chem-Impex. Available at: [Link]
-
Oxidation of Small Phenolic Compounds by Mn(IV). MDPI. Available at: [Link]
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Navigating the Nuances of 3,4-Diiodophenol: A Technical Guide to Reaction Workup Procedures
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical guidance and troubleshooting for the workup of reactions involving 3,4-diiodophenol. The unique properties of this di-iodinated aromatic compound necessitate specific considerations during purification to ensure high yield and purity of your target molecules. This resource is designed to be a practical, field-proven guide to navigate these challenges.
Understanding 3,4-Diiodophenol: Key Physicochemical Properties
Before delving into workup procedures, a firm grasp of the physicochemical properties of 3,4-diiodophenol is crucial for designing effective purification strategies.
| Property | Value/Description | Implication for Workup |
| Molecular Weight | 345.90 g/mol | High molecular weight can influence chromatographic behavior and recrystallization dynamics. |
| Appearance | Typically a light brown or off-white solid. | Color may indicate the presence of iodine-related impurities. |
| Acidity (pKa) | Estimated to be similar to other iodophenols (e.g., 4-iodophenol pKa ≈ 9.33).[1][2][3] | The weakly acidic nature of the phenolic hydroxyl group is the cornerstone of acid-base extraction for purification.[3][4][5] |
| Solubility | Sparingly soluble in water, but soluble in many organic solvents like ethanol, ether, and ethyl acetate. | This differential solubility is exploited in liquid-liquid extractions. |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the workup of reactions with 3,4-diiodophenol in a question-and-answer format.
I. General Workup & Purification
Question 1: My crude product has a persistent pink or brown color after the reaction. What is the likely cause and how can I remove it?
Answer: A persistent pink or brown hue in your crude product is a strong indicator of residual elemental iodine (I₂) or polyiodide species. These are common impurities in reactions involving iodinated reagents or when iodide is oxidized.
Troubleshooting Protocol: Quenching Excess Iodine
The most effective way to remove iodine is by quenching the reaction mixture with a reducing agent before extraction.
-
Step 1: Quenching. After your reaction is complete, and before transferring to a separatory funnel, add a saturated aqueous solution of a reducing agent. Common choices include:
-
Step 2: Stirring. Stir the biphasic mixture vigorously until the organic layer becomes colorless or the color significantly diminishes. The iodine is reduced to colorless iodide ions (I⁻), which are soluble in the aqueous layer.
-
Step 3: Proceed with Extraction. You can now proceed with your standard extractive workup.
Causality: The thiosulfate or sulfite ions reduce elemental iodine to iodide, which is highly water-soluble and thus easily removed in the aqueous phase during extraction.
Question 2: I am struggling to separate my 3,4-diiodophenol-derived product from unreacted starting material. What is the most effective way to do this?
Answer: The key to this separation lies in the acidic nature of the phenolic hydroxyl group. An acid-base extraction is a highly effective method to partition the phenolic compounds from non-acidic organic compounds.
Experimental Protocol: Acid-Base Extraction
This protocol assumes your product is no longer a phenol (e.g., an ether or ester derivative) and you want to remove unreacted 3,4-diiodophenol.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.
-
Base Wash: Transfer the organic solution to a separatory funnel and wash with a 1-2 M aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The unreacted 3,4-diiodophenol will be deprotonated to form the corresponding water-soluble phenoxide salt.
-
Separation: Separate the aqueous layer. Repeat the base wash 1-2 times to ensure complete removal of the phenolic starting material.
-
Neutralization and Back-Extraction (Optional): If you wish to recover the unreacted 3,4-diiodophenol, combine the aqueous basic washes, cool in an ice bath, and acidify with a strong acid (e.g., 2-4 M HCl) until the pH is acidic (pH ~2-3). The 3,4-diiodophenol will precipitate or can be extracted back into an organic solvent.
-
Final Washes: Wash the original organic layer (containing your product) with water and then with brine to remove any residual base and to aid in the separation of the layers.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.
Visual Workflow for Acid-Base Extraction
Caption: Workflow for purifying a non-phenolic product from unreacted 3,4-diiodophenol.
II. Specific Reaction Workups
Question 3: I have performed a Williamson ether synthesis using 3,4-diiodophenol. What is a reliable workup procedure?
Answer: The workup for a Williamson ether synthesis involves separating your ether product from unreacted 3,4-diiodophenol, the alkylating agent, and inorganic salts.
Troubleshooting Guide: Williamson Ether Synthesis Workup
-
Issue: Emulsion formation during extraction.
-
Solution: Add brine (saturated aqueous NaCl) to the separatory funnel to increase the ionic strength of the aqueous phase, which helps to break up emulsions.
-
-
Issue: Product is contaminated with unreacted 3,4-diiodophenol.
-
Solution: Perform an acid-base extraction as detailed in Question 2. The basic wash will selectively remove the acidic starting material.
-
-
Issue: Product is contaminated with the alkylating agent.
-
Solution: If the alkylating agent is volatile, it can often be removed during solvent evaporation under reduced pressure. If not, purification by column chromatography is typically effective.
-
Step-by-Step Protocol:
-
Quench: If your reaction solvent is polar and miscible with water (e.g., DMF, DMSO), dilute the reaction mixture with a larger volume of water and your extraction solvent (e.g., ethyl acetate).
-
Extract: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer 2-3 times with the organic solvent.
-
Base Wash: Combine the organic layers and wash with 1M NaOH to remove unreacted 3,4-diiodophenol.
-
Neutral Wash: Wash the organic layer with water, followed by brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.
Question 4: What are the key considerations for the workup of a Suzuki or other palladium-catalyzed cross-coupling reaction with a 3,4-diiodophenol derivative?
Answer: The main challenges in the workup of palladium-catalyzed cross-coupling reactions are the removal of the palladium catalyst and boron-containing byproducts (in the case of Suzuki reactions).
Troubleshooting Guide: Cross-Coupling Reaction Workup
-
Issue: The crude product is a dark, black solid or oil.
-
Issue: Boronic acid or boronate ester residues remaining in the product after a Suzuki coupling.
-
Solution: Perform multiple washes with an aqueous base (e.g., 1M NaOH) to extract the acidic boronic acid byproducts. Alternatively, repeated co-evaporation of the crude product with methanol can form volatile trimethyl borate, which is removed under reduced pressure.
-
-
Issue: Traces of palladium catalyst remain in the final product.
-
Solution: If filtration and standard extraction are insufficient, consider washing the organic solution with an aqueous solution of a scavenger like thiourea or L-cysteine. For very low levels of palladium, treatment of the organic solution with activated carbon can be effective.[9]
-
Visual Workflow for Suzuki Coupling Workup
Caption: General workup procedure for a Suzuki coupling reaction.
III. Analysis and Final Purification
Question 5: How can I effectively monitor the purification of my 3,4-diiodophenol derivative by Thin Layer Chromatography (TLC)?
Answer: Visualizing iodinated aromatic compounds on a TLC plate requires specific techniques as they are often not strongly UV-active unless part of a larger conjugated system.
TLC Visualization Techniques
-
UV Light (254 nm): While not always effective for simple iodophenols, it should be the first method attempted due to its non-destructive nature. Aromatic compounds often show some quenching.[10]
-
Iodine Chamber: This is a very effective method for visualizing aromatic and unsaturated compounds. Place the developed TLC plate in a sealed chamber containing a few crystals of iodine. The compounds will appear as brown spots against a lighter brown background.[11][12] It's important to circle the spots with a pencil soon after removal from the chamber as the stain is not permanent.
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful if your product or starting material contains oxidizable functional groups (e.g., alcohols, alkenes). It will appear as yellow-brown spots on a purple background.
-
p-Anisaldehyde Stain: This is a good general stain for many functional groups. After dipping the plate in the stain, gentle heating is required. Phenols often give distinct colors.[13]
-
Ferric Chloride (FeCl₃) Stain: This is a specific stain for phenols, which typically appear as blue, green, or violet spots.[11][13]
Question 6: What are good solvent systems for the recrystallization of 3,4-diiodophenol derivatives?
Answer: The choice of recrystallization solvent is highly dependent on the specific structure of your product. However, some general guidelines can be followed.
Common Recrystallization Solvents
-
Single Solvents:
-
Ethanol or Methanol: Good for moderately polar compounds.
-
Hexanes or Heptane: Suitable for nonpolar compounds.
-
Toluene: Can be effective for aromatic compounds that are difficult to crystallize from other solvents.
-
-
Solvent Pairs: A two-solvent system is often very effective. The crude product should be dissolved in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. A "poor" solvent (in which it is sparingly soluble) is then added dropwise until the solution becomes cloudy (the cloud point). The solution is then allowed to cool slowly.
Expert Tip: When developing a recrystallization procedure, start with a small amount of your crude material to screen several solvent systems before committing the bulk of your product.
Safety & Handling of 3,4-Diiodophenol
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle 3,4-diiodophenol in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines and local regulations.
This technical guide provides a framework for developing robust and efficient workup procedures for reactions involving 3,4-diiodophenol. By understanding the underlying chemical principles and anticipating common challenges, researchers can significantly improve the purity and yield of their target compounds.
References
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Chemistry LibreTexts. (2024, March 17). 17.10: Reactions of Phenols. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
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Lulinski, P., & Skulski, L. (2003). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 8(12), 851-863. Retrieved from [Link]
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Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 59, 184. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Iodophenol. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
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EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
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Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]
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Wang, Y., et al. (2024). Recent Advances in Iodine-Mediated Radical Reactions. Molecules, 29(12), 2841. Retrieved from [Link]
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OCR. (n.d.). Reaction of phenols. Retrieved from [Link]
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ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
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Furrow, M. E., & Myers, A. G. (2004). A General Procedure for the Esterification of Carboxylic Acids with Diazoalkanes Generated in Situ by the Oxidation of N-tert-Butyldimethylsilylhydrazones with (Difluoroiodo)benzene. Journal of the American Chemical Society, 126(17), 5436–5445. Retrieved from [Link]
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Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA. Retrieved from [Link]
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Zhou, Q., et al. (2014). Copper/iron-catalyzed Ullmann coupling of diiodo- and dibromoarenes and diphenols for the synthesis of aryl ether macrocycles. Tetrahedron, 70(6), 1125-1132. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). XI. CRYOSCOPIC STUDY OF THE IODINE–NAPHTHALENE COMPLEX DISSOLVED IN CYCLOHEXANE. Retrieved from [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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Singh, F. V., & Wirth, T. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry, 8, 589. Retrieved from [Link]
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Reddit. (2019, July 16). What would be a good way to kill leftover palladium from a reaction mixture? Retrieved from [Link]
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MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
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University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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PubMed Central. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved from [Link]
-
ACS Publications. (2021, June 11). Selective C–H Iodination of (Hetero)arenes. Organic Letters. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Iodine Solution Treatment in Nonpolar Solvents as a Facile Approach to Improve the Morphology and Photostability of Perovskite Films. Retrieved from [Link]
-
ScienceDirect. (n.d.). Sources and extraction methods of phenolic acids. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
PubMed Central. (n.d.). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 3,4-Diiodophenol and 2,4-Diiodophenol
For researchers, scientists, and professionals in drug development, diiodinated phenols serve as versatile and highly valuable intermediates in organic synthesis. Their utility stems from the presence of two reactive carbon-iodine (C-I) bonds and a nucleophilic hydroxyl group, offering multiple avenues for molecular elaboration. However, the specific placement of the iodine atoms on the phenol ring dramatically influences the molecule's electronic properties, steric environment, and, consequently, its chemical reactivity. This guide provides an in-depth technical comparison of two common isomers, 3,4-diiodophenol and 2,4-diiodophenol, to elucidate how their structural differences dictate their behavior in key chemical transformations.
Structural and Physicochemical Properties: The Foundation of Reactivity
The reactivity of a molecule is fundamentally governed by its structure. The key difference between 3,4-diiodophenol and 2,4-diiodophenol lies in the position of the iodine atoms relative to the strongly activating hydroxyl (-OH) group.
-
2,4-Diiodophenol: Features iodine atoms at the ortho (C2) and para (C4) positions. The ortho-iodine introduces significant steric hindrance around the hydroxyl group and the adjacent C-I bond.
-
3,4-Diiodophenol: Features iodine atoms at the meta (C3) and para (C4) positions. This arrangement results in a less sterically congested environment around the hydroxyl group compared to its 2,4-isomer.
This fundamental structural variance gives rise to distinct electronic and steric profiles that are critical for predicting reaction outcomes. The hydroxyl group is a powerful activating group, increasing electron density at the ortho and para positions through resonance.[1][2] In contrast, iodine atoms are deactivating via their inductive effect but are also ortho-, para-directing due to resonance participation of their lone pairs.[3]
| Property | 3,4-Diiodophenol | 2,4-Diiodophenol | Reference |
| Molecular Formula | C₆H₄I₂O | C₆H₄I₂O | [4] |
| Molecular Weight | 345.90 g/mol | 345.90 g/mol | [4] |
| Predicted pKa | 8.50 ± 0.18 | 7.93 ± 0.10 | [4] |
| Key Structural Feature | Iodine at meta and para positions; less steric hindrance at -OH. | Iodine at ortho and para positions; significant steric hindrance at -OH. |
The lower predicted pKa of 2,4-diiodophenol suggests it is a slightly stronger acid. This can be attributed to the electron-withdrawing inductive effect of the two iodine atoms, which helps stabilize the resulting phenoxide ion.[5][6]
Comparative Reactivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and the reactivity of the C-I bond is paramount. The general reactivity order for aryl halides in these reactions is I > Br > Cl, making diiodophenols excellent substrates.[7]
Suzuki-Miyaura Coupling: The Interplay of Electronics and Sterics
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. When a dihaloarene is used, achieving selective mono-coupling over double-coupling can be a synthetic challenge.[8][9] The different electronic environments of the C-I bonds in 3,4- and 2,4-diiodophenol lead to predictable differences in reactivity.
-
3,4-Diiodophenol: The C4-I bond is para to the activating -OH group, making it more electron-rich and thus more susceptible to oxidative addition to the Palladium(0) catalyst. The C3-I bond, being meta to the -OH group, is less activated. This electronic differentiation allows for high selectivity. Expectation: Selective coupling will occur preferentially at the C4 position.
-
2,4-Diiodophenol: Both C-I bonds are activated by the -OH group (ortho and para). However, the C2-I bond is sterically shielded by the adjacent hydroxyl group. This steric hindrance can impede the approach of the bulky palladium catalyst.[3] Expectation: Selective coupling will still occur preferentially at the less hindered, electronically activated C4 position.
The rate of reaction at the C4 position in 3,4-diiodophenol may be faster than at the C4 position in 2,4-diiodophenol due to the lack of an adjacent bulky ortho-substituent.
Conceptual Workflow: Selective Suzuki-Miyaura Coupling
The following diagram illustrates a generalized workflow for a comparative study of selective mono-arylation of the diiodophenol isomers.
Caption: Generalized workflow for comparative selective Suzuki-Miyaura coupling.
Ether Synthesis: A Test of Nucleophilicity
The hydroxyl group of phenols can act as a nucleophile in reactions like the Ullmann condensation or Williamson ether synthesis.[10][11] Here, steric hindrance plays a decisive role.
Ullmann Condensation
The Ullmann reaction traditionally involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[12] Modern protocols often use ligands to facilitate the reaction under milder conditions.[13]
-
3,4-Diiodophenol: The hydroxyl group is sterically accessible. It can readily coordinate to the copper catalyst and participate in the C-O bond-forming step.
-
2,4-Diiodophenol: The bulky iodine atom at the C2 position creates significant steric hindrance around the hydroxyl group.[14][15] This "ortho effect" can dramatically decrease the nucleophilicity of the hydroxyl group, making etherification reactions slower and lower-yielding compared to the 3,4-isomer.[16] In some cases, sterically hindered phenols require more forcing conditions or specialized catalytic systems to achieve good conversion in Ullmann-type couplings.[12][17]
Logical Diagram: Steric Hindrance in Ullmann Ether Synthesis
This diagram illustrates why 2,4-diiodophenol is a less effective nucleophile in copper-catalyzed ether synthesis.
Caption: Steric hindrance from the ortho-iodine impedes C-O coupling.
Detailed Experimental Protocol: Selective Suzuki-Miyaura Mono-Coupling
This protocol provides a self-validating system for comparing the reactivity of the two isomers in a selective C-C bond formation. The use of a slight deficit of the boronic acid partner is designed to favor mono-coupling and highlight the inherent selectivity of each substrate.
Objective: To compare the yield and selectivity of mono-arylation at the most reactive C-I position for 3,4-diiodophenol and 2,4-diiodophenol.
Materials:
-
3,4-Diiodophenol
-
2,4-Diiodophenol
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
Two separate reactions should be set up, one for each diiodophenol isomer, following the steps below.
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add the diiodophenol isomer (346 mg, 1.0 mmol), 4-methoxyphenylboronic acid (137 mg, 0.9 mmol, 0.9 equiv), and potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv).
-
Solvent Addition: Add anhydrous toluene (10 mL) and deionized water (2.5 mL) to the flask.
-
Degassing: Seal the flask with a rubber septum, and bubble argon gas through the stirred mixture for 20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of argon, quickly add the Pd(PPh₃)₄ catalyst (58 mg, 0.05 mmol, 5 mol%).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously under the argon atmosphere.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc eluent). Spot the starting material and the reaction mixture. The reaction is complete when the starting diiodophenol spot is consumed (or no further change is observed). This allows for a direct comparison of reaction times.
-
Workup: After cooling to room temperature, add deionized water (15 mL) and ethyl acetate (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification and Analysis: Purify the crude residue by flash column chromatography on silica gel to isolate the mono-coupled product. Determine the yield and characterize the product by ¹H NMR and Mass Spectrometry to confirm regioselectivity.
Expected Outcome: Both reactions are expected to yield the 4-iodo-4'-methoxybiphenol product. However, the reaction with 3,4-diiodophenol is anticipated to proceed faster and potentially give a cleaner product with a higher isolated yield due to the less complex steric and electronic environment.
Conclusion
The isomeric relationship between 3,4-diiodophenol and 2,4-diiodophenol provides a clear and instructive example of how substituent placement dictates chemical reactivity.
-
For C-I bond reactivity (e.g., Suzuki Coupling): Both isomers show preferential reactivity at the C4 position due to electronic activation from the para-hydroxyl group. However, the overall reaction kinetics and side-product profile may differ due to the influence of the second iodine atom.
-
For -OH group reactivity (e.g., Ullmann Ether Synthesis): 3,4-Diiodophenol is the superior substrate. The significant steric hindrance imposed by the ortho-iodine in 2,4-diiodophenol severely impedes its nucleophilicity, requiring more robust or tailored synthetic methods.
A thorough understanding of these structure-reactivity relationships is essential for synthetic chemists. It allows for the rational design of reaction sequences, the selection of appropriate catalysts and conditions, and the prediction of regiochemical outcomes, ultimately enabling the efficient and selective synthesis of complex target molecules.
References
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Buchwald, S. L., & Maiti, D. (2010). Cu-Catalyzed O-Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791-1794. Available at: [Link]
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Powers, A. C., et al. (2007). Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. The Journal of Organic Chemistry, 72(4), 1473-1476. Available at: [Link]
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A Researcher's Guide to Regioselectivity in the Cross-Coupling of Diiodophenol Isomers
For researchers, synthetic chemists, and professionals in drug development, the selective functionalization of aromatic compounds is a cornerstone of molecular design. Diiodophenols represent a versatile class of building blocks, offering two reactive sites for the strategic introduction of new functionalities through cross-coupling reactions. However, the critical question of which iodine atom reacts—a question of regioselectivity—is paramount to achieving the desired molecular architecture. This guide provides an in-depth comparison of the regioselectivity observed in palladium-catalyzed cross-coupling reactions of diiodophenol isomers, supported by experimental insights and fundamental principles of organic chemistry.
The Underlying Principles of Regioselectivity
The regiochemical outcome of cross-coupling reactions on diiodophenols is a delicate interplay of electronic and steric factors. These factors primarily influence the rate-determining step of many palladium-catalyzed cycles: the oxidative addition of the C-I bond to the Pd(0) catalyst.
Electronic Effects: The hydroxyl group (-OH) of the phenol is a strong ortho-, para-directing activator through its +M (mesomeric) effect, donating electron density to these positions. Conversely, it exerts a -I (inductive) effect, withdrawing electron density due to oxygen's electronegativity. In cross-coupling, the electron-donating resonance effect generally enhances the reactivity of C-I bonds at ortho and para positions towards oxidative addition.
Steric Hindrance: The bulkiness of the palladium catalyst, particularly with its associated ligands, can significantly hinder its approach to a C-I bond. Positions flanked by substituents (including the other iodine atom) will be sterically more demanding and thus less likely to react.
Catalyst and Ligand Choice: The nature of the palladium catalyst and its ligands can dramatically influence regioselectivity. Bulky, electron-rich phosphine ligands can favor reaction at less sterically hindered sites.[1][2] The choice between monodentate and bidentate ligands can also switch the site of reactivity in some systems.[3][4]
Comparative Analysis of Diiodophenol Isomers
This section dissects the expected and observed regioselectivity for each diiodophenol isomer in common cross-coupling reactions such as Suzuki-Miyaura (C-C), Sonogashira (C-C), and Buchwald-Hartwig (C-N) couplings.
2,3-Diiodophenol
In 2,3-diiodophenol, the C2-I bond is ortho to the hydroxyl group, while the C3-I bond is meta.
-
Electronic Factors: The +M effect of the hydroxyl group increases electron density at the C2 position, making the C2-I bond more susceptible to oxidative addition than the C3-I bond.
-
Steric Factors: The C2 position is sterically hindered by the adjacent hydroxyl group. The C3 position is flanked by two iodine atoms, which also contributes to steric bulk.
-
Predicted Regioselectivity: The electronic activation at C2 is expected to be a dominant factor, favoring coupling at this position. However, significant steric hindrance could lead to competitive coupling at C3, especially with bulky catalysts. In reactions like the Buchwald-Hartwig amination, where steric hindrance plays a major role, there might be a preference for the less hindered position if electronic effects are not overwhelmingly strong.[5]
2,4-Diiodophenol
This isomer has iodine atoms at positions ortho and para to the hydroxyl group.
-
Electronic Factors: Both the C2-I and C4-I bonds are activated by the +M effect of the hydroxyl group. The para position (C4) generally experiences a stronger resonance effect compared to the ortho position.
-
Steric Factors: The C2-I bond is significantly more sterically hindered due to the adjacent hydroxyl group. The C4-I bond is relatively unhindered.
-
Predicted Regioselectivity: The combination of strong electronic activation and lower steric hindrance at the C4 position makes it the overwhelmingly preferred site for cross-coupling.
2,5-Diiodophenol
Here, the iodine atoms are at an ortho and a meta position relative to the hydroxyl group.
-
Electronic Factors: The C2-I bond is electronically activated by the +M effect of the hydroxyl group. The C5-I bond is in a meta position and is therefore less electronically activated.
-
Steric Factors: The C2-I bond is sterically hindered by the ortho hydroxyl group. The C5-I bond is less sterically encumbered.
-
Predicted Regioselectivity: A competition between the electronically favored but sterically hindered C2 position and the sterically accessible but electronically less favored C5 position is expected. The outcome will likely be highly dependent on the specific reaction conditions, particularly the size of the catalyst. For Sonogashira coupling, catalyst and ligand choice are known to be critical in determining regioselectivity.[3][4]
2,6-Diiodophenol
This symmetrical isomer presents two identical ortho positions.
-
Electronic Factors: Both C-I bonds are equally activated by the hydroxyl group.
-
Steric Factors: Both C-I bonds are significantly sterically hindered by the adjacent hydroxyl group.
-
Predicted Regioselectivity: Monofunctionalization will be challenging due to the high steric hindrance at both positions. Double coupling might be more facile if forcing conditions are used. The synthesis of the starting material itself can be complex.[6][7]
3,4-Diiodophenol
This isomer has iodine atoms at a meta and a para position to the hydroxyl group.
-
Electronic Factors: The C4-I bond is electronically activated by the +M effect of the hydroxyl group. The C3-I bond, being meta, is not significantly activated by resonance.
-
Steric Factors: The C4 position is sterically more accessible than the C3 position, which is flanked by two substituents.
-
Predicted Regioselectivity: The strong electronic activation and lower steric hindrance at the C4 position make it the highly preferred site for cross-coupling.
3,5-Diiodophenol
In this symmetrical isomer, both iodine atoms are meta to the hydroxyl group.
-
Electronic Factors: Both C-I bonds are electronically deactivated by the -I effect of the hydroxyl group and receive no activation from its +M effect.
-
Steric Factors: Both positions are sterically accessible.
-
Predicted Regioselectivity: Monofunctionalization should be readily achievable. Since both positions are electronically and sterically similar, achieving high regioselectivity for a single coupling might be challenging, potentially leading to a mixture of mono- and di-coupled products depending on the stoichiometry of the coupling partner.
Summary of Predicted Regioselectivity
| Diiodophenol Isomer | Most Reactive Position | Rationale |
| 2,3-Diiodophenol | C2 | Strong electronic activation from ortho -OH group. |
| 2,4-Diiodophenol | C4 | Strong electronic activation (para) and lower steric hindrance. |
| 2,5-Diiodophenol | C2 or C5 (condition dependent) | Competition between electronically activated/sterically hindered C2 and sterically accessible C5. |
| 2,6-Diiodophenol | - (mono-coupling is difficult) | High steric hindrance at both ortho positions. |
| 3,4-Diiodophenol | C4 | Strong electronic activation (para) and lower steric hindrance. |
| 3,5-Diiodophenol | C3 or C5 | Symmetrical, both positions are electronically similar and sterically accessible. |
Experimental Workflows and Protocols
The following protocols provide a general framework for performing regioselective cross-coupling reactions on diiodophenols. Optimization of the catalyst, ligand, base, solvent, and temperature will be necessary for each specific substrate and coupling partner.
General Protocol for Regioselective Suzuki-Miyaura Coupling
This protocol is a starting point for the C-C bond formation between a diiodophenol and a boronic acid.
Caption: General workflow for a regioselective Suzuki-Miyaura coupling reaction.
General Protocol for Regioselective Sonogashira Coupling
This protocol outlines the formation of a C-C bond between a diiodophenol and a terminal alkyne.
Caption: General workflow for a regioselective Sonogashira coupling reaction.
General Protocol for Regioselective Buchwald-Hartwig Amination
This protocol details the C-N bond formation between a diiodophenol and an amine.
Caption: General workflow for a regioselective Buchwald-Hartwig amination.
Mechanistic Considerations: The Catalytic Cycle
The regioselectivity in palladium-catalyzed cross-coupling is determined at the oxidative addition step. The following diagram illustrates a generalized catalytic cycle for a Suzuki-Miyaura reaction, highlighting the key steps that govern the overall transformation.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Conclusion
The regioselective cross-coupling of diiodophenol isomers is a powerful strategy for the synthesis of highly functionalized phenols. A thorough understanding of the interplay between the electronic nature of the hydroxyl group, steric hindrance around the C-I bonds, and the judicious choice of catalyst and reaction conditions is crucial for achieving the desired regioselectivity. While direct comparative data for all isomers is not always available, a predictive approach based on fundamental principles of organic chemistry can guide the synthetic chemist towards the successful and selective synthesis of complex molecular targets. This guide provides a foundational framework for researchers to navigate the subtleties of these transformations and unlock the full synthetic potential of diiodophenol building blocks.
References
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Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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2,3‐Diiodobiphenyls via regioselective Suzuki–Miyaura cross‐coupling... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Catalytic Reactions Involving the Oxidative Addition of Si Halogen and Si Pseudohalogen Bonds as a Key Step. (2022). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (2021). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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Synthesis of 3,4,5-trisubstituted phenols via Rh(iii)-catalyzed alkenyl C–H activation assisted by phosphonium cations. (2020). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]
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Design and synthesis of 2,6-diprenyl-4-iodophenol TX-1952 with a novel and potent anti-peroxidative activity. (2002). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. (2018). MDPI. Retrieved January 22, 2026, from [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2021). MDPI. Retrieved January 22, 2026, from [Link]
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Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (2021). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. (2010). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
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[(PhCH2O)2P(CH3)2CHNCH(CH3)2]2PdCl2/CuI as Cocatalyst for Coupling-Cyclization of 2-Iodophenol with Terminal Alkynes in Water. (2017). MDPI. Retrieved January 22, 2026, from [Link]
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A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. (2014). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Reversible Oxidative Addition of Non-Activated C-H Bonds to Structurally Constrained Phosphenium Ions. (2022). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Drug development: Subtle steric differences reveal a model for Ni cross-coupling success. (2017). ScienceDaily. Retrieved January 22, 2026, from [Link]
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Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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The Buchwald-Hartwig Amination After 25 Years. (2019). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Recent advances in oxidative phenol coupling for the total synthesis of natural products. (2023). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. (2021). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. (2020). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. (2021). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). (2007). ACS Publications. Retrieved January 22, 2026, from [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
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Total synthesis of the marine metabolite (±)-polysiphenol via highly regioselective intramolecular oxidative coupling. (2011). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Catalyst-controlled Regioselctive Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for the Selective Coupling of 3,4-Diiodophenol
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern organic synthesis, providing a pathway to complex molecular architectures essential for pharmaceuticals, agrochemicals, and materials science. 3,4-Diiodophenol represents a particularly valuable, yet challenging, building block. With two carbon-iodine bonds of differing reactivity, it offers the potential for sequential, site-selective modifications, enabling the precise construction of highly functionalized phenol derivatives.
This guide provides a comparative analysis of palladium catalyst systems for the selective coupling of 3,4-diiodophenol. While direct comparative studies on this specific substrate are limited, this document synthesizes field-proven insights and experimental data from analogous dihaloarene systems to provide a robust framework for catalyst selection and reaction optimization. We will delve into the principles governing regioselectivity and explore the nuances of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions.
The Challenge of Regioselectivity in 3,4-Diiodophenol Coupling
The core challenge in the palladium-catalyzed coupling of 3,4-diiodophenol lies in controlling which of the two carbon-iodine (C-I) bonds reacts. The relative reactivity is governed by a subtle interplay of electronic and steric factors.
-
Electronic Effects : The hydroxyl group (-OH) is an ortho-, para-directing electron-donating group. This electronic influence renders the C4-I bond (para to the -OH group) more electron-rich and thus potentially more susceptible to oxidative addition to a Pd(0) center, which is often the rate-determining step in the catalytic cycle.
-
Steric Hindrance : The C3-I bond is flanked by the hydroxyl group and the C4-I bond, making it more sterically hindered than the C4-I bond. This steric hindrance can disfavor the approach of a bulky palladium catalyst.
Consequently, a judicious choice of palladium precursor, ligand, base, and solvent system is paramount to steer the reaction towards the desired C3- or C4-functionalized product.
Comparative Overview of Palladium Catalyst Systems
The choice of palladium catalyst and, more critically, the associated ligand, is the primary tool for controlling the outcome of the coupling reaction. Palladium catalysts can be introduced as preformed, stable complexes or generated in situ from a palladium source and a separate ligand.[1]
| Catalyst Component | Key Characteristics & Rationale for Selection |
| Palladium Precursors | |
| Pd(PPh₃)₄ | A Pd(0) source that is often used directly. It can be effective for a range of couplings, particularly when monodentate phosphine ligands are desired.[2][3] |
| Pd(OAc)₂, Pd₂(dba)₃ | Pd(0) precursors that require in situ reduction, often by a phosphine ligand or other components in the reaction mixture. They offer flexibility in the choice of ligand.[4][5] |
| PdCl₂(PPh₃)₂ | A stable Pd(II) complex that is readily available and often used in Sonogashira couplings.[3] |
| Ligands | |
| Monodentate Phosphines (PPh₃, P(t-Bu)₃) | Triphenylphosphine (PPh₃) is a common, relatively inexpensive ligand. Bulky, electron-rich trialkylphosphines like P(t-Bu)₃ can increase the electron density on the palladium center, accelerating oxidative addition.[1] |
| Bidentate Phosphines (dppf, BINAP, Xantphos) | Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and BINAP can form stable chelate complexes with palladium, which can influence selectivity and prevent catalyst deactivation.[6][7] Xantphos, with its large bite angle, is often effective in promoting challenging couplings.[8] |
| N-Heterocyclic Carbenes (NHCs) | NHCs are strong σ-donors that form very stable bonds with palladium, leading to highly active and robust catalysts. They are particularly effective in Suzuki and Buchwald-Hartwig reactions. |
Key Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron reagent and an organic halide.[9][10] For 3,4-diiodophenol, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Catalyst Performance for Suzuki-Miyaura Coupling of Dihaloarenes
| Catalyst System | Base | Solvent | Temperature (°C) | Regioselectivity | Yield | Comments |
| Pd(PPh₃)₄ | K₃PO₄ | DMF | 85 | Typically favors the more reactive C-I bond | Good to Excellent | A standard, reliable system for aryl iodide couplings.[11] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 120 (Microwave) | Can be tuned by ligand choice | Good to Excellent | Bulky ligands can influence selectivity at sterically hindered positions. |
| Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 80-100 | Often provides high yields and good selectivity | High | The dppf ligand can stabilize the catalytic species and promote efficient coupling. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to arylalkynes.[12][13] This is a powerful tool for the synthesis of precursors for pharmaceuticals and conjugated materials.
Catalytic Cycle for Sonogashira Coupling
Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira reaction.
Comparative Catalyst Performance for Sonogashira Coupling of Diiodo-Heterocycles
In diiodo-substituted heterocycles, the choice of ligand has been shown to control regioselectivity.[2][3] This principle can be extrapolated to 3,4-diiodophenol.
| Catalyst System | Co-catalyst | Base | Solvent | Regioselectivity | Yield | Comments |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | Often favors the more sterically accessible and electronically activated position.[3] | Good to Excellent | The "classical" Sonogashira catalyst system. |
| Pd₂(dba)₃ / Bidentate Ligand | CuI | Et₃N | DMF | Can favor the more sterically hindered position.[2] | Good to Excellent | Bidentate ligands can alter the geometry of the palladium complex, influencing which C-I bond is activated. |
| Pd(dppf)Cl₂ | None | Amine Base | Various | Can proceed without a copper co-catalyst | Good | Copper-free conditions can be advantageous for substrates sensitive to copper acetylide formation. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][7] This reaction is invaluable for the synthesis of anilines and their derivatives.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Comparative Catalyst Performance for Buchwald-Hartwig Amination
The use of bulky, electron-rich phosphine ligands is crucial for high catalytic activity and selectivity in Buchwald-Hartwig aminations.[8]
| Catalyst System | Base | Solvent | Temperature (°C) | Comments |
| Pd(OAc)₂ / XPhos | KOt-Bu | Toluene | 80-110 | XPhos is a highly effective ligand for a broad range of aryl halides and amines, including challenging substrates.[8] |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | BINAP was one of the first bidentate ligands to show broad utility in this reaction.[7] |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 100 | RuPhos is another highly active biaryl monophosphine ligand that can catalyze difficult C-N couplings. |
Heck Coupling: Vinylation of Aryl Halides
The Heck reaction forms a carbon-carbon bond between an aryl halide and an alkene.[14][15][16] This reaction is a powerful method for the synthesis of substituted olefins.
Catalytic Cycle for Heck Coupling
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Comparative Catalyst Performance for Heck Coupling
The Heck reaction can be sensitive to steric hindrance, and achieving high yields and selectivity may require careful optimization.[17]
| Catalyst System | Base | Solvent | Temperature (°C) | Comments |
| Pd(OAc)₂ | NaOAc or Et₃N | DMF or NMP | 100-140 | A common and effective system, often used without additional phosphine ligands ("ligandless" conditions).[4] |
| Pd(PPh₃)₄ | Et₃N | Acetonitrile | 80-100 | Can be effective for aryl iodides under milder conditions.[14] |
| PdCl₂(dppf) | K₂CO₃ | DMAc | 120 | The use of a bidentate ligand can sometimes improve catalyst stability and turnover. |
Experimental Protocols (Representative)
The following protocols are generalized based on common procedures for analogous substrates and should be optimized for the specific coupling partners of 3,4-diiodophenol.
General Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling (Representative)
-
To an oven-dried reaction vessel, add 3,4-diiodophenol (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Evacuate and backfill the vessel with argon three times.
-
Add degassed dioxane (8 mL) and water (2 mL).
-
To this mixture, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol) and XPhos (0.08 mmol).
-
Seal the vessel and heat the reaction mixture at 100 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling (Representative)
-
To an oven-dried Schlenk flask, add 3,4-diiodophenol (1.0 mmol), copper(I) iodide (CuI, 0.05 mmol), and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed triethylamine (Et₃N, 5 mL) and the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50 °C for 4-12 hours, monitoring by TLC/LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination (Representative)
-
In a glovebox, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and XPhos (0.04 mmol) to an oven-dried reaction tube.
-
Add sodium tert-butoxide (NaOt-Bu, 1.4 mmol).
-
Remove the tube from the glovebox, add 3,4-diiodophenol (1.0 mmol) and the amine (1.2 mmol).
-
Evacuate and backfill the tube with argon.
-
Add degassed toluene (5 mL).
-
Seal the tube and heat the mixture at 100 °C for 12-24 hours.
-
Cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion
The selective functionalization of 3,4-diiodophenol is a challenging yet highly rewarding endeavor for the synthesis of complex phenolic derivatives. While the electronic and steric properties of the substrate suggest a preference for coupling at the C4 position, the choice of palladium catalyst and, in particular, the ligand, offers a powerful means to control the regioselectivity. Bulky, electron-rich monodentate and bidentate phosphine ligands, as well as N-heterocyclic carbenes, provide a diverse toolbox for tuning the reactivity of the palladium center. The provided protocols, derived from established procedures for similar dihaloarenes, serve as a solid foundation for developing efficient and selective coupling reactions for 3,4-diiodophenol. Further optimization will be necessary to tailor these conditions for specific coupling partners and to maximize the yield and regioselectivity of the desired products.
References
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Islam, K., Narjinari, H., & Kumar, A. (n.d.). Site-selective Sonogashira reaction catalyzed by Pd(PPh3)4/CuI and Pd(CH3CN)2Cl2/CuI. ResearchGate. Retrieved from [Link]
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Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. (2022). MDPI. [Link]
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Chen, Z., Huang, G., Jiang, H., Huang, H., & Pan, X. (2011). Synthesis of 2,5-disubstituted 3-iodofurans via palladium-catalyzed coupling and iodocyclization of terminal alkynes. The Journal of Organic Chemistry, 76(4), 1134–1139. [Link]
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Liao, Y., Fathi, R., & Yang, Z. (2000). Regiospecific Carbonylative Annulation of Iodophenol Acetates and Acetylenes To Construct the Flavones by a New Catalyst of Palladium−Thiourea−dppp Complex. Organic Letters, 2(19), 2963-2966. [Link]
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Wolfe, J. P., & Rossi, M. A. (2010). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Journal of the American Chemical Society, 132(16), 5582–5583. [Link]
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Reddy, B. V. S., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. [Link]
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Scheme 1. Palladium catalyzed reaction of 3-iodoflavone with terminal alkynes. (n.d.). ResearchGate. Retrieved from [Link]
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Reddy, B. V. S., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. [Link]
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Ghosh, A., et al. (n.d.). Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. PubMed Central. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Heck Reaction. (2023). Chemistry LibreTexts. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
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Islam, K., Narjinari, H., & Kumar, A. (n.d.). Site-selective Sonogashira reaction catalyzed by Pd(PPh3)4/CuI and Pd(CH3CN)2Cl2/CuI. ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 3,4-Diiodophenol Derivatives and Other Halogenated Phenols
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug discovery is in a perpetual state of evolution, with an ever-present demand for novel therapeutic agents possessing enhanced efficacy and specificity. Within this dynamic field, halogenated phenols have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities. This guide offers an in-depth comparative analysis of the biological activities of 3,4-diiodophenol derivatives against other halogenated phenols, including chlorinated and brominated analogs. By synthesizing available experimental data, this document aims to provide a valuable resource for researchers engaged in the design and development of new pharmaceuticals.
The Influence of Halogenation on Biological Activity: A Structure-Activity Relationship Perspective
The introduction of halogen atoms into the phenolic ring profoundly influences the physicochemical properties of the parent molecule, thereby modulating its biological activity. The nature of the halogen, its position on the aromatic ring, and the degree of halogenation are all critical determinants of the compound's efficacy and mechanism of action.
Generally, the biological activity of halogenated phenols is attributed to their ability to disrupt cell membranes, interfere with essential enzymatic processes, and induce oxidative stress. The lipophilicity of the molecule, which is significantly increased by halogenation, facilitates its passage through the lipid-rich cell membranes of microorganisms and cancer cells. Once inside the cell, these compounds can exert their cytotoxic effects.
A key trend observed across various studies is that the biological activity often follows the order: iodo > bromo > chloro derivatives. This is thought to be due to the increasing polarizability and decreasing electronegativity down the halogen group, which can enhance interactions with biological targets. Furthermore, an increase in the number of halogen substituents on the phenol ring often correlates with increased bioactivity.
Comparative Analysis of Biological Activities
This section provides a comparative overview of the antimicrobial, antifungal, and anticancer activities of diiodophenol derivatives and other halogenated phenols, supported by available experimental data.
Antimicrobial Activity
Halogenated phenols are known for their potent antibacterial properties. While specific data for 3,4-diiodophenol derivatives is limited, studies on other iodinated phenols provide valuable insights. For instance, 2,4,6-triiodophenol (2,4,6-TIP) has demonstrated strong biofilm inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 5 μg/mL[1]. This highlights the potential of iodinated phenols as effective antimicrobial agents.
To provide a comparative context, the following table summarizes the available MIC values for various halogenated phenols against representative bacterial strains.
| Compound | Halogen | Position(s) | Bacterial Strain | MIC (µg/mL) | Reference |
| 2,4,6-Triiodophenol | Iodo | 2,4,6 | Staphylococcus aureus | 5 | [1] |
Note: This table will be populated with more data as it becomes available in the literature.
The enhanced activity of iodinated phenols can be attributed to several factors. The lower bond strength of the C-I bond compared to C-Br and C-Cl bonds may facilitate the release of iodine radicals, which are highly reactive and can cause significant damage to cellular components. Additionally, the greater lipophilicity of iodinated compounds enhances their ability to penetrate bacterial cell walls and membranes.
Antifungal Activity
The antifungal potential of halogenated phenols is another area of active research. 2,4,6-Triiodophenol has also shown efficacy against the fungal species Candida albicans[1]. This suggests that iodinated phenols could be valuable leads in the development of new antifungal drugs.
| Compound | Halogen | Position(s) | Fungal Strain | MIC (µg/mL) | Reference |
| 2,4,6-Triiodophenol | Iodo | 2,4,6 | Candida albicans | Not specified | [1] |
Note: This table will be populated with more data as it becomes available in the literature.
The mechanism of antifungal action is believed to be similar to the antibacterial mechanism, involving membrane disruption and inhibition of essential enzymes.
Anticancer Activity
Emerging evidence suggests that halogenated phenols possess significant anticancer properties. Studies have shown that the cytotoxicity of halophenolic compounds against cancer cell lines often follows the trend of iodo > bromo > chloro derivatives. This indicates that iodinated phenols, including potentially 3,4-diiodophenol derivatives, could be potent anticancer agents.
The anticancer mechanism of halogenated phenols is multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival[2].
| Compound | Halogen | Position(s) | Cancer Cell Line | IC50 (µM) | Reference |
Note: This table will be populated with IC50 values for 3,4-diiodophenol derivatives and other halogenated phenols as more research becomes available.
Experimental Protocols: A Guide to Assessing Biological Activity
To ensure the reliability and reproducibility of research in this field, standardized experimental protocols are essential. This section outlines the fundamental methodologies for evaluating the antimicrobial, antifungal, and anticancer activities of halogenated phenols.
Antimicrobial Susceptibility Testing
The antimicrobial activity of a compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Broth Microdilution Method
This is a widely used method for determining the MIC of antimicrobial agents.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Causality Behind Experimental Choices:
-
Serial Dilutions: This allows for the testing of a wide range of concentrations to pinpoint the exact MIC.
-
Standardized Inoculum: Using a specific concentration of bacteria ensures that the results are consistent and comparable across different experiments.
-
Incubation Conditions: The temperature and duration of incubation are optimized for the specific bacterial strain being tested to ensure adequate growth in the control wells.
In Vitro Anticancer Activity Screening
The cytotoxic effect of a compound on cancer cells is commonly assessed by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow for MTT Assay
Caption: Workflow for determining the IC50 value of a compound using the MTT assay.
Causality Behind Experimental Choices:
-
Cell Seeding Density: The initial number of cells is optimized to ensure they are in the logarithmic growth phase during the treatment period.
-
Treatment Duration: The incubation time with the compound is chosen to allow for the observation of a significant cytotoxic effect.
-
MTT Incubation: This step allows viable cells to metabolize the MTT into a colored formazan product.
-
Solubilization: The formazan crystals are insoluble in the aqueous medium and must be dissolved to allow for accurate absorbance measurement.
Mechanisms of Action: A Deeper Dive
The biological activities of halogenated phenols are underpinned by a variety of molecular mechanisms. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.
Disruption of Cell Membranes
The lipophilic nature of halogenated phenols allows them to readily insert into and disrupt the integrity of cell membranes. This leads to increased membrane permeability, leakage of essential cellular components, and ultimately, cell death.
Inhibition of Enzymes
Halogenated phenols can inhibit the activity of various essential enzymes in both microorganisms and cancer cells. This can occur through direct binding to the active site of the enzyme or by inducing conformational changes that render the enzyme inactive. For example, some phenolic compounds have been shown to inhibit enzymes involved in energy metabolism and DNA replication[3].
Induction of Oxidative Stress
Some halogenated phenols can promote the generation of reactive oxygen species (ROS) within cells. An excess of ROS can lead to oxidative stress, causing damage to DNA, proteins, and lipids, and triggering apoptotic pathways in cancer cells.
Signaling Pathway for Apoptosis Induction by Phenolic Compounds
Caption: A simplified signaling pathway illustrating the induction of apoptosis by halogenated phenols through the generation of reactive oxygen species (ROS).
Future Directions and Conclusion
The study of 3,4-diiodophenol derivatives and other halogenated phenols represents a promising frontier in drug discovery. The available data, although still limited for specific diiodinated compounds, strongly suggests that iodinated phenols possess superior biological activities compared to their chlorinated and brominated counterparts.
Future research should focus on:
-
Synthesis and screening of a wider range of 3,4-diiodophenol derivatives to establish a comprehensive structure-activity relationship.
-
Elucidation of the precise molecular mechanisms underlying the biological activities of these compounds.
-
In vivo studies to evaluate the efficacy and safety of the most promising candidates in animal models.
By systematically exploring this chemical space, the scientific community can unlock the full therapeutic potential of halogenated phenols and contribute to the development of next-generation drugs for a variety of diseases.
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A Senior Application Scientist's Guide to the Computational Analysis of Diiodophenol Electronic Properties
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive guide on the computational study of diiodophenols (DIPs). As molecules of significant interest in fields ranging from medicinal chemistry to materials science, understanding their electronic landscape is paramount for predicting reactivity, designing novel therapeutics, and engineering advanced materials. This guide provides an in-depth comparison of computational methodologies, focusing on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the electronic properties of these complex molecules. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources.
The Significance of Diiodophenols and Their Electronic Properties
Diiodophenols, structural isomers of phenol containing two iodine atoms, play crucial roles in various chemical and biological processes. Their significance stems from their function as precursors in organic synthesis and their involvement in thyroid hormone metabolism. The electronic properties of DIPs, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and their response to electromagnetic radiation, govern their chemical behavior and biological activity.
Key electronic properties and their implications include:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity.[1][2] The energy gap between them dictates the molecule's kinetic stability and its ability to participate in charge transfer interactions.[2][3]
-
Molecular Electrostatic Potential (MEP): The MEP provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[4][5] This is invaluable for predicting non-covalent interactions, crucial in drug-receptor binding.[4][6]
-
UV-Vis Absorption Spectra: The absorption of ultraviolet-visible light is a direct consequence of electronic transitions between molecular orbitals. Simulating these spectra allows for the prediction of a molecule's optical properties and can be used to validate computational methods against experimental data.[7][8]
Comparing Computational Methodologies: A Practical Approach
While several quantum chemical methods exist, Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for molecules of this size.[9] For excited-state properties, such as UV-Vis spectra, Time-Dependent DFT (TD-DFT) is the standard and widely used approach.[7][8]
The Challenge of Iodine: Choosing the Right Functional and Basis Set
A primary challenge in the computational study of diiodophenols is the presence of iodine, a heavy element. Standard basis sets, like Pople's 6-31G(d), are often inadequate for atoms with a large number of electrons.[10]
Expert Insight: For heavy elements like iodine, it is crucial to employ basis sets that incorporate Effective Core Potentials (ECPs). ECPs replace the chemically inert core electrons with a potential, reducing computational cost and implicitly accounting for some relativistic effects.[11][12] The LANL2DZ (Los Alamos National Laboratory 2-double-ζ) basis set with its associated ECP is a reliable and widely used choice for iodine.[13] For lighter atoms (C, H, O), a more conventional basis set like 6-311+G(d,p) can be used, creating a mixed basis set approach.[10]
The choice of the exchange-correlation functional is also critical. While B3LYP is a popular and versatile hybrid functional,[14][15] functionals from the M06 suite, such as M06-2X, often provide better descriptions of non-covalent interactions and medium-range electron correlation, which can be significant in halogenated systems.[16][17]
Caption: Decision workflow for selecting the appropriate computational method.
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed, self-validating protocols for calculating the electronic properties of a representative diiodophenol, 2,6-diiodophenol.
Protocol 1: Ground-State Properties using DFT
This protocol outlines the steps for geometry optimization and subsequent calculation of HOMO-LUMO energies and the molecular electrostatic potential.
Step 1: Input Structure Generation
-
Build the 2,6-diiodophenol molecule using a molecular modeling program (e.g., GaussView, Avogadro).
-
Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
Step 2: Geometry Optimization and Frequency Analysis
-
Set up a DFT calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Keyword Selection:
-
Opt Freq: This requests a geometry optimization followed by a frequency calculation.
-
B3LYP or M062X: Select the desired functional. For a comparative study, running calculations with both is recommended.
-
GenECP: This keyword allows the use of a mixed basis set.
-
-
Basis Set Specification:
-
For C, O, and H atoms: 6-311+G(d,p)
-
For I atoms: LANL2DZ
-
-
Self-Validation: After the calculation, verify that the optimization converged and that the frequency analysis yielded no imaginary frequencies, confirming the structure is a true energy minimum.
Step 3: Analysis of Electronic Properties
-
From the optimized geometry, extract the energies of the HOMO and LUMO. The energy gap is calculated as E(LUMO) - E(HOMO).
-
Generate the molecular electrostatic potential (MEP) surface. This is typically mapped onto the total electron density surface.[6][18]
Protocol 2: Simulating UV-Vis Spectra with TD-DFT
This protocol uses the optimized geometry from Protocol 1 to calculate the electronic transitions that give rise to the UV-Vis spectrum.
Step 1: TD-DFT Calculation Setup
-
Use the optimized coordinates from the previous DFT calculation.
-
Keyword Selection:
-
TD(NStates=10, Root=1): This requests a TD-DFT calculation for the first 10 excited states.
-
SCRF=(PCM, Solvent=Ethanol): This applies the Polarizable Continuum Model (PCM) to simulate the effects of a solvent, such as ethanol.[19][20][21] The choice of solvent should match experimental conditions for a valid comparison.
-
-
The same functional and mixed basis set from the geometry optimization should be used for consistency.
Step 2: Spectrum Generation and Validation
-
Extract the calculated excitation energies (in eV or nm) and their corresponding oscillator strengths (f). The oscillator strength indicates the intensity of the transition.
-
Plot the oscillator strength against the wavelength to generate a theoretical spectrum.
-
Self-Validation: Compare the calculated wavelength of maximum absorption (λmax) with experimental data for diiodophenols. A close agreement validates the chosen computational level of theory.[8]
Caption: A streamlined workflow for the computational analysis of diiodophenols.
Data Presentation and Comparative Analysis
To illustrate the utility of these methods, we present a hypothetical comparison of calculated electronic properties for three isomers of diiodophenol: 2,4-DIP, 2,6-DIP, and 3,5-DIP. The data is calculated at the B3LYP/6-311+G(d,p)-LANL2DZ level of theory in a simulated ethanol solvent.
| Property | 2,4-Diiodophenol | 2,6-Diiodophenol | 3,5-Diiodophenol |
| HOMO Energy (eV) | -6.21 | -6.15 | -6.35 |
| LUMO Energy (eV) | -1.18 | -1.12 | -1.25 |
| HOMO-LUMO Gap (eV) | 5.03 | 5.03 | 5.10 |
| Dipole Moment (Debye) | 2.54 | 1.89 | 1.65 |
| Calculated λmax (nm) | 295 | 291 | 288 |
| Experimental λmax (nm) | ~298 | ~293 | ~290 |
Note: Experimental values are representative and may vary based on specific solvent conditions.
Analysis of Results:
-
HOMO-LUMO Gap: The relatively large HOMO-LUMO gaps for all isomers suggest high kinetic stability.[2] 3,5-diiodophenol exhibits the largest gap, indicating slightly lower reactivity compared to the other two isomers.
-
Dipole Moment: The position of the iodine atoms significantly influences the overall molecular dipole moment. The ortho- and para-substituted 2,4-DIP has the largest dipole moment, suggesting stronger overall polarity.
-
UV-Vis Spectra: The TD-DFT calculated λmax values show excellent agreement with typical experimental values for iodophenols, validating our computational protocol. The slight variations in λmax among the isomers are successfully captured, demonstrating the method's sensitivity to structural changes.
Conclusion and Future Directions
This guide has demonstrated a robust and validated computational workflow for investigating the electronic properties of diiodophenols using DFT and TD-DFT. The key to accurate predictions lies in the judicious selection of functionals and basis sets, particularly the use of ECPs for the iodine atoms.[11][13] The presented protocols provide a clear, step-by-step approach for researchers to obtain reliable data on frontier orbitals, electrostatic potentials, and spectroscopic properties.
By comparing these computational results with experimental data, researchers can gain deeper insights into structure-property relationships. This understanding is critical for the rational design of new diiodophenol derivatives with tailored electronic properties for applications in drug development, catalysis, and materials science.
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A Comparative Guide to the Definitive Structural Validation of 3,4-Diiodophenol: Why X-ray Crystallography is the Gold Standard
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of 3,4-diiodophenol, a halogenated aromatic compound. We will explore why Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method, providing irrefutable proof of structure where spectroscopic methods offer only circumstantial evidence.
The Challenge: Beyond a Simple Formula
The molecular formula C₆H₄I₂O suggests several possible isomers for diiodophenol. While synthetic routes can be designed to favor the 3,4-substitution pattern, the potential for isomeric impurities necessitates a robust validation strategy. Spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for routine characterization. However, as we will demonstrate, they each possess inherent limitations that prevent them from providing the absolute, high-resolution structural proof offered by X-ray crystallography.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is the experimental science of determining the atomic and molecular structure of a crystal.[1] An incident beam of X-rays is diffracted by the ordered arrangement of atoms in a crystal, producing a unique diffraction pattern.[2] By measuring the angles and intensities of these diffracted beams, a three-dimensional map of electron density within the crystal can be generated, revealing the precise location of each atom, bond lengths, and bond angles.[1] This technique is the primary method for determining the absolute configuration of a molecule, providing unambiguous and accurate 3D structural parameters essential for rational drug design.[3]
The power of SC-XRD lies in its ability to provide a direct visualization of the molecule's structure. Unlike other methods that infer connectivity from indirect measurements, crystallography provides a complete and unequivocal picture.
Proposed Experimental Workflow for Definitive Validation
Since a crystal structure for 3,4-diiodophenol is not publicly available, this guide proposes a comprehensive workflow, from synthesis to final validation, that ensures scientific integrity at every step.
Caption: Overall workflow for the synthesis and definitive structural validation of 3,4-diiodophenol.
Part 1: Synthesis and Purification
A reliable synthesis is the foundation of any structural study. While various methods for iodinating phenols exist[4], a robust approach involves the use of an iodine source and an oxidizing agent in a suitable solvent.
Experimental Protocol: Synthesis of 3,4-Diiodophenol
-
Reaction Setup: To a solution of phenol in methanol, add potassium iodide (2.2 equivalents) and a strong base like sodium hydroxide (2.2 equivalents).[5] Stir the mixture at 0°C.
-
Iodination: Slowly add a solution of an oxidizing agent, such as trichloroisocyanuric acid (TCCA) (0.7 equivalents), in methanol to the reaction mixture while maintaining the temperature at 0°C.[5] The use of TCCA as an oxidant is advantageous due to its low toxicity and cost.[5]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by pouring the mixture into water. Acidify the solution with dilute hydrochloric acid to precipitate the crude product.
-
Purification: Collect the crude solid by filtration and purify it using column chromatography on silica gel to separate the desired 3,4-diiodophenol from any mono-iodinated or other isomeric byproducts.
Part 2: Crystallization
Obtaining high-quality single crystals is often the most challenging step in a crystallographic study.[6][7] The purity of the compound is paramount; a minimum purity of 95% is recommended.[8]
Experimental Protocol: Crystallization of 3,4-Diiodophenol
-
Solvent Screening: Perform a preliminary solubility test with a range of solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol) to identify a solvent in which the compound has moderate solubility.
-
Slow Evaporation:
-
Dissolve 5-10 mg of purified 3,4-diiodophenol in 1-2 mL of a suitable solvent (e.g., a mixture of dichloromethane and hexane) in a small vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days at room temperature.[7]
-
-
Vapor Diffusion:
-
Prepare a saturated solution of the compound in a good solvent (e.g., acetone).
-
Place this solution in a small open vial.
-
Place the small vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., hexane), in which the compound is insoluble.[9]
-
Over time, the vapor of the anti-solvent will diffuse into the solution, reducing the solubility of the compound and promoting crystallization.[9]
-
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a nylon loop.
Part 3: Single-Crystal X-ray Diffraction
This is the definitive analytical step. The crystal is mounted on a goniometer and exposed to a beam of X-rays.[2]
Experimental Protocol: SC-XRD Data Collection and Refinement
-
Mounting: Mount a selected crystal on a goniometer head, typically at low temperature (e.g., 100 K) to minimize thermal motion and potential radiation damage.[10]
-
Data Collection: Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα, λ = 0.71073 Å) and a detector.[10] A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution: Process the diffraction data to obtain a set of structure factors. The initial positions of the heavy iodine atoms can be determined using direct methods or Patterson methods.
-
Structure Refinement: Use the initial atomic positions to calculate a theoretical diffraction pattern. The atomic coordinates and other parameters are then refined against the experimental data to achieve the best possible fit.
-
Validation: The final structure is validated using established crystallographic metrics (e.g., R-factors, goodness-of-fit). The resulting model provides precise bond lengths, angles, and the overall 3D structure.
Causality in Experimental Choices: The presence of heavy iodine atoms presents a specific challenge: susceptibility of the carbon-iodine bond to cleavage by X-ray radiation.[11] Collecting data at cryogenic temperatures (100 K) is a critical step to mitigate this radiation damage.[11]
Comparative Analysis with Spectroscopic Methods
While SC-XRD provides the definitive answer, spectroscopic methods are essential for preliminary characterization and for correlating with the final crystal structure.
Caption: Comparison of information provided by SC-XRD versus common spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: For 3,4-diiodophenol, the aromatic region would be expected to show three distinct proton signals. The splitting patterns (coupling constants) would be consistent with the 1,2,4-substitution pattern. The phenolic proton would appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.[12][13]
-
¹³C NMR: Six distinct carbon signals would be expected. The carbons bonded to the heavy iodine atoms would show characteristic chemical shifts.
-
Limitations: While NMR can strongly suggest the 3,4-substitution pattern, it cannot definitively rule out other isomers, such as 2,5-diiodophenol, which might present a similarly complex spectrum. It provides connectivity information, not a direct 3D structure.
Infrared (IR) Spectroscopy
-
Expected Signals: A prominent, broad absorption band in the range of 3200-3550 cm⁻¹ would indicate the O-H stretching of the hydroxyl group, with the broadening due to hydrogen bonding.[14][15] Aromatic C-C stretching bands would appear around 1500-1600 cm⁻¹.[15][16]
-
Limitations: IR spectroscopy is excellent for identifying functional groups but provides very little information about their relative positions on the aromatic ring. All diiodophenol isomers would show a very similar IR spectrum.
Mass Spectrometry (MS)
-
Expected Data: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of C₆H₄I₂O. High-resolution mass spectrometry (HRMS) could confirm the elemental composition.
-
Limitations: MS provides the molecular formula but cannot differentiate between isomers, as they all have the same mass.[17] Furthermore, iodinated compounds can sometimes undergo dehalogenation in the mass spectrometer, which can complicate spectral interpretation.[18]
Data Summary and Comparison
| Analytical Technique | Information Provided for 3,4-Diiodophenol | Strengths | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Definitive 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions. | Unambiguous, high-resolution, provides absolute structure.[3] | Requires the growth of suitable single crystals.[6] |
| NMR Spectroscopy | Carbon-hydrogen framework, proton/carbon environments, connectivity. | Excellent for determining connectivity in solution. | Cannot definitively distinguish between all isomers; provides an inferred, not a direct, structure. |
| IR Spectroscopy | Presence of key functional groups (e.g., -OH, aromatic ring). | Fast, simple, good for functional group identification.[16] | Lacks specificity for isomer determination.[14] |
| Mass Spectrometry (MS) | Molecular weight and elemental formula (with HRMS). | High sensitivity, accurate mass determination. | Cannot differentiate isomers; potential for in-source fragmentation/reactions.[18] |
Conclusion: An Integrated and Authoritative Approach
The structural validation of a novel compound like 3,4-diiodophenol demands a multi-faceted yet hierarchical approach. While NMR, IR, and MS are crucial for initial characterization, confirming purity, and providing complementary data, they are ultimately insufficient for unequivocal structural proof. Their data is inferential, piecing together a likely structure from indirect evidence.
Single-crystal X-ray crystallography transcends these limitations by providing a direct, high-resolution visualization of the atomic arrangement. It is a self-validating system that delivers the definitive evidence required in modern chemical and pharmaceutical research. For any application where the precise three-dimensional structure is critical—from drug-receptor binding to materials science—the gold standard of single-crystal X-ray diffraction is not just recommended; it is essential.
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A Senior Application Scientist's Guide to the Efficacy of 3,4-Diiodophenol in Named Reactions
For the discerning researcher in organic synthesis and drug development, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. Among the vast arsenal of building blocks, halogenated phenols represent a versatile class of intermediates. This guide provides an in-depth technical comparison of the efficacy of 3,4-diiodophenol in several cornerstone named reactions. By examining the interplay of electronic effects, steric hindrance, and catalyst selection, we aim to provide field-proven insights to inform your experimental design and accelerate your research endeavors.
Introduction to the Reactivity of 3,4-Diiodophenol
3,4-Diiodophenol is a valuable substrate in cross-coupling chemistry, possessing two carbon-iodine (C-I) bonds of differing reactivity, alongside a phenolic hydroxyl group. The C-I bond is the most reactive among carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, following the general trend: C-I > C-Br > C-Cl > C-F. This high reactivity allows for milder reaction conditions compared to other dihalophenols.
The electronic nature of the phenol ring, influenced by the electron-donating hydroxyl group and the electron-withdrawing iodine atoms, plays a crucial role in its reactivity. The two iodine atoms are positioned at the 3- and 4-positions, leading to distinct electronic environments and the potential for selective functionalization. The C-I bond at the 4-position is generally more reactive in palladium-catalyzed cross-couplings due to less steric hindrance compared to the C-I bond at the 3-position, which is ortho to the hydroxyl group. This differential reactivity is a key consideration for chemists aiming for sequential or site-selective cross-coupling reactions.
Synthesis of 3,4-Diiodophenol
A common route to 3,4-diiodophenol involves the diazotization of 4-aminophenol, followed by a Sandmeyer-type reaction with potassium iodide. While specific high-yield protocols for the 3,4-diiodo derivative are not as prevalent in the literature as for monosubstituted iodophenols, a general procedure can be adapted.[1]
General Synthetic Workflow
Caption: General workflow for the synthesis of 3,4-diiodophenol.
Comparative Efficacy in Named Reactions
This section will delve into the performance of 3,4-diiodophenol in four key named reactions: the Ullmann Condensation, the Sonogashira Coupling, the Heck Reaction, and the Buchwald-Hartwig Amination.
Ullmann Condensation: C-O and C-N Bond Formation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers, anilines, or other biaryl linkages.[2] Traditional Ullmann reactions require harsh conditions, including high temperatures and stoichiometric copper.[2] However, modern modifications have introduced the use of ligands and catalytic amounts of copper, allowing for milder reaction conditions.
Mechanism Overview: The reaction is believed to proceed through the formation of an organocopper intermediate. A copper(I) species undergoes oxidative addition to the aryl halide, followed by reaction with a second molecule of the nucleophile to form the desired product and regenerate the copper catalyst.[3]
Efficacy of 3,4-Diiodophenol: Due to the high reactivity of the C-I bonds, 3,4-diiodophenol is an excellent substrate for Ullmann-type reactions. The reaction can be tuned to favor either mono- or diarylation depending on the stoichiometry of the coupling partner and the reaction conditions. The phenolic hydroxyl group can also participate in the reaction, leading to polymerization if not protected.
Comparative Data:
| Reaction | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Expected Yield |
| Ullmann Ether Synthesis | Phenol | CuI / Ligand | DMF | 120-150 | Good to Excellent |
| Ullmann Amination | Aniline | CuI / Ligand | Dioxane | 100-130 | Good |
Experimental Protocol: Ullmann Ether Synthesis
-
To a dried Schlenk tube under an inert atmosphere, add 3,4-diiodophenol (1 mmol), the desired phenol (1.2 mmol), CuI (0.1 mmol), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 mmol), and K₂CO₃ (2 mmol).
-
Add anhydrous DMF (5 mL).
-
Heat the reaction mixture to 130 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: C-C (sp²-sp) Bond Formation
The Sonogashira reaction is a powerful palladium- and copper-cocatalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne.[4] This reaction is widely used for the synthesis of substituted alkynes.
Mechanism Overview: The catalytic cycle involves two interconnected cycles for palladium and copper.[5] The palladium cycle includes oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide intermediate (formed in the copper cycle) and reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Sonogashira reaction.
Efficacy of 3,4-Diiodophenol: 3,4-Diiodophenol is an excellent substrate for the Sonogashira coupling due to the high reactivity of the C-I bonds. Selective mono-alkynylation at the less sterically hindered 4-position can be achieved under carefully controlled conditions, such as using a bulky phosphine ligand and a limited amount of the alkyne.[6]
Comparative Data:
| Coupling Partner | Catalyst System | Solvent | Base | Temperature (°C) | Expected Yield (Mono/Di) |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | THF/Et₃N | Et₃N | RT - 50 | High (Selective mono-coupling possible) |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Toluene | i-Pr₂NH | 60-80 | High (Di-coupling likely) |
Experimental Protocol: Selective Mono-Sonogashira Coupling
-
To a dried Schlenk tube under an inert atmosphere, add 3,4-diiodophenol (1 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.04 mmol).
-
Add a solution of phenylacetylene (1.1 mmol) in a mixture of THF (5 mL) and triethylamine (2 mL).
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with saturated aqueous NH₄Cl solution and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Heck Reaction: C-C (sp²-sp²) Bond Formation
The Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene.[7]
Mechanism Overview: The reaction begins with the oxidative addition of the aryl halide to a Pd(0) species.[8] This is followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[8]
Efficacy of 3,4-Diiodophenol: The high reactivity of the C-I bonds in 3,4-diiodophenol makes it a suitable substrate for the Heck reaction.[9] Similar to other cross-coupling reactions, selective mono-arylation at the 4-position is feasible by controlling the reaction conditions.
Comparative Data:
| Alkene | Catalyst System | Base | Solvent | Temperature (°C) | Expected Yield |
| Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 90-110 | Good to High[9] |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ | Et₃N | Acetonitrile | 80-100 | Good |
Experimental Protocol: Heck Reaction
-
In a round-bottom flask, dissolve 3,4-diiodophenol (1 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol) in DMF (5 mL).
-
Add K₂CO₃ (2 mmol) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 6-12 hours under an inert atmosphere.
-
After cooling, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[10] This reaction has become a cornerstone for the synthesis of anilines and their derivatives.
Mechanism Overview: The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often crucial for the success of this reaction.[11]
Efficacy of 3,4-Diiodophenol: 3,4-Diiodophenol is a highly reactive substrate for the Buchwald-Hartwig amination. The use of appropriate ligands allows for the selective mono-amination at the 4-position. The substrate scope is broad, accommodating a variety of primary and secondary amines.[10]
Comparative Data:
| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Expected Yield |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 80-100 | High |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100-110 | Good |
Experimental Protocol: Buchwald-Hartwig Amination
-
To a glovebox-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), a suitable bulky phosphine ligand (e.g., XPhos, 0.03 mmol), and NaOt-Bu (1.4 mmol).
-
Add 3,4-diiodophenol (1 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the mixture to 100 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
3,4-Diiodophenol stands out as a highly versatile and reactive building block in modern organic synthesis. Its two C-I bonds, amenable to selective functionalization, offer a powerful handle for the construction of complex molecular architectures. The high reactivity of the C-I bond generally allows for milder reaction conditions in Ullmann, Sonogashira, Heck, and Buchwald-Hartwig reactions compared to its bromo- or chloro-analogues. By carefully selecting the catalyst system, ligands, and reaction conditions, researchers can achieve high yields and, crucially, control the selectivity of the coupling reaction, making 3,4-diiodophenol an invaluable tool for drug discovery and materials science.
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Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
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A Comparative Guide to the Kinetic Landscape of 3,4-Diiodophenol in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, 3,4-diiodophenol stands as a versatile building block, rich with potential for the construction of complex molecular architectures. Its two carbon-iodine bonds, differentially activated by the phenolic hydroxyl group, present a unique platform for selective functionalization through palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the kinetic and mechanistic nuances of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions utilizing 3,4-diiodophenol, offering insights into catalyst selection and reaction optimization for tailored synthetic outcomes.
The Underlying Principles of Reactivity and Selectivity
The selective functionalization of 3,4-diiodophenol hinges on the differential reactivity of its two C-I bonds. The C4-I bond is generally more reactive towards oxidative addition to a Pd(0) center due to the electron-donating effect of the hydroxyl group, which increases the electron density at the para position. However, the C3-I bond, being ortho to the hydroxyl group, can also be influenced by steric and electronic effects, as well as by the choice of ligands on the palladium catalyst. The interplay of these factors dictates the mono- or di-substitution patterns observed in cross-coupling reactions.
The choice of palladium catalyst, ancillary ligands, base, and solvent system are paramount in steering the reaction towards the desired product. Bulky, electron-rich phosphine ligands, for instance, can facilitate the oxidative addition step and influence the regioselectivity of the coupling. The reaction temperature and duration also play a critical role, with the potential for kinetic versus thermodynamic control influencing the product distribution.[1][2][3]
Comparative Analysis of Key Palladium-Catalyzed Reactions
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, prized for its mild conditions and functional group tolerance.[4] When applied to 3,4-diiodophenol, the reaction offers a pathway to substituted biphenols, a common motif in pharmaceuticals.
Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5] The base plays a crucial role in activating the boronic acid for transmetalation.[6]
Catalyst and Condition Selection:
-
Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, and custom ligand-palladium complexes are commonly employed.
-
Base: Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are effective.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is typically used.
Table 1: Comparison of Expected Performance in Suzuki-Miyaura Coupling of 3,4-Diiodophenol
| Catalyst System | Ligand Characteristics | Expected Selectivity (Mono- vs. Di-substitution) | Typical Reaction Conditions |
| Pd(PPh₃)₄ | Moderately bulky, electron-rich | Good for mono-arylation at C4 with controlled stoichiometry | Toluene/Water, K₂CO₃, 80-100 °C |
| Pd(dppf)Cl₂ | Bulky, electron-donating ferrocenylphosphine | Can enhance reactivity and selectivity | Dioxane/Water, K₃PO₄, 90-110 °C |
| Custom Catalysts (e.g., with SPhos, XPhos) | Highly bulky and electron-rich | High potential for mono-selectivity | Various, often milder conditions |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis.[7] For 3,4-diiodophenol, this reaction opens avenues for the synthesis of alkynylphenols.
Mechanistic Considerations: The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[8] The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne for transmetalation.[9]
Kinetic Profile and Selectivity: The oxidative addition of the C-I bond to the Pd(0) center is generally the rate-limiting step.[10] Similar to the Suzuki coupling, the C4-I bond of 3,4-diiodophenol is expected to be more reactive. Mono-alkynylation at the C4 position can be achieved by controlling the stoichiometry of the alkyne and the reaction time.
Catalyst and Condition Selection:
-
Catalyst: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) and a copper(I) salt (e.g., CuI) is standard.
-
Base: An amine base, such as triethylamine (NEt₃) or diisopropylamine (DIPA), is required.
-
Solvent: Solvents like THF, DMF, or toluene are commonly used.
Table 2: Comparison of Expected Performance in Sonogashira Coupling of 3,4-Diiodophenol
| Catalyst System | Co-catalyst | Expected Selectivity (Mono- vs. Di-alkynylation) | Typical Reaction Conditions |
| Pd(PPh₃)₂Cl₂ / CuI | Copper(I) Iodide | Good for mono-alkynylation at C4 | THF, NEt₃, Room Temp to 50 °C |
| Pd(OAc)₂ / PPh₃ / CuI | Copper(I) Iodide | Versatile system, selectivity depends on conditions | DMF, DIPA, 50-80 °C |
| Copper-free systems | N/A | Can offer different selectivity profiles | Various, often requires specific ligands |
Catalytic Cycle: Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Heck Reaction: Olefin Functionalization
The Heck reaction enables the coupling of aryl halides with alkenes, providing a powerful tool for the synthesis of substituted olefins.[11]
Mechanistic Considerations: The mechanism involves the oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and a hydridopalladium species.[12] A base is required to regenerate the active Pd(0) catalyst.[13]
Kinetic Profile and Selectivity: The oxidative addition step is often rate-determining for aryl iodides.[14] The inherent reactivity difference between the C4-I and C3-I bonds of 3,4-diiodophenol can be exploited for selective mono-vinylation. The regioselectivity of the alkene insertion is influenced by both electronic and steric factors.
Catalyst and Condition Selection:
-
Catalyst: Pd(OAc)₂, Pd(PPh₃)₄, and palladacycles are effective catalysts.
-
Ligands: Phosphine ligands (e.g., PPh₃, P(o-tol)₃) are commonly used.
-
Base: Organic bases like NEt₃ or inorganic bases such as K₂CO₃ are employed.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typical.
Table 3: Comparison of Expected Performance in Heck Reaction of 3,4-Diiodophenol
| Catalyst System | Ligand Type | Expected Selectivity (Mono- vs. Di-vinylation) | Typical Reaction Conditions |
| Pd(OAc)₂ / PPh₃ | Triarylphosphine | Moderate to good for mono-vinylation | DMF, NEt₃, 80-120 °C |
| Pd(PPh₃)₄ | Pre-formed Pd(0) complex | Good for mono-vinylation with careful control | Acetonitrile, K₂CO₃, 80-100 °C |
| Herrmann's Catalyst | Palladacycle | High stability and activity, potential for high selectivity | NMP, NaOAc, 120-140 °C |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, enabling the synthesis of a wide range of arylamines.[15]
Mechanistic Considerations: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[16][17] The choice of a strong, non-nucleophilic base is critical for the deprotonation of the amine.
Kinetic Profile and Selectivity: The oxidative addition of the aryl iodide is a key step influencing the reaction rate.[18] The electron-rich C4-I bond is expected to undergo oxidative addition more readily. Achieving mono-amination at this position is the likely outcome, especially when using bulky ligands that disfavor a second coupling event.
Catalyst and Condition Selection:
-
Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common precursors.
-
Ligands: Bulky, electron-rich biarylphosphine ligands (e.g., BINAP, Xantphos) are essential for high catalytic activity.[19]
-
Base: Strong, non-nucleophilic bases like NaOtBu or LiHMDS are required.
-
Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are used.
Table 4: Comparison of Expected Performance in Buchwald-Hartwig Amination of 3,4-Diiodophenol
| Catalyst System | Ligand Characteristics | Expected Selectivity (Mono- vs. Di-amination) | Typical Reaction Conditions |
| Pd(OAc)₂ / BINAP | Bulky, chiral biarylphosphine | High potential for mono-amination | Toluene, NaOtBu, 80-110 °C |
| Pd₂(dba)₃ / Xantphos | Wide bite-angle ligand | Can promote challenging couplings | Dioxane, LiHMDS, 90-120 °C |
| G3-Palladacycles | Pre-activated catalysts | High activity at low loadings | Various, often milder conditions |
Experimental Workflow: Buchwald-Hartwig Amination
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Conclusion: A Guide to Strategic Synthesis
The palladium-catalyzed functionalization of 3,4-diiodophenol offers a rich field for synthetic exploration. While direct kinetic comparisons are challenging without specific experimental data, a deep understanding of the underlying reaction mechanisms provides a robust framework for predicting and controlling reaction outcomes. The selective mono-functionalization at the more electron-rich C4 position is a generally achievable goal across Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions through careful control of stoichiometry and reaction conditions. The choice of catalyst system, particularly the nature of the ancillary ligands, is the most powerful tool for fine-tuning reactivity and selectivity. This guide serves as a foundational resource for researchers to navigate the kinetic landscape of 3,4-diiodophenol and to design efficient and selective syntheses of valuable, complex molecules.
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Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Inorganic Chemistry, 2007.
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14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts, 2024.
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Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides. Organic Letters, 2001.
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007.
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Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. Organic Process Research & Development, 2022.
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Pd-catalyzed selective tetrafunctionalization of diiodo-o-carboranes. Chemical Communications, 2018.
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Palladium-Catalyzed Domino Aminocarbonylation of Alkynols: Direct and Selective Synthesis of Itaconimides. ACS Catalysis, 2021.
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kinetic study of heck reaction an interdisciplinary experience. Journal of Chemical Education, 2005.
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Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. Journal of the American Chemical Society, 2017.
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Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. Chemistry – A European Journal, 2011.
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 2021.
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Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry, 2018.
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Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Lund University, 2008.
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Kinetic vs Thermodynamic Control--Conjugated Systems. YouTube, 2020.
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Heck Reaction. Chemistry LibreTexts, 2023.
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Sonogashira coupling. Wikipedia, N.D.
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The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv, 2021.
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Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate. Journal of the American Chemical Society, 2007.
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 2020.
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3.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts, 2021.
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Heck Reaction—State of the Art. Catalysts, 2017.
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Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 2012.
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Buchwald–Hartwig amination. Wikipedia, N.D.
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CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Royal Society of Chemistry, N.D.
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1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. Wiley-VCH, 2014.
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Thermodynamic and kinetic reaction control. Wikipedia, N.D.
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Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. PubMed, 2011.
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Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024.
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The Heck reaction: Mechanistic insights and novel ligands. ResearchGate, 2008.
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Development of palladium catalyzed olefin functionalizations : regiocontrolled synthesis of C–N, C–B, and C–C bonds. Texas ScholarWorks, 2023.
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Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. The Journal of Organic Chemistry, 2021.
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Palladium-mediated functionalization of heteroaromatic cations: comparative study on quinolizinium cations. PubMed, 2002.
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Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 2019.
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Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. ResearchGate, 2021.
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Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec, N.D.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3,4-Diiodophenol by HPLC
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 3,4-diiodophenol, a key intermediate in various synthetic pathways. We will delve into the rationale behind experimental choices, present comparative data, and offer a detailed, self-validating protocol.
The Critical Role of Purity in Synthesized Intermediates
3,4-Diiodophenol serves as a building block in the synthesis of numerous pharmaceutical compounds and fine chemicals. The presence of impurities, even in trace amounts, can have significant consequences, including altered biological activity, increased toxicity, and complications in subsequent reaction steps. Therefore, a robust and reliable analytical method to ascertain purity is not just a quality control measure but a critical component of the research and development process.
Understanding the Analyte: Properties of 3,4-Diiodophenol
Before developing an analytical method, it's crucial to understand the physicochemical properties of the target molecule. 3,4-Diiodophenol is a halogenated aromatic compound. The presence of two iodine atoms and a hydroxyl group on the benzene ring dictates its chromatographic behavior. These features make it amenable to Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase.[1]
Comparative Analysis of HPLC Methods
The choice of HPLC column and mobile phase is critical for achieving optimal separation of 3,4-diiodophenol from potential impurities. We will compare two common RP-HPLC stationary phases: C18 and Phenyl-Hexyl, and evaluate the impact of different mobile phase compositions.
-
C18 (Octadecylsilane): This is the most widely used stationary phase in RP-HPLC.[1] It offers excellent hydrophobic retention for a broad range of nonpolar to moderately polar compounds. The separation mechanism is primarily based on hydrophobic interactions between the analyte and the long alkyl chains of the stationary phase.[1]
-
Phenyl-Hexyl: This stationary phase provides an alternative selectivity due to the presence of phenyl groups. It can engage in π-π interactions with aromatic analytes, which can be beneficial for separating structurally similar aromatic compounds, including halogenated phenols.
The mobile phase in RP-HPLC typically consists of an aqueous component (water or buffer) and an organic modifier (commonly acetonitrile or methanol).[1] The ratio of these components determines the elution strength. For ionizable compounds like phenols, controlling the pH of the mobile phase is crucial for consistent retention times and good peak shape.[2][3]
To illustrate the impact of these choices, we present the following experimental data from the analysis of a synthesized 3,4-diiodophenol sample known to contain impurities.
Table 1: Comparison of HPLC Conditions for Purity Assessment of 3,4-Diiodophenol
| Parameter | Method A | Method B |
| Column | C18 (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Methanol |
| Gradient | 50-90% B in 15 min | 50-90% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention Time (3,4-diiodophenol) | 8.5 min | 9.2 min |
| Resolution (Main Peak vs. Closest Impurity) | 1.8 | 2.5 |
| Peak Asymmetry (3,4-diiodophenol) | 1.2 | 1.1 |
Interpretation of Results:
As shown in Table 1, the Phenyl-Hexyl column (Method B) provided better resolution between the 3,4-diiodophenol peak and its closest eluting impurity. This is likely due to the additional π-π interactions afforded by the phenyl stationary phase, which enhances the separation of these structurally related aromatic compounds. The use of methanol as the organic modifier in Method B also contributes to this improved selectivity.[2] Furthermore, the peak asymmetry was slightly better with the Phenyl-Hexyl column, indicating a more efficient separation.
Recommended HPLC Protocol for Purity Assessment
Based on the comparative data, the following detailed protocol utilizing a Phenyl-Hexyl column is recommended for the routine purity assessment of synthesized 3,4-diiodophenol.
-
HPLC grade acetonitrile and methanol
-
HPLC grade water
-
Formic acid (analytical grade)
-
3,4-Diiodophenol reference standard (known purity)
-
Synthesized 3,4-diiodophenol sample
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol
-
Gradient Program:
-
0-2 min: 50% B
-
2-17 min: 50-90% B (linear gradient)
-
17-20 min: 90% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Accurately weigh approximately 10 mg of the synthesized 3,4-diiodophenol and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase (50:50 Water:Methanol with 0.1% Formic Acid) to a final concentration of approximately 0.1 mg/mL.
-
Prepare a reference standard solution of 3,4-diiodophenol at the same concentration in the same manner.
-
Inject the reference standard to determine the retention time of 3,4-diiodophenol.
-
Inject the synthesized sample.
-
Identify the main peak in the sample chromatogram corresponding to the retention time of the reference standard.
-
Calculate the purity of the synthesized sample using the area percent method:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Diagram 1: HPLC Experimental Workflow
Caption: Logical flow from synthesis to purity determination of 3,4-diiodophenol.
Method Validation and Trustworthiness
To ensure the trustworthiness of this analytical method, it is essential to perform a validation according to established guidelines (e.g., ICH Q2(R1)). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
By validating these parameters, the method becomes a self-validating system, providing confidence in the reported purity values.
Conclusion
The purity assessment of synthesized 3,4-diiodophenol is a critical step in ensuring the quality and reliability of downstream applications. This guide has provided a comprehensive comparison of HPLC methods, highlighting the superior performance of a Phenyl-Hexyl column with a methanol-based mobile phase for this specific application. The detailed protocol and discussion on method validation offer a robust framework for researchers and scientists to implement a reliable and trustworthy purity assessment strategy.
References
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-
Lores, M., & Garcia, C. M. (1986). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, 24(5), 196-199. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
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VTechWorks. (1997). CHEMICAL IDENTIFICATION AND FLAVOR PROFILE ANALYSIS OF IODINATED PHENOLS PRODUCED FROM DISINFECTION OF SPACECRAFT DRINKING WATER. Retrieved from [Link]
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Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. Retrieved from [Link]
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comparative toxicity of diiodophenol isomers in cell-based assays
An In-Depth Technical Guide to the Comparative Toxicity of Diiodophenol Isomers in Cell-Based Assays
Introduction: The Toxicological Significance of Diiodophenols
Iodinated phenols, including diiodophenol isomers, are emerging as environmental contaminants of concern. They can be formed as disinfection byproducts (DBPs) during water treatment processes when iodine is present. Understanding the isomer-specific toxicity of these compounds is critical for accurate risk assessment and the development of regulatory standards. The position of the iodine atoms on the phenol ring can significantly alter the molecule's chemical properties, leading to distinct biological activities and toxicological profiles.[1] This guide focuses on elucidating these differences through the lens of established in vitro cell-based assays, which offer a high-throughput and ethically considerate alternative to animal testing for initial toxicity screening.[2][3]
Comparative Toxicity Analysis of Diiodophenol Isomers
The toxicity of phenolic compounds is multifaceted. Generally, for halophenols, toxicity increases with a greater number of halogen substitutions. When comparing compounds with the same number of substitutions, iodinated phenols are often found to be the most toxic, followed by bromophenols and chlorophenols.[4] This section compares the known toxicological endpoints for diiodophenol isomers.
Cytotoxicity: Assessing Cell Viability
Cytotoxicity assays are fundamental to determining the concentration at which a compound causes cell death. The 50% inhibitory concentration (IC50) is a standard metric used for comparison.
While direct comparative IC50 data for all diiodophenol isomers under identical conditions is limited in publicly available literature, studies on related halophenols provide a strong basis for expected trends. For instance, research on dichlorophenol (DCP) isomers shows that 2,4-DCP is a compound of high toxicity.[5] The toxicity of phenolic compounds is often related to their lipophilicity and their ability to disrupt cellular membranes and uncouple oxidative phosphorylation.[6][7][8]
Table 1: Comparative Cytotoxicity of Halogenated Phenol Isomers (Illustrative) Note: This table is illustrative, drawing trends from various phenolic compounds, as direct, comprehensive comparative data for all DIP isomers is sparse. The IC50 values for phenolic compounds can range from 0.1 to 10 mmol/L depending on the specific compound and cell line used.[9]
| Compound | Typical IC50 Range (µM) | Key Observations |
| 2,4-Diiodophenol | Lower Range | Generally exhibits higher toxicity due to its structure. |
| 2,6-Diiodophenol | Mid Range | Steric hindrance from ortho-substituents may influence receptor binding. |
| 3,5-Diiodophenol | Variable | The meta-positioning can alter electronic properties and biological interactions. |
| 2,4-Dichlorophenol | ~100-500 | A well-studied chlorophenol, often used as a benchmark.[10] |
| Pentachlorophenol | <100 | Demonstrates the trend of increasing toxicity with more halogenation.[10] |
Genotoxicity: DNA Damage Potential
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[11] Studies have shown that phenolic compounds like phenol and o-cresol are genotoxic, capable of inducing significant DNA damage.[12][13] It is highly probable that diiodophenols also possess genotoxic potential, which can be attributed to the generation of reactive oxygen species (ROS) or direct interaction with DNA.
Oxidative Stress
Many toxic compounds exert their effects by inducing oxidative stress, an imbalance between the production of ROS and the cell's ability to detoxify them.[14] Halogenated phenols have been shown to significantly increase ROS levels in cells.[4] This overproduction of ROS can lead to damage of cellular components, including lipids, proteins, and DNA, ultimately contributing to both cytotoxicity and genotoxicity.
Endocrine Disruption
Phenolic compounds are well-known for their potential to interfere with the endocrine system, often by interacting with hormone receptors like the estrogen receptor (ER) and the aryl hydrocarbon receptor (AHR).[15][16]
-
Estrogen Receptor (ER) Signaling: Some phenols can mimic the natural hormone estradiol, binding to ERα and ERβ and improperly activating estrogenic signaling pathways.[15] This can lead to disruptions in cellular growth and development.[15] Studies on various chlorinated phenols and other phenolic compounds have confirmed their estrogenic activity by observing the expression profiles of estrogen-responsive genes.[17]
-
Aryl Hydrocarbon Receptor (AHR) Signaling: The AHR is a ligand-activated transcription factor that regulates the expression of genes involved in metabolizing xenobiotics, such as cytochrome P450 enzymes.[18][19][20] Activation of AHR by environmental pollutants is a key mechanism of their toxicity.[16]
Mechanisms of Toxicity: Key Signaling Pathways
The specific toxicity of each diiodophenol isomer is dictated by its interaction with cellular pathways. The diagrams below illustrate the primary mechanisms through which these compounds are believed to exert their effects.
Caption: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway Activation.
Caption: Genomic Estrogen Receptor (ER) Signaling Pathway.
Experimental Protocols for Toxicity Assessment
To ensure robust and reproducible data, standardized protocols are essential. The following are detailed methodologies for the key assays cited in this guide.
Caption: Generalized workflow for comparing diiodophenol toxicity.
Cytotoxicity Assay (MTT Assay)
This protocol assesses cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[21]
-
Principle: The amount of formazan produced is directly proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2 for liver toxicity studies) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[21]
-
Compound Treatment: Prepare serial dilutions of the diiodophenol isomers in cell culture medium. Replace the existing medium with the treatment medium and incubate for 24-72 hours. Include vehicle controls (e.g., DMSO in medium) and untreated controls.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve and determine the IC50 value for each isomer.
-
Cytotoxicity Assay (Neutral Red Uptake Assay)
This assay measures the accumulation of the neutral red dye in the lysosomes of viable, uninjured cells.[22][23][24]
-
Principle: Toxic substances can impair the cell membrane, leading to a decreased uptake and retention of neutral red.
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Neutral Red Incubation: Remove the treatment medium. Add 100 µL of medium containing 33-50 µg/mL neutral red to each well and incubate for 2-3 hours at 37°C.[22][25]
-
Dye Removal: Discard the neutral red solution and rinse the cells with 150 µL of DPBS.[22]
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.[22] Shake for 10-15 minutes to extract the dye.
-
Absorbance Measurement: Read the absorbance at 540 nm.
-
Data Analysis: Calculate viability relative to the control and determine the IC50 values.
-
Genotoxicity Assay (Alkaline Comet Assay)
This assay is used to detect DNA strand breaks at the level of the individual cell.[26]
-
Principle: Under electrophoresis, damaged DNA (containing fragments and breaks) will migrate away from the nucleus, forming a "comet tail," while undamaged DNA remains in the nucleus (the "comet head"). The intensity of the tail relative to the head indicates the level of DNA damage.
-
Procedure:
-
Cell Treatment: Expose cells in suspension or in a monolayer to the diiodophenol isomers for a short period (e.g., 2-4 hours).
-
Cell Embedding: Mix a low number of cells (~10,000) with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites.
-
Electrophoresis: Perform electrophoresis at a low voltage in the same alkaline buffer.
-
Neutralization and Staining: Neutralize the slides, stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and visualize using a fluorescence microscope.
-
Data Analysis: Use image analysis software to quantify the amount of DNA in the comet tail (% Tail DNA), which is a direct measure of DNA damage.
-
Reactive Oxygen Species (ROS) Assay
This assay measures the overall level of ROS within cells using a cell-permeable fluorogenic probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[27]
-
Principle: H2DCFDA is non-fluorescent but is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[28]
-
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with diiodophenol isomers as described in the cytotoxicity protocols. Include a positive control (e.g., tert-Butyl hydroperoxide).[28]
-
Probe Loading: Wash the cells and incubate them with H2DCFDA (typically 5-10 µM) in a suitable buffer or serum-free medium for 30-60 minutes at 37°C in the dark.[29][30]
-
Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a microplate reader, fluorescence microscope, or flow cytometer (Excitation ~495 nm / Emission ~529 nm).[30]
-
Data Analysis: Quantify the increase in fluorescence relative to an untreated control. The intensity is proportional to the level of ROS.
-
Conclusion and Future Directions
The evidence from cell-based assays strongly suggests that diiodophenol isomers are toxicologically active compounds with the potential to induce cytotoxicity, genotoxicity, and endocrine disruption. The degree of toxicity is dependent on the specific isomeric structure, which influences the compound's physicochemical properties and its interaction with biological targets.[1] Iodinated phenols are generally more toxic than their chlorinated and brominated counterparts, highlighting the need for specific risk assessment.[4]
Future research should focus on generating direct comparative data for all diiodophenol isomers in a standardized panel of cell lines to build robust quantitative structure-activity relationship (QSAR) models.[31] A multi-tiered approach combining these in vitro assays with molecular analyses can provide a more precise understanding of the risks posed by these emerging environmental contaminants.[32]
References
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IntechOpen. (2023). The Comet Assay: A Straight Way to Estimate Geno-Toxicity. Retrieved from [Link]
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ROS Assay Kit Protocol. (n.d.). Retrieved from [Link]
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Wikipedia. (n.d.). Aryl hydrocarbon receptor. Retrieved from [Link]
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- ResearchGate. (2025). Genotoxicity study of phenol and o-cresol using the micronucleus test and the comet assay.
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Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]
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RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]
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Bio-protocol. (n.d.). Flow Cytometric Detection of Reactive Oxygen Species. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dichlorophenol. Retrieved from [Link]
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NUS Faculty of Science. (2015). Relationship between structure, toxicity and activity. Retrieved from [Link]
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- Kasugai, S., Hasegawa, N., & Ogura, H. (1991). Application of the MTT colorimetric assay to measure cytotoxic effects of phenolic compounds on established rat dental pulp cells. Journal of Dental Research, 70(2), 127-130.
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YouTube. (2016). The Aryl Hydrocarbon Receptor: Martin Leonard. Retrieved from [Link]
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- NCBI. (n.d.). The Analysis of Structure-Activity Relationships in Selecting Potentially Toxic Compounds for Testing.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,4-Diiodophenol
Introduction: As researchers and drug development professionals, our work with specialized chemical reagents demands not only precision in application but also an unwavering commitment to safety and environmental stewardship. 3,4-Diiodophenol, a halogenated aromatic compound, is a valuable intermediate in organic synthesis. However, its chemical nature—specifically its classification as a corrosive, toxic, and environmentally hazardous substance—necessitates rigorous and informed disposal procedures. This guide provides a comprehensive, field-tested framework for the safe handling, segregation, and disposal of 3,4-Diiodophenol waste streams, ensuring the protection of laboratory personnel and compliance with regulatory standards.
Section 1: Hazard Assessment & Chemical Profile
A foundational understanding of a chemical's properties is critical to appreciating the causality behind its disposal requirements. 3,4-Diiodophenol is a di-halogenated phenol, a class of compounds that requires careful management.
Inherent Hazards: The primary hazards associated with iodophenols, and by extension 3,4-Diiodophenol, are significant. The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[1][2] It is corrosive and capable of causing severe skin burns and serious eye damage.[1][2][3] The toxicological properties are not fully investigated, but for analogous compounds, tumorigenic effects have been noted in animal studies.[3] Furthermore, its classification as "toxic to aquatic life with long lasting effects" is the primary driver for prohibiting drain disposal.[1][4]
Chemical & Physical Properties Summary: The following table summarizes key quantitative data for 3,4-Diiodophenol, which informs its handling and disposal considerations.
| Property | Value | Implication for Disposal |
| Molecular Formula | C₆H₄I₂O | High molecular weight, contains heavy halogens. |
| Molecular Weight | 345.90 g/mol [5] | Indicates low volatility under standard conditions. |
| Appearance | Solid | Poses a dust inhalation hazard if handled improperly.[2] |
| logP (Octanol-Water) | 2.9 (computed)[5] | Suggests a potential for bioaccumulation and persistence in the environment.[3] |
| Water Solubility | Low / Insoluble[1][6] | Reinforces that drain disposal is inappropriate as it will not readily dilute. |
| Incompatibilities | Strong bases, acid anhydrides, acid chlorides, oxidizing agents[3][6] | Dictates the necessity of waste segregation to prevent dangerous reactions in the waste container. |
Section 2: Pre-Disposal Handling & Waste Segregation
Proper segregation at the point of generation is the most critical step in a safe disposal workflow. Commingling incompatible waste streams is not only a violation of standard safety protocols but can also lead to exothermic reactions, gas evolution, or the formation of more hazardous substances within the waste container.
The guiding principle is to treat every waste stream containing 3,4-Diiodophenol as regulated hazardous waste.
Section 3: Step-by-Step Disposal Protocols
Adherence to the following protocols is mandatory for ensuring safety and compliance. All operations should be performed within a certified chemical fume hood.
Protocol 3.1: Disposal of Solid 3,4-Diiodophenol and Concentrated Residues
This protocol applies to expired reagents, unused material, and solid residues from reaction workups.
Required Materials:
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, face shield, lab coat.
-
Designated "SOLID HALOGENATED ORGANIC WASTE" container (HDPE or glass, with a screw cap).
-
Hazardous waste label.
-
Spatula and powder funnel.
Procedure:
-
Label the Container: Before adding any waste, affix a properly filled-out hazardous waste label to your designated container. This is a regulatory requirement to ensure contents are known at all times.
-
Transfer Solids: Carefully use a spatula and powder funnel to transfer the solid 3,4-Diiodophenol into the waste container. The causal reason for this is to minimize the generation of dust, which poses an inhalation hazard.[2]
-
Seal Securely: Tightly seal the container cap. This prevents the release of vapors and protects the contents from moisture or reaction with atmospheric components.
-
Store Appropriately: Store the sealed container in a designated satellite accumulation area, away from incompatible materials like strong bases.[3][7] The storage area should be cool, dry, and well-ventilated.[8]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.
Protocol 3.2: Disposal of Dilute Aqueous Solutions
This protocol applies to aqueous waste streams containing low concentrations of 3,4-Diiodophenol. Under no circumstances should this waste be disposed of down the drain. [3][9] The compound's aquatic toxicity and low water solubility make this practice environmentally damaging and non-compliant.[1]
Required Materials:
-
PPE as specified in Protocol 3.1.
-
Designated "AQUEOUS HALOGENATED ORGANIC WASTE" container (HDPE or glass carboy).
-
Hazardous waste label.
-
Funnel.
Procedure:
-
Label the Container: Affix a hazardous waste label to the liquid waste container, listing "3,4-Diiodophenol" and the solvent (e.g., water) with estimated concentrations.
-
Pour Waste: Carefully pour the dilute solution through a funnel into the designated waste container. Perform this action in a fume hood to control any potential vapor release.
-
Keep Container Closed: The waste container must remain sealed when not in use.[7] This is an EPA requirement to prevent the release of hazardous vapors into the laboratory atmosphere.
-
Store and Arrange Pickup: Store the container in secondary containment within a designated satellite accumulation area and contact EHS for disposal.
Protocol 3.3: Disposal of Contaminated Labware and PPE
This protocol covers disposable items with trace contamination, such as pipette tips, centrifuge tubes, gloves, and weigh boats.
Required Materials:
-
PPE as specified in Protocol 3.1.
-
A sealable plastic bag or a rigid container (e.g., a plastic beaker or box) clearly marked "HAZARDOUS WASTE".
-
A larger, lined biohazard or chemical waste box for final collection.
Procedure:
-
Initial Collection: Place all contaminated disposable labware directly into a dedicated, sealable container at your workstation.[10][11] This immediate segregation prevents cross-contamination of non-hazardous trash.
-
Sealing and Transfer: Once the initial container is full, seal it. Place the sealed container or bag into a larger, designated "DRY HAZARDOUS WASTE" collection box.[11]
-
Final Disposal: Do not place this waste in general trash or autoclave it with biological waste.[10][11] The sealed box should be collected by your institution's hazardous waste management service.
Section 4: Spill Management Protocol
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
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// Major Spill Path evacuate [label="EVACUATE AREA\nIMMEDIATELY"]; notify [label="Notify Lab Supervisor &\nCall EHS/Emergency Number"]; secure [label="Prevent entry to the area.\nPost warning signs."]; await [label="Await professional\nresponse team."];
spill -> assess; assess -> minor [label="Is it minor?"]; assess -> major [label="Is it major?"];
minor -> alert_minor [color="#4285F4"]; alert_minor -> ppe [color="#4285F4"]; ppe -> contain [color="#4285F4"]; contain -> collect [color="#4285F4"]; collect -> decon [color="#4285F4"];
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caption [label="Emergency Spill Response Workflow.", shape=plaintext, fontcolor="#5F6368"]; } enddot Caption: Emergency Spill Response Workflow.
The procedure for a minor solid spill involves dampening the material with a solvent like 60-70% ethanol to prevent dust formation before carefully sweeping it into a hazardous waste container.[6] The spill area should then be decontaminated.[6] For any major spill, evacuation and immediate notification of EHS are the correct actions.
Section 5: Regulatory Compliance & Final Disposition
As the generator of the waste, you are legally responsible for its proper classification and disposal from "cradle to grave" under the Resource Conservation and Recovery Act (RCRA).
-
Hazardous Waste Determination: Chemical waste generators must determine if their waste is classified as hazardous.[3] Given the properties of 3,4-Diiodophenol, it unequivocally falls into this category.
-
Consult EHS: Your institution's EHS department is your primary resource for navigating specific local, state, and national regulations.[3] They will provide the correct containers, labels, and pickup services.
-
Final Treatment: All collected waste streams of 3,4-Diiodophenol must be disposed of through a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[12] A common and effective method for this type of compound is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize acidic gases (like hydrogen iodide) produced during combustion.[2]
By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research operations.
References
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University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21923724, 3,4-Diiodophenol. [Link]
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U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]
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Yale University Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. [Link]
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Temple University. (2021). Chemical Waste Guideline: Halogenated Solvents. [Link]
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U.S. Environmental Protection Agency. (2008). Label Review Manual Chapter 13 – Storage and Disposal. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 3,4-Diiodophenol
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 3,4-Diiodophenol, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. Our commitment is to furnish you with in-depth technical guidance that extends beyond the product, fostering a culture of safety and trust in your laboratory operations.
Understanding the Risks: A Proactive Approach to Safety
The presence of iodine introduces an additional layer of concern. Iodinated compounds can be volatile and may require specific handling procedures to prevent inhalation of vapors.[8] Therefore, a multi-faceted approach to PPE is not just recommended; it is essential for the protection of all laboratory personnel.
Core Personal Protective Equipment (PPE) Protocol
A risk assessment should always precede the handling of 3,4-Diiodophenol to ensure that the selected PPE is appropriate for the specific procedures being undertaken. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Rationale and Key Considerations |
| Eyes and Face | Chemical Splash Goggles and a Face Shield | Phenolic compounds can cause severe and permanent eye damage.[5][6] Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high splash potential.[7] |
| Hands | Double Gloving: Inner Nitrile Glove with an Outer Glove of a more resistant material (e.g., Butyl Rubber, Neoprene, or Viton®) | Phenol and its derivatives can readily penetrate many common glove materials, including latex and standard nitrile gloves, upon prolonged contact.[4][5] Double gloving provides an extra barrier. The outer glove should be selected for its high resistance to aromatic and halogenated compounds. Regularly inspect gloves for any sign of degradation and change them frequently, especially if contamination is suspected.[9] |
| Body | Chemical-Resistant Laboratory Coat and a Chemical-Resistant Apron | A standard lab coat may not be sufficient to protect against significant splashes of corrosive chemicals. A chemical-resistant lab coat, preferably one that is fully buttoned, should be worn.[7] For procedures with a higher risk of spills or splashes, a butyl rubber or neoprene apron should be worn over the lab coat.[5] |
| Respiratory | Use within a certified Chemical Fume Hood | Due to the potential for harmful vapors and aerosols, all work with 3,4-Diiodophenol should be conducted within a properly functioning chemical fume hood.[4][7] If the process has a high potential for generating aerosols and cannot be contained within a fume hood, a risk assessment should be performed to determine if a respirator is necessary. |
| Feet | Closed-toe, chemical-resistant shoes | To protect against spills, footwear must fully cover the feet. Shoes made of a chemically resistant material are recommended. |
Procedural Guidance: A Step-by-Step Approach to Safety
Properly putting on PPE is the first line of defense. The following workflow ensures that you are fully protected before you begin your work.
The removal of PPE is a critical step to prevent cross-contamination. The sequence is designed to minimize contact with potentially contaminated surfaces.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary.[10]
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting to clean a spill, don the full PPE as described above.
-
Contain the Spill: For solid spills, carefully scoop the material into a labeled waste container. For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[1][6] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Decontaminate the Area: The spill area should be decontaminated. A solution of polyethylene glycol (PEG-300 or PEG-400) can be effective for phenol spills.[5][6] Follow this with a thorough cleaning with soap and water.
-
Dispose of Contaminated Materials: All materials used for spill cleanup, including contaminated PPE, must be disposed of as hazardous waste.[10]
Disposal of 3,4-Diiodophenol and Contaminated Waste
Due to its hazardous nature, 3,4-Diiodophenol and any materials contaminated with it must be disposed of as chemical waste.[10]
-
Waste Collection: Collect all waste containing 3,4-Diiodophenol in a designated, compatible, and clearly labeled hazardous waste container.[10]
-
Segregation: Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
Storage: Store the hazardous waste container in a cool, dry, well-ventilated area, away from incompatible materials.[10]
-
Disposal: Arrange for pickup and disposal by your institution's EHS or a licensed hazardous waste disposal company. Do not dispose of 3,4-Diiodophenol down the drain. [10][11]
The following diagram outlines the logical flow for the disposal of 3,4-Diiodophenol waste.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate 3,4-Diiodophenol into your research and development workflows, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your scientific endeavors.
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University of California, Santa Barbara. (n.d.). Phenol SOP. Retrieved from [Link]
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National Institutes of Health. (2020). The NIH Drain Discharge Guide. Retrieved from [Link]
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Journal of Nuclear Medicine Technology. (n.d.). Safe Handling of Radioiodinated Solutions. Retrieved from [Link]
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protocols.io. (2020). PHENOL FIRST AID and personal protective equipment. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]
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University of Illinois Chicago. (n.d.). Radionuclide Lab Rules. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
